n-[(4-Methylphenyl)sulfonyl]butanamide
Descripción
Propiedades
Número CAS |
58821-26-4 |
|---|---|
Fórmula molecular |
C11H15NO3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)sulfonylbutanamide |
InChI |
InChI=1S/C11H15NO3S/c1-3-4-11(13)12-16(14,15)10-7-5-9(2)6-8-10/h5-8H,3-4H2,1-2H3,(H,12,13) |
Clave InChI |
HXVBEGTXQVNSQD-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
N-[(4-Methylphenyl)sulfonyl]butanamide chemical structure and properties
An In-depth Technical Guide to N-[(4-Methylphenyl)sulfonyl]butanamide
Introduction: Unveiling a Versatile Sulfonamide Scaffold
N-[(4-Methylphenyl)sulfonyl]butanamide, also known as N-butanoyl-p-toluenesulfonamide, is a member of the N-acyl sulfonamide class of organic compounds. This functional group is a prevalent motif in medicinal chemistry, primarily because it can act as a bioisosteric equivalent of carboxylic acids, offering a similar acidic proton but with altered physicochemical properties such as pKa and lipophilicity.[1] The sulfonamide moiety itself is a cornerstone of pharmacology, found in a wide array of therapeutic agents with antibacterial, anti-inflammatory, diuretic, and anticancer activities.[2][3][4]
The structure of N-[(4-Methylphenyl)sulfonyl]butanamide combines the well-established p-toluenesulfonyl (tosyl) group with a butanamide chain. The tosyl group is a common and versatile functional group in organic synthesis, often used as a protecting group or as an activating group to convert alcohols into good leaving groups.[5] This dual functionality within a single molecule makes it a valuable building block and a scaffold of significant interest for researchers, scientists, and drug development professionals exploring new chemical entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, a robust synthesis protocol, and its potential role in modern chemical and pharmaceutical research.
Chemical Identity and Structure
The molecular architecture of N-[(4-Methylphenyl)sulfonyl]butanamide features a butanamide group where the nitrogen atom is bonded to the sulfur atom of a p-toluenesulfonyl group.
Caption: Chemical Structure of N-[(4-Methylphenyl)sulfonyl]butanamide.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(4-methylphenyl)sulfonyl]butanamide | - |
| Alternate Name | N-Butanoyl-p-toluenesulfonamide | - |
| CAS Number | Not readily available | - |
| Molecular Formula | C₁₁H₁₅NO₃S | - |
| Molecular Weight | 241.31 g/mol | - |
| Appearance | Expected to be a solid at room temperature | [6] |
| Solubility | Expected to be slightly soluble in water, soluble in organic solvents like ethanol and acetone. | [6][7] |
| pKa | The N-H proton is acidic due to the two adjacent electron-withdrawing carbonyl and sulfonyl groups. |[8] |
Synthesis and Purification
The synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide is most directly achieved via the nucleophilic reaction of butanamide with p-toluenesulfonyl chloride. This reaction is a standard method for forming sulfonamides.[7][9] The causality behind this choice is the high reactivity of the sulfonyl chloride electrophile and the availability of the starting materials. A base is required to deprotonate the butanamide, increasing its nucleophilicity, and to neutralize the HCl byproduct generated during the reaction.
Caption: General workflow for the synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide.
Experimental Protocol: Synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide
This protocol is a self-validating system; successful synthesis is confirmed by the precipitation of the product upon acidification and subsequent characterization.
-
Reagent Preparation:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve butanamide (1.0 eq, e.g., 4.36 g, 50 mmol) and sodium carbonate (2.1 eq, e.g., 11.13 g, 105 mmol) in 60 mL of water.[10]
-
Stir the mixture until all solids are dissolved.
-
-
Reaction:
-
Cool the flask in an ice bath to between 0 °C and 5 °C.
-
To the cold, stirring solution, add p-toluenesulfonyl chloride (1.2 eq, e.g., 11.44 g, 60 mmol) in three portions over a period of 1 hour.[10] The choice to add the sulfonyl chloride portion-wise helps to control the exothermicity of the reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Continue stirring vigorously for an additional 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture again in an ice bath.
-
Slowly and carefully acidify the reaction mixture to a pH of approximately 2 by adding concentrated hydrochloric acid (HCl) dropwise. This step is critical as it protonates the sulfonamide salt, causing the less soluble neutral product to precipitate out of the aqueous solution.
-
Collect the resulting white solid precipitate by vacuum filtration.
-
Wash the solid on the filter paper with several portions of cold distilled water to remove any remaining salts and HCl.
-
-
Purification:
-
The crude product can be purified by recrystallization.[3] Dissolve the solid in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified, colorless crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
Spectral Characterization
Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Based on the known spectral properties of related sulfonamides, the following characteristics are expected.[11]
Table 2: Predicted Spectroscopic Data for N-[(4-Methylphenyl)sulfonyl]butanamide
| Technique | Expected Peaks and Assignments |
|---|---|
| ¹H NMR | δ (ppm) ~10-12: (s, 1H), acidic N-H proton.δ (ppm) ~7.8: (d, 2H), aromatic protons ortho to the SO₂ group.δ (ppm) ~7.4: (d, 2H), aromatic protons ortho to the methyl group.δ (ppm) ~2.4: (s, 3H), benzylic CH ₃ group.δ (ppm) ~2.3: (t, 2H), -C(=O)-CH ₂- protons.δ (ppm) ~1.6: (sextet, 2H), -CH₂-CH ₂-CH₃ protons.δ (ppm) ~0.9: (t, 3H), terminal -CH ₃ protons. |
| ¹³C NMR | δ (ppm) ~173: Carbonyl carbon (C =O).δ (ppm) ~145: Aromatic carbon attached to the SO₂ group.δ (ppm) ~135: Aromatic carbon attached to the methyl group.δ (ppm) ~129: Aromatic C -H carbons.δ (ppm) ~128: Aromatic C -H carbons.δ (ppm) ~38: Methylene carbon alpha to the carbonyl group.δ (ppm) ~21: Benzylic methyl carbon.δ (ppm) ~18: Methylene carbon beta to the carbonyl group.δ (ppm) ~13: Terminal methyl carbon. |
| IR (Infrared) | ~3250 cm⁻¹: N-H stretching vibration.~1700 cm⁻¹: Strong C=O (carbonyl) stretching vibration (Amide I band).[11]~1350 cm⁻¹ & ~1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfonyl group.[11]~3000-2850 cm⁻¹: C-H stretching of aliphatic groups.~1600, 1490 cm⁻¹: C=C stretching vibrations within the aromatic ring. |
| Mass Spec (MS) | Expected [M+H]⁺: m/z 242.08 |
Applications in Research and Drug Development
While specific biological activities for N-[(4-Methylphenyl)sulfonyl]butanamide are not extensively documented, its structural motifs are of significant interest to medicinal chemists. The broader class of sulfonamides exhibits a vast range of pharmacological activities.[4][7]
-
Scaffold for Drug Discovery: The N-acyl sulfonamide core is a validated scaffold for targeting various biological systems. By modifying the butanoyl chain or the aromatic ring, libraries of analogues can be synthesized to screen for activity against enzymes (e.g., carbonic anhydrase, proteases) or receptors. The compound serves as a starting point for structure-activity relationship (SAR) studies.
-
Antibacterial and Antifungal Agents: Sulfonamides were among the first effective antimicrobial agents. Novel sulfonamide derivatives are continuously being explored to combat drug-resistant microbial strains. Synthesized analogues of this compound could be screened for such activity.[6]
-
Anti-inflammatory and Anticancer Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents feature a sulfonamide group.[3][4] This moiety can be critical for binding to enzyme active sites, such as in cyclooxygenase (COX) enzymes or kinases.
-
Synthetic Intermediates: The acidic N-H proton allows the molecule to be used in further synthetic transformations, such as N-alkylation, to create more complex derivatives.[5]
Safety and Handling
No specific toxicology data for N-[(4-Methylphenyl)sulfonyl]butanamide is available. Therefore, it should be handled with the standard precautions applicable to new chemical entities and other sulfonamides.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.
-
Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or a chemical fume hood.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents.[6]
Conclusion
N-[(4-Methylphenyl)sulfonyl]butanamide is a structurally significant molecule that embodies the versatile N-acyl sulfonamide functional group. While it may not be a final drug product, its value lies in its potential as a foundational scaffold and synthetic intermediate in the field of medicinal chemistry. Its straightforward synthesis allows for the accessible creation of derivatives for screening and SAR studies. The established importance of the sulfonamide and tosyl moieties in pharmaceuticals provides a strong rationale for the exploration of this compound and its analogues in the ongoing search for novel therapeutic agents.
References
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University. Retrieved March 29, 2026, from [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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Synthesis of N-Sulfonyl Formamidines by Direct Condensation between Sulfonamide and Formamide Enabled by a Photogenerated Vilsmeier-Type Reagent. (2024, October 7). ACS Publications. Retrieved March 29, 2026, from [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved March 29, 2026, from [Link]
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Recent advances in the synthesis of N-acyl sulfonamides. (2025, September 8). RSC Publishing. Retrieved March 29, 2026, from [Link]
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Representative biologically active sulfonamide-bearing drugs. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
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Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]
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Biological activities of sulfonamides. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved March 29, 2026, from [Link]
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The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Sami Publishing Company. Retrieved March 29, 2026, from [Link]
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Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). (n.d.). Carl ROTH. Retrieved March 29, 2026, from [Link]
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Synthetic applications of p-toluenesulfonyl chloride. (2023, May 24). SVKM IOP. Retrieved March 29, 2026, from [Link]
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Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (n.d.). Retrieved March 29, 2026, from [Link]
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Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. (2022, September 1). Retrieved March 29, 2026, from [Link]
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(PDF) Biological activities of sulfonamides. (2016, January 4). ResearchGate. Retrieved March 29, 2026, from [Link]
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N-[(4-Methylphenyl)sulfonyl]acetamide. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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Synthesis and characterization of some sulfonamide dervatives. (n.d.). Research India Publications. Retrieved March 29, 2026, from [Link]
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What is the mechanism of action of Bumex (bumetanide)? (2025, December 17). Dr.Oracle. Retrieved March 29, 2026, from [Link]
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Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]
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Reaction of activation of Palmitoylethanolamide with p-toluenesulfonyl chloride. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]
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Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014, January 26). Hilaris Publisher. Retrieved March 29, 2026, from [Link]
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Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms. (2019, October 16). ACG Publications. Retrieved March 29, 2026, from [Link]
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N-(4-SULFAMOYLPHENYL)BUTANAMIDE. (n.d.). gsrs. Retrieved March 29, 2026, from [Link]
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N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. (n.d.). CHIMIA. Retrieved March 29, 2026, from [Link]
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N-(4-Methylphenyl)-N′-phenylbutanediamide monohydrate. (n.d.). PMC. Retrieved March 29, 2026, from [Link]
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The amine which reacts with ptoluene sulfonyl chloride class 12 chemistry CBSE. (2025, November 27). Vedantu. Retrieved March 29, 2026, from [Link]
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Study of the sites and mechanisms of action of bumetanide in man. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]
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Pharmacokinetics and Mechanism of Renal Excretion of Short Acting Sulphonamides and N4-acetylsulphonamide Derivatives in Man. Structural Requirements of Sulphonamides for Active Tubular Secretion. (n.d.). PubMed. Retrieved March 29, 2026, from [Link]
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In Vitro Mechanism of Action of N-[(4-Methylphenyl)sulfonyl]butanamide and Related Sulfonylureas
Chemical Context and Pharmacophore Significance
N-[(4-Methylphenyl)sulfonyl]butanamide (also known as N-tosylbutyramide) is an acylsulfonamide. In medicinal chemistry, this structure serves as a direct bioisostere to the first-generation antidiabetic drug Tolbutamide (N-(butylcarbamoyl)-4-methylbenzenesulfonamide), where the urea linkage is replaced by an amide. Because the lipophilic p-tolyl group and the acidic sulfonyl moiety form the critical pharmacophore for target engagement, this compound class is utilized in in vitro models to study the modulation of ATP-sensitive potassium ( KATP ) channels in pancreatic β-cells.
This whitepaper details the mechanistic causality, binding kinetics, and the self-validating experimental workflows required to characterize this compound class in vitro.
Molecular Target and Binding Kinetics
The primary target of p-tolylsulfonyl derivatives is the octameric KATP channel complex, which consists of four pore-forming inward-rectifier potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor 1 (SUR1) subunits.
In vitro patch-clamp studies utilizing heterologously expressed KATP channels reveal a highly specific, biphasic binding mechanism:
-
High-Affinity Engagement (SUR1): The compound binds to the SUR1 subunit with high affinity ( Ki≈2.0μM ). The causality of this binding is allosteric; it abolishes the stimulatory action of intracellular MgADP, unmasking the inhibitory effect of ATP and locking the channel in a closed state 1.
-
Low-Affinity Engagement (Kir6.2): At millimolar concentrations ( Ki≈1.8mM ), the compound provides a secondary block by interacting directly with the Kir6.2 pore 1.
The Mechanistic Cascade (Causality of Action)
The physiological output of the compound relies on a precise electrochemical cascade. By preventing K+ efflux, the resting membrane potential depolarizes from approximately -70 mV to a threshold of -50 mV. This depolarization triggers Voltage-Dependent Calcium Channels (VDCCs), leading to a rapid influx of Ca2+ that drives the exocytosis of insulin-containing vesicles 2.
Fig 1: Mechanistic pathway of SUR1 binding leading to insulin exocytosis.
Self-Validating Experimental Protocols
To rigorously validate the mechanism of action in vitro, two parallel workflows must be executed. This creates a self-validating system: the electrophysiological blockade of the KATP channel (Protocol 1) must directly correlate with the biochemical release of insulin (Protocol 2).
Protocol 1: Inside-Out Patch-Clamp Electrophysiology
Causality of Choice: The inside-out configuration is mandatory because the SUR1 nucleotide-binding domains (NBDs) face the cytosol. By excising the patch and exposing the intracellular face to the bath solution, researchers can precisely control the ATP/MgADP ratio. This is critical because the compound's mechanism relies on unmasking the inhibitory effect of cytosolic nucleotides 3.
-
Cell Preparation: Culture INS-1 rat insulinoma cells or isolate primary murine pancreatic β-cells.
-
Gigaseal Formation: Using a borosilicate glass pipette (resistance 3-5 MΩ) filled with a high K+ extracellular solution, form a gigaseal (>1 GΩ) on the cell membrane.
-
Patch Excision: Quickly withdraw the pipette to form an inside-out patch, exposing the intracellular face of the KATP channel to the bath solution.
-
Baseline Establishment: Perfuse the bath with an intracellular-like solution containing 0.1 mM MgADP to stimulate baseline KATP channel opening 3.
-
Compound Application: Introduce the test compound (0.1 µM to 100 µM) into the bath.
-
Data Acquisition: Record the fractional block of the outward K+ current at a holding potential of -50 mV 4.
Fig 2: Step-by-step workflow for inside-out patch-clamp electrophysiology.
Protocol 2: In Vitro Insulin Secretion Assay (ELISA)
Causality of Choice: Sulfonylurea analogs bypass the glucose-dependent metabolic pathway (glycolysis and mitochondrial ATP production). Testing the compound in sub-stimulatory glucose (e.g., 2.8 mM) proves that the compound directly closes KATP channels independently of glucose metabolism 5.
-
Starvation Phase: Incubate INS-1 cells in Krebs-Ringer bicarbonate HEPES (KRBH) buffer containing sub-stimulatory glucose (2.8 mM) for 2 hours to establish a baseline.
-
Stimulation: Replace buffer with KRBH containing the test compound (e.g., 10 µM) and basal glucose (2.8 mM) 5.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Quantification: Collect the supernatant and quantify secreted insulin using a high-sensitivity Rat Insulin ELISA kit. Normalize the data to total cellular protein content.
Quantitative Data Summary
The following table summarizes the benchmark quantitative parameters for p-tolylsulfonyl derivatives (using Tolbutamide as the archetypal reference) to aid in comparative in vitro assay validation.
Table 1: In Vitro Pharmacological Parameters of p-Tolylsulfonyl Analogs
| Parameter | Value / Observation | Target Subunit / System | Reference |
| High-Affinity Binding ( Ki ) | ~ 2.0 µM | SUR1 Subunit | 1 |
| Low-Affinity Binding ( Ki ) | ~ 1.8 mM | Kir6.2 Pore | 1 |
| IC50 ( KATP Blockade) | ~ 0.8 µM | Intact β-cells | 4 |
| Insulin Secretion (Low Glucose) | Marked Enhancement | Isolated Pancreas / INS-1 | 5 |
| Ca2+ Response ( EC50 ) | ~ 6.3 - 7.4 mM Glucose | Single β-cell clusters | 2 |
References
- The interaction of nucleotides with the tolbutamide block of cloned ATP-sensitive K+ channel currents expressed in Xenopus oocytes: a reinterpret
- Tolbutamide stimulation of pancreatic β-cells involves both cell recruitment and increase in the individual Ca2+ response.PubMed Central (PMC).
- Cytosolic nucleotides enhance the tolbutamide sensitivity of the ATP-dependent K+ channel in mouse pancreatic B cells by their combined actions at inhibitory and stimul
- Free radical-mediated tolbutamide desensitization of K+ATP channels in rat pancre
- JTT-608 restores impaired early insulin secretion in diabetic Goto-Kakizaki r
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Whitepaper: MS/MS Fragmentation Dynamics of N-[(4-Methylphenyl)sulfonyl]butanamide
Mechanistic Pathways, Predictive Profiling, and Self-Validating Analytical Workflows
Introduction & Structural Overview
N-[(4-Methylphenyl)sulfonyl]butanamide (often referred to as N-tosylbutyramide) is a prototypical acylsulfonamide. The acylsulfonamide pharmacophore is a critical structural motif in modern drug development, serving as a bioisostere for carboxylic acids and acting as the primary linkage in multifragment Kinetic Target-Guided Synthesis (KTGS) for discovering protein-protein interaction modulators (e.g., Bcl-xL and Mcl-1 inhibitors) .
For analytical scientists, understanding the tandem mass spectrometry (MS/MS) fragmentation of this molecule is not merely an exercise in structural elucidation; it is a prerequisite for designing high-throughput, predictive screening assays. Because the acylsulfonamide linkage fragments in a highly reproducible manner, researchers can bypass empirical MS/MS optimization for every novel derivative, relying instead on predictable mechanistic pathways .
Mechanistic Causality of Fragmentation Pathways
The fragmentation behavior of N-[(4-Methylphenyl)sulfonyl]butanamide is dictated by its unique electronic environment. The molecule features a highly polarized S-N bond flanked by an electron-withdrawing sulfonyl group (-SO₂) and a carbonyl group (-C=O).
Positive Ionization Mode (ESI+)
In positive electrospray ionization (ESI+), the precursor ion is observed at m/z 242.08 ([M+H]⁺). Protonation predominantly occurs at the sulfonamide nitrogen or the carbonyl oxygen. Protonation at the nitrogen severely destabilizes the S-N bond, lowering the activation energy required for heterolytic cleavage.
During Collision-Induced Dissociation (CID), charge retention is governed by Stevenson’s Rule. Because the ionization energies of the resulting fragments are comparable, the cleavage diverges into two primary diagnostic pathways:
-
Acylium Ion Formation (m/z 71.05): The charge is retained on the acyl moiety, yielding a butyryl acylium ion. This fragment is highly diagnostic for the acyl portion of the molecule and is the primary transition monitored in dynamic Multiple Reaction Monitoring (dMRM) screens .
-
Tosyl Cation Formation (m/z 155.02): The charge is retained on the sulfonyl moiety, yielding the p-toluenesulfonyl cation. This ion subsequently undergoes SO₂ extrusion (neutral loss of 64 Da) to form the highly stable tropylium/tolyl cation at m/z 91.05 .
Figure 1: ESI+ MS/MS fragmentation pathway of N-[(4-Methylphenyl)sulfonyl]butanamide.
Negative Ionization Mode (ESI-)
In ESI-, the acidic sulfonamide proton (pKa ~4.5) is easily lost, yielding a stable [M-H]⁻ precursor at m/z 240.07 . Unlike the S-N cleavage seen in positive mode, CID in negative mode drives the cleavage of the N-C(O) bond. This yields the p-toluenesulfonamide anion (m/z 170.03 ). A hallmark rearrangement of deprotonated aromatic sulfonamides follows, where the molecule expels a neutral sulfur dioxide (SO₂) molecule to form the p-toluidide anion (m/z 106.07 ) .
Quantitative Data Presentation
The following tables summarize the exact monoisotopic masses and structural assignments required for high-resolution mass spectrometry (HRMS) method building.
Table 1: High-Resolution MS/MS Product Ions (ESI+ Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Formula | Structural Assignment | Mass Error Threshold |
|---|---|---|---|---|
| 242.0842 | 155.0165 | [C₇H₇SO₂]⁺ | Tosyl Cation | < 3.0 ppm |
| 242.0842 | 91.0546 | [C₇H₇]⁺ | Tolyl / Tropylium Cation | < 3.0 ppm |
| 242.0842 | 71.0495 | [C₄H₇O]⁺ | Butyryl Acylium Ion | < 3.0 ppm |
Table 2: High-Resolution MS/MS Product Ions (ESI- Mode)
| Precursor Ion (m/z) | Product Ion (m/z) | Ion Formula | Structural Assignment | Mass Error Threshold |
|---|---|---|---|---|
| 240.0696 | 170.0274 | [C₇H₈NO₂S]⁻ | p-Toluenesulfonamide Anion | < 3.0 ppm |
| 240.0696 | 106.0655 | [C₇H₈N]⁻ | p-Toluidide Anion (Loss of SO₂) | < 3.0 ppm |
Self-Validating LC-MS/MS dMRM Protocol
To ensure absolute trustworthiness in pharmacokinetic or KTGS profiling, the following protocol is designed as a closed-loop, self-validating system. It guarantees that every detected peak is orthogonally verified, eliminating false positives caused by isobaric interferences in complex matrices.
Step 1: System Suitability & Isotopic Calibration
-
Action: Infuse a tuning mix containing a known sulfonamide standard.
-
Causality: The mass spectrometer must be calibrated to resolve the distinctive ³⁴S isotopic peak (A+2, ~4.4% natural abundance), which is critical for confirming the presence of the sulfonyl core.
-
Self-Validation: If the A+2 peak of the precursor [M+H]⁺ at m/z 244.08 is not detected at 4.0–4.8% relative abundance, the system fails suitability, locking the instrument to prevent the acquisition of ambiguous data.
Step 2: Collision Energy (CE) Optimization
-
Action: Infuse 1 µg/mL of the analyte in 50% MeOH/H₂O (0.1% Formic Acid). Ramp CE from 10 to 50 eV.
-
Causality: Acylsulfonamides require specific energy thresholds to overcome the activation energy of the S-N bond cleavage without shattering the resulting acylium ion.
-
Self-Validation: Plot the breakdown curve. The optimal CE is validated only when the intersection of the precursor depletion curve and the acylium product ion (m/z 71.05) appearance curve reaches a steady-state maximum (typically 20–25 eV).
Step 3: Dynamic Multiple Reaction Monitoring (dMRM) Acquisition
-
Action: Configure the triple quadrupole (QqQ) for dMRM. Set the primary quantifier transition to 242.1 → 71.1 and the secondary qualifier transition to 242.1 → 155.0 .
-
Causality: Using the acylium ion as the quantifier maximizes specificity for the butyryl moiety, while the tosyl cation confirms the sulfonyl core .
-
Self-Validation: The software must continuously calculate the Qualifier/Quantifier ratio. A peak is only validated as the target compound if this ratio remains within ±15% of the reference standard across the entire chromatographic peak width.
Step 4: Chromatographic Separation & Carryover Control
-
Action: Execute a 5-minute gradient on a sub-2 µm C18 UHPLC column (Mobile Phase A: 0.1% FA in H₂O; B: 0.1% FA in MeCN).
-
Causality: Acylsulfonamides can exhibit secondary interactions with free silanols on the stationary phase, causing peak tailing and run-to-run carryover.
-
Self-Validation: A mandatory blank injection (100% MeCN) must follow every sample. The analytical batch is only validated if the blank shows <0.1% of the target's Lower Limit of Quantification (LLOQ) area.
Figure 2: Self-validating LC-MS/MS workflow for acylsulfonamide characterization.
References
-
Going beyond Binary: Rapid Identification of Protein–Protein Interaction Modulators Using a Multifragment Kinetic Target-Guided Synthesis Approach Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Chemoselective seleno-click amidation in kinetic target-guided synthesis Nature Communications (PMC - NIH) URL:[Link]
-
LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path Journal of Pharmaceutical and Biomedical Analysis URL:[Link]
-
Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals Analytical Chemistry (ACS Publications) URL:[Link]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of N-[(4-Methylphenyl)sulfonyl]butanamide
Abstract
Introduction to N-[(4-Methylphenyl)sulfonyl]butanamide and NMR Spectroscopy
N-[(4-Methylphenyl)sulfonyl]butanamide belongs to the sulfonamide class of organic compounds, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The molecule incorporates a p-toluenesulfonyl (tosyl) group attached to the nitrogen of a butanamide moiety. The precise characterization of such molecules is critical for understanding their structure-activity relationships.
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of atoms within a molecule.[3] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns in ¹H and ¹³C NMR spectra, one can deduce the connectivity and three-dimensional structure of a molecule.
Molecular Structure and Symmetry Analysis
To predict the NMR spectra, we must first analyze the molecular structure of N-[(4-Methylphenyl)sulfonyl]butanamide and identify the chemically non-equivalent protons and carbons.
Figure 1: Molecular structure of N-[(4-Methylphenyl)sulfonyl]butanamide with atom numbering for NMR assignment.
-
Proton (¹H) Environments:
-
The p-substituted aromatic ring gives rise to two distinct proton environments (H-2'/H-6' and H-3'/H-5') due to symmetry, which will appear as a characteristic AA'BB' system.
-
The methyl group on the aromatic ring (H-Me) is a unique environment.
-
The butanamide chain has three distinct proton environments: the α-methylene (Hα), the β-methylene (Hβ), and the γ-methyl (Hγ) protons.
-
The amide proton (NH) is a single, unique environment.
-
-
Carbon (¹³C) Environments:
-
The aromatic ring has four distinct carbon signals due to symmetry: the quaternary carbons C-1' and C-4', and the protonated carbons C-2'/C-6' and C-3'/C-5'.
-
The methyl carbon on the ring (C-Me) is unique.
-
The butanamide chain has four unique carbon signals: the carbonyl carbon (C=O), and the three alkyl carbons (Cα, Cβ, and Cγ).
-
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on established chemical shift ranges for similar functional groups.[4][5]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-γ (CH₃) | ~0.9 | Triplet (t) | 3H | Standard terminal methyl group in an alkyl chain, coupled to the adjacent CH₂ group. |
| H-β (CH₂) | ~1.6 | Sextet | 2H | Methylene group coupled to a methyl (3H) and another methylene group (2H). |
| H-α (CH₂) | ~2.2 | Triplet (t) | 2H | Methylene group adjacent to a carbonyl group, leading to deshielding. Coupled to the β-CH₂ group. |
| H-Me (Ar-CH₃) | ~2.4 | Singlet (s) | 3H | Methyl group attached to an aromatic ring. |
| H-3', H-5' (Ar-H) | ~7.4 | Doublet (d) | 2H | Aromatic protons ortho to the methyl group. Part of an AA'BB' system. |
| H-2', H-6' (Ar-H) | ~7.8 | Doublet (d) | 2H | Aromatic protons ortho to the electron-withdrawing sulfonyl group, causing significant deshielding. Part of an AA'BB' system. |
| N-H | ~8.0 - 9.0 | Broad Singlet (br s) | 1H | The chemical shift of sulfonamide protons is highly variable and solvent-dependent.[6] It often appears as a broad signal due to quadrupole broadening from the adjacent nitrogen and potential hydrogen exchange. |
Table 1: Predicted ¹H NMR Spectral Data for N-[(4-Methylphenyl)sulfonyl]butanamide (in CDCl₃ or DMSO-d₆).
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts are based on typical values for the respective functional groups.[7][8]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-γ (CH₃) | ~13 | Terminal methyl carbon of the alkyl chain. |
| C-β (CH₂) | ~19 | Alkyl methylene carbon. |
| C-Me (Ar-CH₃) | ~21 | Methyl carbon attached to the aromatic ring. |
| C-α (CH₂) | ~38 | Methylene carbon alpha to the carbonyl group. |
| C-3', C-5' (Ar-C) | ~127 | Aromatic carbons ortho to the methyl group. |
| C-2', C-6' (Ar-C) | ~130 | Aromatic carbons ortho to the sulfonyl group. |
| C-1' (Ar-C) | ~138 | Quaternary aromatic carbon attached to the sulfonyl group. |
| C-4' (Ar-C) | ~144 | Quaternary aromatic carbon attached to the methyl group. |
| C=O (Carbonyl) | ~173 | Carbonyl carbon of the amide group. |
Table 2: Predicted ¹³C NMR Spectral Data for N-[(4-Methylphenyl)sulfonyl]butanamide.
Experimental Protocol for NMR Data Acquisition
The following is a generalized, field-proven protocol for obtaining high-quality NMR spectra of small organic molecules like N-[(4-Methylphenyl)sulfonyl]butanamide.
5.1. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the purified N-[(4-Methylphenyl)sulfonyl]butanamide sample.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[9]
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).[3]
5.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220-240 ppm.
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.[8]
-
A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Set the relaxation delay (d1) to 2 seconds.
-
5.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the solvent peak or the internal TMS standard.
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shift of each peak in both ¹H and ¹³C spectra.
NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation.
Figure 2: Workflow for NMR-based structural elucidation.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of N-[(4-Methylphenyl)sulfonyl]butanamide. By breaking down the molecule into its constituent functional groups—the p-toluenesulfonyl moiety and the butanamide chain—we have systematically predicted the chemical shifts, multiplicities, and integrations for each unique proton and carbon environment. The provided experimental protocol and workflow diagram offer a robust framework for researchers to acquire and interpret high-quality NMR data for this and similar sulfonamide compounds. This foundational analysis serves as a valuable reference for the synthesis, characterization, and quality control of N-[(4-Methylphenyl)sulfonyl]butanamide in research and development settings.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
- Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Molecules, 19(10), 15945-15963.
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Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link]
- Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 113-116.
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SpectraBase. (n.d.). N-methyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
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ATB. (n.d.). Butanamide | C4H9NO | MD Topology | NMR | X-Ray. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)-. Retrieved from [Link]
- Rauf, A., et al. (2014). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Journal of the Chemical Society of Pakistan, 36(4), 729-734.
- Journal of the Chemical Society, Perkin Transactions 2. (1993). N.m.r. spectroscopic and X-ray crystallographic studies on some o-NO2 substituted aromatic sulphur amides. Journal of the Chemical Society, Perkin Transactions 2, (11), 2151-2157.
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SpectraBase. (n.d.). P-toluenesulfonamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
- Gowda, B. T., et al. (2012). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o456.
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ResearchGate. (n.d.). ¹H NMR and ¹³C NMR of the prepared compounds. Retrieved from [Link]
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PubChem. (n.d.). Butyramide. Retrieved from [Link]
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Roberts, J. D., & Caserio, M. C. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]
- Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
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Reich, H. J. (n.d.). NMR Info/Data. OrganicChemistryData.org. Retrieved from [Link]
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SpectraBase. (n.d.). benzenesulfonamide, N-[4-hydroxy-5-methyl-2-(1-methylethyl)phenyl]- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Retrieved from [Link]
- Toth, G., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. Magnetic Resonance in Chemistry, 43(12), 1057-1062.
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Advanced Synthesis Pathways for N-[(4-Methylphenyl)sulfonyl]butanamide Derivatives: A Technical Guide
Executive Summary
The N-acylsulfonamide motif is a highly valued structural element in modern drug discovery, primarily functioning as a bioisostere for carboxylic acids[1]. Unlike standard sulfonamides, N-acylsulfonamides possess an acidic proton with a pKa range of 3.5–4.5, closely mimicking the physicochemical properties of carboxylic acids while offering enhanced metabolic stability, increased lipophilicity, and unique hydrogen-bonding profiles[1][2].
This technical guide provides an in-depth analysis of the synthesis pathways for N-[(4-Methylphenyl)sulfonyl]butanamide (commonly known as N-tosylbutyramide) and its derivatives. By coupling p-toluenesulfonamide with butyric acid (or its activated derivatives), researchers can access a versatile scaffold. However, the inherent electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity of the sulfonamide nitrogen, necessitating specific activation strategies to achieve high-yielding N-acylation[3].
Mechanistic Pathways & Causality
The synthesis of N-tosylbutyramide requires overcoming the poor nucleophilicity of p-toluenesulfonamide. The choice of pathway dictates the reaction kinetics, the impurity profile, and the scalability of the process.
Pathway A: Carbodiimide-Mediated Coupling (EDCI/DMAP)
The most ubiquitous method for synthesizing N-acylsulfonamides involves the direct coupling of a carboxylic acid (butyric acid) with a sulfonamide (p-toluenesulfonamide) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP)[4][5].
The Causality of Reagent Selection:
-
EDCI: Activates butyric acid to form an O-acylisourea intermediate. EDCI is preferred over DCC because its urea byproduct is water-soluble, simplifying downstream purification.
-
DMAP (The Critical Catalyst): The O-acylisourea is often not electrophilic enough to react directly with the electron-poor sulfonamide. DMAP serves a dual purpose: it attacks the O-acylisourea to form a highly reactive N-acylpyridinium intermediate, and it acts as a base to deprotonate the sulfonamide, generating a more nucleophilic sulfonamidate anion[3][5].
-
The Diacylation Risk: A known limitation of DMAP-catalyzed acylation is the potential for over-acylation, leading to N,N-diacylated byproducts[6]. This is mitigated by strict stoichiometric control and maintaining lower temperatures during the initial activation phase.
Mechanistic workflow of EDCI/DMAP-mediated N-acylsulfonamide synthesis.
Pathway B: Direct Acylation via Acyl Chlorides and Strong Base
For sterically hindered or highly deactivated derivatives, direct acylation using butyryl chloride is preferred. Because the sulfonamide nitrogen is a weak nucleophile, it must be fully deprotonated prior to the addition of the electrophile[3]. The Causality of Reagent Selection: Sodium hydride (NaH) is utilized to irreversibly deprotonate p-toluenesulfonamide, forming the sodium sulfonamidate salt[3]. The subsequent addition of butyryl chloride results in rapid, irreversible N-acylation. This method is highly efficient but requires strictly anhydrous conditions.
Pathway C: Cyanuric Chloride (TCT) Mediated One-Pot Synthesis
A modern, green-chemistry approach utilizes Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) as an activating agent[7]. The Causality of Reagent Selection: TCT reacts with butyric acid in situ to form a highly reactive active ester. When catalyzed by basic alumina and triethylamine (Et3N), this method allows for the one-pot synthesis of N-tosylbutyramide at room temperature with excellent yields[7]. The cyanuric acid byproduct is easily removed via aqueous workup, making this an highly scalable and environmentally conscious alternative.
Decision matrix for selecting the optimal N-tosylbutyramide synthesis pathway.
Quantitative Data Summary
The following table summarizes the operational parameters and expected outcomes for the three primary synthesis pathways of N-tosylbutyramide derivatives, allowing for rapid comparative analysis.
| Synthesis Pathway | Activating Agent | Base / Catalyst | Temp (°C) | Reaction Time | Avg. Yield | Primary Byproducts / Risks |
| A. Carbodiimide | EDCI (1.2–1.5 eq) | DMAP (1.0–1.5 eq) | 0 °C to RT | 16–24 h | 70–85% | N,N-diacylation (trace), water-soluble urea |
| B. Acyl Chloride | Butyryl Chloride | NaH (1.2 eq) | 0 °C to RT | 2–4 h | 80–90% | Diacylation (if excess chloride used) |
| C. TCT One-Pot | Cyanuric Chloride | Et3N / Alumina | RT | 2–6 h | 85–95% | Cyanuric acid (easily removed via aqueous wash) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The strategic use of specific workup reagents guarantees the selective removal of unreacted starting materials and catalysts.
Protocol A: EDCI/DMAP-Mediated Synthesis of N-Tosylbutyramide
Adapted from standard carbodiimide coupling methodologies[5].
-
Activation: To an oven-dried, argon-purged round-bottom flask, add butyric acid (1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C using an ice bath.
-
Catalyst Addition: Add EDCI hydrochloride (1.2 mmol) and DMAP (1.2 mmol) to the stirring solution. Allow the mixture to stir at 0 °C for 15–30 minutes to ensure complete formation of the O-acylisourea and subsequent N-acylpyridinium intermediate.
-
Coupling: Add p-toluenesulfonamide (1.0 mmol) in a single portion. Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 16–24 hours[5].
-
In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The product N-tosylbutyramide will appear as a new, UV-active spot with an Rf value typically lower than the starting sulfonamide due to increased polarity.
-
Self-Validating Workup:
-
Dilute the reaction mixture with additional DCM (10 mL).
-
Acid Wash: Wash the organic layer with 1N HCl (3 × 15 mL). Causality: This step is critical; it protonates and extracts both the DMAP catalyst and any unreacted p-toluenesulfonamide into the aqueous layer[5].
-
Base Wash: Wash with saturated aqueous NaHCO3 (1 × 15 mL) to remove any unreacted butyric acid.
-
Brine Wash: Wash with brine (1 × 15 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of DCM/MeOH) or recrystallization from ethyl acetate/hexanes to yield pure N-tosylbutyramide.
Protocol B: Cyanuric Chloride (TCT) One-Pot Synthesis
Adapted from high-efficiency triazine-mediated protocols[7].
-
Preparation: In a round-bottom flask, combine butyric acid (1.0 mmol), p-toluenesulfonamide (1.0 mmol), and neutral alumina (0.5 g) in anhydrous acetonitrile (10 mL).
-
Activation: Add Cyanuric Chloride (TCT, 0.33 mmol — note that 1 mole of TCT can activate 3 moles of acid) and triethylamine (1.0 mmol) to the suspension[7].
-
Reaction: Stir the mixture at room temperature for 2–6 hours. The reaction progress can be monitored by TLC.
-
Workup: Filter the reaction mixture through a Celite pad to remove the alumina. Concentrate the filtrate under reduced pressure.
-
Isolation: Dissolve the residue in EtOAc (20 mL) and wash with water (2 × 15 mL). Causality: The aqueous wash efficiently removes the cyanuric acid byproduct and triethylamine hydrochloride salts[7]. Dry the organic layer over Na2SO4, filter, and evaporate to afford the target N-acylsulfonamide in excellent yield.
References
-
Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing URL:[Link]
-
Palladium(0)-Catalyzed Carbonylative Synthesis of N-Acylsulfonamides via Regioselective Acylation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors Source: MDPI URL:[Link]
-
Fibrate-based N-acylsulphonamides targeting carbonic anhydrases: synthesis, biochemical evaluation, and docking studies Source: Taylor & Francis URL:[Link]
-
N-Monoacylation of Sulfonimidamides Source: Synthesis (Georg Thieme Verlag) URL:[Link]
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A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis Source: ResearchGate / Tetrahedron Letters URL:[Link]
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An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of N-[(4-Methylphenyl)sulfonyl]-based Hypoglycemic Agents
A Senior Application Scientist's Synthesis of Core Principles and Methodologies
Introduction
The compound N-[(4-Methylphenyl)sulfonyl]butanamide belongs to the sulfonamide class of molecules, a scaffold of significant interest in medicinal chemistry. While specific, comprehensive pharmacokinetic (PK) and pharmacodynamics (PD) data for this exact chemical entity are not extensively available in public literature, its structure bears a strong resemblance to the first-generation sulfonylurea oral hypoglycemic agents. The most prominent and well-characterized member of this class is Tolbutamide , chemically known as N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide.
Given the structural analogy—both compounds feature a 4-methylphenylsulfonyl (tosyl) group and a butyl chain—it is scientifically sound to use Tolbutamide as a representative model to explore the core PK/PD principles relevant to this chemical class. This guide, therefore, will focus on the established pharmacology of Tolbutamide to provide researchers, scientists, and drug development professionals with a detailed framework for understanding and investigating similar compounds. We will delve into the mechanistic underpinnings of its action, the physiological processes governing its disposition in the body, and the experimental methodologies required for its characterization.
Part 1: Pharmacodynamics – The Mechanism of Action
The primary therapeutic effect of Tolbutamide and related sulfonylureas is the lowering of blood glucose levels.[1] This is achieved by stimulating the release of insulin from functional pancreatic β-cells.[2][3] The drug is ineffective in patients with type 1 diabetes, where pancreatic β-cells are absent or severely compromised.[2]
Core Mechanism: K-ATP Channel Modulation
The molecular target for Tolbutamide is the sulfonylurea receptor 1 (SUR1) , a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel in the pancreatic β-cell membrane.[1][2][4] The K-ATP channel is a complex composed of the SUR1 protein and an inwardly rectifying potassium channel subunit, Kir6.2.[5][6] This channel plays a pivotal role in coupling cellular metabolism to electrical activity and, consequently, insulin secretion.[6]
The sequence of events is as follows:
-
Binding to SUR1: Tolbutamide binds with high affinity to the SUR1 subunit of the K-ATP channel.[2][4]
-
Channel Closure: This binding event induces a conformational change that closes the K-ATP channel.[2]
-
Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), leading to a buildup of positive charge inside the β-cell and causing the cell membrane to depolarize.[2]
-
Calcium Influx: The change in membrane potential triggers the opening of voltage-gated calcium channels (Ca2+).[2]
-
Insulin Exocytosis: The subsequent influx of extracellular Ca2+ into the cell is a critical signal that promotes the fusion of insulin-containing vesicles with the cell membrane, resulting in the exocytosis and release of insulin into the bloodstream.[1][2]
Caption: Mechanism of Tolbutamide-induced insulin secretion.
Extrapancreatic Effects
While the primary action of Tolbutamide is on the pancreas, long-term administration may also involve extrapancreatic effects. These secondary mechanisms can include a reduction in basal hepatic glucose production and an enhanced sensitivity of peripheral tissues, such as muscle and adipose tissue, to insulin.
Part 2: Pharmacokinetics – The Journey Through the Body
The clinical efficacy and dosing regimen of Tolbutamide are dictated by its pharmacokinetic profile, which covers its absorption, distribution, metabolism, and excretion (ADME).
| PK Parameter | Value / Description | Source(s) |
| Absorption | Readily absorbed from the GI tract. | [3] |
| Time to Peak (Tmax) | 3 to 5 hours. | [3][7][8] |
| Plasma Protein Binding | ~95%. | [8] |
| Metabolism | Primarily hepatic, mediated by the CYP2C9 isoenzyme. | [8][9][10][11] |
| Metabolites | Oxidized to an inactive carboxylated metabolite (1-butyl-3-p-carboxy-phenylsulfonylurea). | [3][7] |
| Elimination Half-life (t½) | 4.5 to 6.5 hours. | [3] |
| Excretion | Primarily via urine (75-85%) as inactive metabolites, with some fecal excretion. | [3][8][12] |
Absorption
Tolbutamide is readily absorbed following oral administration.[3] Plasma levels can be detected within 20-30 minutes, with peak concentrations achieved in 3 to 5 hours.[3][7] The presence of food does not appear to significantly impair its absorption.[3]
Distribution
Once absorbed, Tolbutamide is extensively bound to plasma proteins (approximately 95%), primarily albumin.[8] This high degree of protein binding limits its volume of distribution, largely confining the drug to the extracellular fluid. Salicylates and other highly protein-bound drugs can displace tolbutamide, increasing its free concentration and the risk of hypoglycemia.[10]
Metabolism
The liver is the primary site of Tolbutamide metabolism.[7] The key metabolic pathway is the oxidation of the p-methyl group on the benzene ring to a carboxyl group, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2C9 .[8][9][11] This process converts Tolbutamide into completely inactive metabolites, primarily hydroxytolbutamide and carboxytolbutamide.[3][13] The inactivation of the drug through metabolism is a critical factor in its relatively short duration of action.[10]
Excretion
The inactive metabolites of Tolbutamide are efficiently excreted from the body. Up to 75-85% of an administered dose can be recovered in the urine as metabolites within 24-32 hours.[3][8][12][13] The remainder is excreted in the feces. The drug's half-life of 4.5 to 6.5 hours necessitates multiple daily doses to maintain therapeutic effects.[2][3]
Part 3: Methodologies for PK/PD Characterization
A robust understanding of a drug's PK/PD profile requires a suite of specialized experimental techniques. The choice of methodology is driven by the need to quantify the drug's concentration in biological matrices and to measure its pharmacological effect over time.
Experimental Protocol: Preclinical Pharmacokinetic Study in a Rodent Model
This protocol outlines a standard workflow for determining the basic pharmacokinetic parameters of a test compound like Tolbutamide in rats.
Objective: To determine the plasma concentration-time profile and calculate key PK parameters (Cmax, Tmax, AUC, t½) following oral administration.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week with a standard 12-hour light/dark cycle and free access to food and water.
-
Dosing Formulation: The test compound is prepared in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) to a final concentration for oral gavage (e.g., 10 mg/kg).
-
Administration: Animals are fasted overnight prior to dosing. The compound is administered via oral gavage at a precise volume based on individual body weight.
-
Blood Sampling:
-
Blood samples (~100-150 µL) are collected from the jugular vein or tail vein at pre-determined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to a new set of labeled tubes and stored at -80°C until analysis.
-
Bioanalysis (LC-MS/MS):
-
Plasma samples are thawed and prepared for analysis, typically involving protein precipitation with an organic solvent (e.g., acetonitrile) containing an internal standard.
-
After centrifugation, the supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).
-
The concentration of the parent drug is quantified against a standard curve prepared in blank plasma.
-
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Caption: Workflow for a preclinical pharmacokinetic study.
Part 4: Drug Interactions and Clinical Considerations
The clinical use of Tolbutamide is influenced by its potential for drug-drug interactions, which can alter both its pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetic Interactions
-
CYP2C9 Inhibitors: Drugs that strongly inhibit the CYP2C9 enzyme can significantly decrease the metabolism of Tolbutamide, leading to higher plasma concentrations and an increased risk of severe hypoglycemia.[11] Examples include certain antifungal agents (e.g., miconazole, fluconazole) and sulfonamides.[8]
-
CYP2C9 Inducers: Conversely, drugs that induce CYP2C9 activity (e.g., rifampicin, carbamazepine) can accelerate Tolbutamide metabolism, potentially reducing its efficacy.[14]
-
Protein Binding Displacement: Drugs that are also highly protein-bound, such as salicylates (aspirin) and other NSAIDs, can displace Tolbutamide from albumin, increasing the concentration of the free, active drug and potentiating its hypoglycemic effect.[3][10]
Pharmacodynamic Interactions
-
Beta-Blockers: These agents can mask the adrenergic symptoms of hypoglycemia (e.g., tremor, tachycardia), making it difficult for a patient to recognize a hypoglycemic episode. They may also prolong the hypoglycemic state.[15]
-
Thiazide Diuretics, Corticosteroids, and Others: Several drugs can increase blood glucose levels, thereby antagonizing the effect of Tolbutamide.[8]
-
Alcohol: Consumption of alcohol can lead to a disulfiram-like reaction and may also potentiate the hypoglycemic effect of Tolbutamide.[8]
Conclusion
This guide has utilized Tolbutamide as a foundational model to elucidate the pharmacokinetic and pharmacodynamic properties characteristic of N-[(4-Methylphenyl)sulfonyl]-based hypoglycemic agents. The core mechanism revolves around the modulation of the pancreatic K-ATP channel to stimulate insulin secretion, a process critically dependent on the presence of functional β-cells. The drug's disposition is marked by rapid absorption, high plasma protein binding, and extensive hepatic metabolism via CYP2C9, leading to a relatively short half-life. A thorough understanding of these principles, supported by robust experimental methodologies and an awareness of potential drug interactions, is essential for the research and development of new therapeutic agents within this chemical class.
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Tolbutamide?[Link]
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Nurseslabs. (n.d.). tolbutamide. [Link]
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DailyMed. (n.d.). DESCRIPTION Tolbutamide is an oral blood-glucose-lowering. [Link]
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FierceHealthcare. (n.d.). Interactions - Dosages & Reactions. [Link]
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AA Pharma. (2010, July 1). Tolbutamide PI. [Link]
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Medical Dialogues. (2023, October 18). Tolbutamide : Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]
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Chapman, H., & Candeias, S. (2000). Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K+ channel Kir6.2 combination expressed in HEK-293 cells. British Journal of Pharmacology, 129(8), 1724–1734. [Link]
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Drugs.com. (n.d.). Tolbutamide Interactions Checker. [Link]
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GPnotebook. (2018, January 1). Tolbutamide: Drug interactions. [Link]
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YouTube. (2025, March 7). Pharmacology of Tolbutamide (Orinase) ; Mechanism of action, Pharmacokinetics, Uses, Effects. [Link]
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RxList. (n.d.). Tolbutamide: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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Unbound Medicine. (n.d.). Tolbutamide | Davis's Drug Guide for Rehabilitation Professionals. [Link]
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PubMed. (2000, April 15). Pharmacology of human sulphonylurea receptor SUR1 and inward rectifier K(+) channel Kir6.2 combination expressed in HEK-293 cells. [Link]
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Patsnap Synapse. (2024, June 25). What are SUR1 stimulants and how do they work?[Link]
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ResearchGate. (n.d.). (PDF) Uses for Tolbutamide Type 2 Diabetes Mellitus. [Link]
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PharmaCompass.com. (n.d.). Tolbutamide | Drug Information, Uses, Side Effects, Chemistry. [Link]
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Simard, J. M., et al. (2009). Drugs acting on SUR1 to treat CNS ischemia and trauma. Current Opinion in Pharmacology, 9(1), 1–7. [Link]
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MIMS Singapore. (n.d.). Tolbutamide: Uses & Dosage. [Link]
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Wikipedia. (n.d.). Tolbutamide. [Link]
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Journal of Pharmacy and Pharmacology. (n.d.). Effects of Sho-saiko-to on the Pharmacokinetics and Pharmacodynamics of Tolbutamide in Rats. [Link]
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Circulation Research. (2008, February 1). The Sulfonylurea Receptor, an Atypical ATP-Binding Cassette Protein, and Its Regulation of the KATP Channel. [Link]
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Lee, C. R., et al. (2000). Pharmacokinetics of tolbutamide in ethnic Chinese. British Journal of Clinical Pharmacology, 49(3), 273–276. [Link]
-
Tuijin Jishu/Journal of Propulsion Technology. (2023, December 11). Assessment of in Vivo Pharmacokinetics and Pharmacodynamics of Tolbutamide Nanoformulations. [Link]
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PubMed. (2018, June 15). Physiologically Based Pharmacokinetic Modelling of Cytochrome P450 2C9-Related Tolbutamide Drug Interactions with Sulfaphenazole and Tasisulam. [Link]
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receptor binding affinity of N-[(4-Methylphenyl)sulfonyl]butanamide
An In-Depth Technical Guide to the Characterization of Receptor Binding Affinity for Novel Sulfonamides: A Case Study of N-[(4-Methylphenyl)sulfonyl]butanamide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutics ranging from antimicrobial agents to diuretics and anticonvulsants. The compound N-[(4-Methylphenyl)sulfonyl]butanamide represents a novel chemical entity within this class, featuring a tosyl (toluenesulfonyl) moiety linked to a butanamide backbone. While the specific biological targets of this molecule are not yet elucidated in public literature, its structure invites a systematic investigation into its potential receptor binding profile.
This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of a novel compound like N-[(4-Methylphenyl)sulfonyl]butanamide. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind experimental choices, data interpretation, and the integration of orthogonal methodologies to build a robust and trustworthy binding profile. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of molecular characterization and lead discovery.
Part 1: Target Hypothesis Generation for N-[(4-Methylphenyl)sulfonyl]butanamide
Prior to any experimental undertaking, a well-informed hypothesis regarding potential biological targets can significantly streamline the discovery process. Given the absence of published data for N-[(4-Methylphenyl)sulfonyl]butanamide, we turn to established computational and structural biology principles.
Computational Ligand-Based Screening
The structure of our compound provides the initial clues. The tosyl group is a common feature in molecules designed to interact with specific enzyme classes. For instance, many carbonic anhydrase inhibitors utilize a primary sulfonamide group to coordinate with the active site zinc ion. While our compound has a secondary sulfonamide, its structural motifs can be used for similarity-based virtual screening.
Workflow for Ligand-Based Screening:
-
Database Selection: Utilize chemical databases such as PubChem, ChEMBL, or BindingDB, which contain extensive information on compounds and their measured biological activities.
-
Similarity Search: Perform a 2D or 3D similarity search using the structure of N-[(4-Methylphenyl)sulfonyl]butanamide as the query. The Tanimoto coefficient is a widely used metric for this purpose.
-
Target Prioritization: Analyze the primary targets of the structurally similar "hit" compounds. This analysis will generate a list of potential, prioritized protein targets for our compound of interest. Common targets for sulfonamide-containing molecules include carbonic anhydrases, cyclooxygenases, and various GPCRs.
Structure-Based Virtual Screening
If a prioritized list of potential protein targets is generated, structure-based methods can be employed to predict binding poses and estimate binding affinity.
Workflow for Structure-Based Screening:
-
Target Preparation: Obtain high-resolution crystal structures of the potential target proteins from the Protein Data Bank (PDB). Prepare the structures by adding hydrogens, assigning protonation states, and defining the binding pocket.
-
Ligand Preparation: Generate a low-energy 3D conformer of N-[(4-Methylphenyl)sulfonyl]butanamide.
-
Molecular Docking: Use docking software (e.g., AutoDock, Glide, GOLD) to predict the preferred binding orientation of the ligand within the receptor's active site. The docking scores provide a semi-quantitative estimation of binding affinity.
The following diagram illustrates the initial target identification workflow.
Caption: Initial in silico workflow for generating target hypotheses.
Part 2: Foundational Principles of Receptor-Ligand Binding
A quantitative understanding of binding affinity is governed by fundamental thermodynamic and kinetic principles. The primary parameter is the dissociation constant (Kd) , which represents the concentration of ligand at which 50% of the receptor population is occupied at equilibrium. A lower Kd value signifies higher binding affinity.
The Kd is derived from the ratio of the kinetic rate constants: the dissociation rate constant (koff) and the association rate constant (kon).
Kd = koff / kon
-
kon (Association Rate): Describes the rate at which the ligand binds to the receptor (units: M-1s-1).
-
koff (Dissociation Rate): Describes the rate at which the ligand-receptor complex dissociates (units: s-1). The inverse of koff (1/koff) is the residence time, a critical parameter in modern drug discovery that relates to the duration of the pharmacological effect.
When assessing the affinity of an unlabeled compound (an "inhibitor" or "competitor") like ours, the inhibition constant (Ki) is often determined. The Ki is an intrinsic measure of affinity, independent of the assay conditions, and can be calculated from the IC50 (the concentration of inhibitor required to displace 50% of the specific binding of a labeled ligand) using the Cheng-Prusoff equation.
Part 3: Gold-Standard Methodologies for Affinity Determination
To ensure trustworthiness, a multi-pronged experimental approach using orthogonal methods is essential. We will detail three widely-used techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assays
These assays directly measure the interaction of a radiolabeled ligand with a receptor and are considered a gold standard for affinity determination.
Principle: A radiolabeled ligand (e.g., with 3H or 125I) is incubated with a biological preparation containing the target receptor (e.g., cell membranes, purified protein). The amount of bound radioactivity is quantified to determine receptor density (Bmax) and affinity (Kd). To determine the affinity of our unlabeled compound, a competition binding assay is performed.
Experimental Protocol: Competition Binding Assay
-
Preparation: Prepare a series of dilutions of the unlabeled test compound, N-[(4-Methylphenyl)sulfonyl]butanamide.
-
Incubation Setup: In a multi-well plate, combine:
-
The receptor preparation (e.g., 10-50 µg of membrane protein).
-
A fixed, known concentration of a high-affinity radioligand for the target receptor (typically at or below its Kd).
-
Varying concentrations of N-[(4-Methylphenyl)sulfonyl]butanamide.
-
Control wells:
-
Total Binding: Contains receptor and radioligand only.
-
Non-specific Binding (NSB): Contains receptor, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.
-
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter mat, which traps the receptor-containing membranes.
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity trapped on each filter disc using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of N-[(4-Methylphenyl)sulfonyl]butanamide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Step-by-step workflow for a competition radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that allows for the real-time measurement of binding kinetics (kon and koff), from which the Kd can be directly calculated.
Principle: One binding partner (the "ligand," typically the protein receptor) is immobilized on a sensor chip with a gold surface. The other binding partner (the "analyte," our test compound) in solution is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. This change is proportional to the mass accumulating on the surface.
Experimental Protocol: Kinetic/Affinity Analysis
-
Immobilization: Covalently immobilize the purified target receptor onto a suitable sensor chip (e.g., via amine coupling to a CM5 chip). A reference channel should be prepared for background subtraction.
-
Analyte Preparation: Prepare a series of precise dilutions of N-[(4-Methylphenyl)sulfonyl]butanamide in a suitable running buffer.
-
Binding Cycle: Perform a series of injection cycles:
-
Association: Inject a specific concentration of the analyte over the sensor surface for a defined period, allowing the binding interaction to occur.
-
Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the complex over time.
-
Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound analyte from the surface, preparing it for the next cycle.
-
-
Data Analysis:
-
The resulting data (a "sensorgram") plots the response units (RU) over time for each analyte concentration.
-
Simultaneously fit the association and dissociation phases of the sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the global kon and koff values.
-
Calculate the equilibrium dissociation constant: Kd = koff / kon .
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all binding parameters (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.
Principle: The test compound (ligand) is titrated in small, precise injections into a sample cell containing the purified target protein. The instrument measures the minute temperature changes that occur upon binding. The heat change per injection is proportional to the amount of binding that occurred.
Experimental Protocol: Affinity Determination
-
Sample Preparation: Prepare the purified protein (in the sample cell) and N-[(4-Methylphenyl)sulfonyl]butanamide (in the injection syringe) in identical, degassed buffer to minimize heat of dilution effects.
-
Titration: Perform a series of (e.g., 19-25) small injections of the ligand into the protein solution while stirring continuously.
-
Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection.
-
Data Analysis:
-
Integrate the area under each peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model to directly extract the Kd, stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka) , where Ka = 1/Kd.
-
Part 4: Data Summary and Orthogonal Validation
The data obtained from these orthogonal methods should be compiled to build a comprehensive and trustworthy binding profile for N-[(4-Methylphenyl)sulfonyl]butanamide. Discrepancies between methods can often provide deeper insights into the binding mechanism.
Table 1: Hypothetical Binding Data for N-[(4-Methylphenyl)sulfonyl]butanamide to Target X
| Parameter | Radioligand Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Ki (nM) | 125 ± 15 | - | - |
| Kd (nM) | - | 110 ± 9 | 140 ± 20 |
| kon (105 M-1s-1) | - | 2.1 | - |
| koff (10-2 s-1) | - | 2.3 | - |
| Stoichiometry (n) | - | - | 1.05 |
| ΔH (kcal/mol) | - | - | -5.8 |
| -TΔS (kcal/mol) | - | - | -3.6 |
This integrated approach, moving from computational prediction to rigorous, multi-platform experimental validation, represents the highest standard in the characterization of novel chemical entities. Each step is designed to be self-validating, providing a robust foundation for any subsequent drug development efforts based on N-[(4-Methylphenyl)sulfonyl]butanamide or its analogues.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Schasfoort, R. B. M. (Ed.). (2017). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. Available at: [Link]
-
Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. Available at: [Link]
N-[(4-Methylphenyl)sulfonyl]butanamide molecular docking simulations
An In-Depth Technical Guide to Molecular Docking Simulations of N-[(4-Methylphenyl)sulfonyl]butanamide
Abstract
Molecular docking is a pivotal computational technique in modern structure-based drug discovery, enabling the prediction of binding conformations and affinities between a small molecule and its macromolecular target.[1] This guide provides an in-depth, technical walkthrough of the molecular docking simulation process, using N-[(4-Methylphenyl)sulfonyl]butanamide as a case study. As a member of the sulfonamide class of compounds, which are known for a wide array of biological activities, this molecule serves as an excellent candidate for demonstrating a robust docking workflow.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each critical step—from target selection and system preparation to simulation, analysis, and validation. Our approach emphasizes scientific integrity, reproducibility, and the translation of computational data into actionable insights.
Foundational Principles: The "Why" Before the "How"
Before embarking on the technical protocol, it is crucial to understand the foundational principles that ensure a meaningful and reproducible docking experiment. The 'central dogma' of molecular docking posits that compounds predicted to bind correctly are more likely to exhibit biological activity.[4] However, the accuracy of this prediction is entirely dependent on the rigor of the experimental setup.
1.1. The Subject Molecule: N-[(4-Methylphenyl)sulfonyl]butanamide
The molecule of interest belongs to the sulfonamide family, a pharmacophore renowned for its presence in numerous therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[2][3] The core structure consists of a sulfonyl group connected to an amine. This functional group is a key hydrogen bond donor and acceptor, often critical for interaction with protein targets.[5] Specifically, many antibacterial sulfonamides function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in bacteria.[6] This known mechanism provides a logical starting point for target selection in our case study.
1.2. The Logic of Target Selection
The success of a docking study is fundamentally tied to the quality of the target protein's structure.[1][7] For this guide, we will select a bacterial Dihydropteroate Synthase (DHPS) as the target receptor for N-[(4-Methylphenyl)sulfonyl]butanamide. This choice is based on the well-established mechanism of action for antibacterial sulfonamides. We will source a high-resolution crystal structure from the Protein Data Bank (PDB), a repository for 3D structural data of biological macromolecules.[8] A structure with a co-crystallized ligand is highly preferred, as it provides an experimentally validated binding site, which is invaluable for validating the docking protocol itself.[9][10]
Part I: Pre-Docking System Preparation
Garbage in, garbage out. This axiom is particularly true for computational chemistry. The preparation of both the ligand (the small molecule) and the receptor (the protein) is the most critical phase of the docking workflow. Errors or oversights here will invariably lead to unreliable results.
2.1. Ligand Preparation Protocol
The goal of ligand preparation is to generate a realistic, low-energy 3D conformation with the correct protonation state and atomic charges.[1][11]
Step-by-Step Ligand Preparation:
-
Obtain 2D Structure: The first step is to acquire the 2D representation of N-[(4-Methylphenyl)sulfonyl]butanamide. This can be done by drawing it in chemical sketcher software (e.g., MarvinSketch, ChemDraw) or by using its SMILES string (CCCC(=O)NS(=O)(=O)c1ccc(C)cc1).
-
Convert to 3D: The 2D structure must be converted into a three-dimensional conformation. Tools like Open Babel can perform this conversion.[11]
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. A molecular mechanics force field (e.g., MMFF94) is used to perform energy minimization, which adjusts bond lengths and angles to find a more stable conformation.[12]
-
Add Hydrogens and Assign Charges: Most crystal structures lack explicit hydrogen atoms. It is essential to add them, ensuring the correct protonation states at physiological pH (typically 7.4). Following this, partial atomic charges must be assigned (e.g., Gasteiger charges), as these are fundamental to calculating electrostatic interactions in the docking score.[11][12]
-
Format Conversion: The prepared ligand is then saved in a format required by the docking software, such as the .pdbqt format for AutoDock Vina.[11] This format includes atomic coordinates, charge information, and atom type definitions.
Diagram: Ligand Preparation Workflow A visual representation of the steps involved in preparing the ligand for docking.
Caption: Workflow for preparing the small molecule ligand.
2.2. Receptor Preparation Protocol
Preparing the protein target involves "cleaning" the structure obtained from the PDB to make it suitable for docking.[13][14]
Step-by-Step Receptor Preparation:
-
Download Structure: Obtain the PDB file of the chosen target protein (e.g., a bacterial DHPS with a bound sulfonamide) from the RCSB PDB database.[8]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules. It is standard practice to remove:
-
Water Molecules: Unless a specific water molecule is known to be critical for binding, all solvent molecules are typically removed.[12][15]
-
Co-factors and Ions: Remove any ions or co-factors that are not relevant to the binding interaction being studied.
-
Multiple Chains: If the protein is a multimer but only one chain contains the active site of interest, the other chains can be deleted to simplify the system.[12]
-
-
Repair Missing Residues/Atoms: High-resolution crystal structures can sometimes have missing side chains or even entire loops. These must be modeled in using tools like Modeller or the functionalities within UCSF Chimera.[15]
-
Add Hydrogens and Assign Charges: Similar to the ligand, add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges) to the protein residues.[14]
-
Format Conversion: Save the cleaned, repaired receptor in the .pdbqt format for use with AutoDock Vina. This step also defines which bonds in the protein's side chains will be treated as rotatable (flexible).
Diagram: Receptor Preparation Workflow A visual guide to the protein preparation process.
Caption: Workflow for preparing the macromolecular receptor.
Part II: The Molecular Docking Simulation
With the ligand and receptor prepared, the next stage is to define the search space and execute the docking algorithm.
3.1. Defining the Binding Site & Grid Box
The docking algorithm must be told where to search for potential binding poses. This is done by defining a "grid box"—a three-dimensional cube centered on the active site.[15][16]
-
Causality: A grid box that is too small might miss the true binding pose, while one that is too large will needlessly increase computation time and can lead to lower accuracy.
-
Best Practice: If using a PDB structure with a co-crystallized ligand, the ideal method is to center the grid box on the geometric center of that known ligand. The dimensions of the box should be large enough to encompass the entire binding pocket and allow the new ligand to rotate freely within it.[17]
3.2. Configuring and Running the Simulation (AutoDock Vina Example)
AutoDock Vina is a widely used docking program that employs a Lamarckian genetic algorithm to explore ligand conformations and a sophisticated scoring function to estimate binding affinity.[18]
Example conf.txt for AutoDock Vina:
Execution Command: vina --config conf.txt --log docking_log.txt
This command instructs Vina to perform the docking as specified in the configuration file and write a summary of the results to a log file.
Diagram: Core Docking Workflow An overview of the entire simulation process.
Caption: High-level overview of the molecular docking pipeline.
Part III: Post-Docking Analysis and Validation
Generating docking poses is only half the battle; interpreting and validating the results is what transforms data into knowledge.[19]
4.1. Interpreting the Docking Output
The primary outputs of a docking simulation are a set of binding poses for the ligand and a corresponding score for each pose.[19][20]
-
Binding Affinity: This score, typically reported in kcal/mol, is an estimate of the binding free energy. More negative values indicate stronger, more favorable binding.[17]
-
Binding Poses: The software will generate multiple possible binding conformations (poses). It is crucial to inspect not just the top-scoring pose but several of the best ones.[21]
-
Root Mean Square Deviation (RMSD): When validating a protocol, the RMSD measures the difference between the docked pose of a known ligand and its experimentally determined (co-crystallized) pose. An RMSD value below 2.0 Å is generally considered a successful validation, indicating the protocol can accurately reproduce the known binding mode.[9][21]
Table 1: Example Docking Results Summary
| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Crystal Pose (Å) | Key Interacting Residues (Hydrogen Bonds) |
| 1 | -8.5 | 1.1 | Arg187, Ser222 |
| 2 | -8.2 | 1.4 | Arg187, Tyr92 |
| 3 | -7.9 | 3.8 | Tyr92, Met150 |
4.2. Visualization of Interactions
Visual inspection is non-negotiable.[21] Using molecular visualization software like PyMOL or UCSF Chimera, one must analyze the top-ranked poses to understand the specific non-covalent interactions stabilizing the complex.[22] Key interactions to look for include:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Important for burying non-polar surfaces.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Ionic Interactions: Salt bridges between charged groups.
The plausibility of these interactions provides a qualitative check on the docking result. A high-scoring pose that makes no chemical sense is likely a false positive.[20]
4.3. The Self-Validating System: Protocol Validation
Trustworthiness is built on validation. Before screening unknown compounds, the chosen docking protocol must be validated.[9][10]
Protocol for Re-docking Validation:
-
Select a System: Choose a high-resolution crystal structure of your target protein with a known, bound ligand (ideally one similar to your compound of interest).
-
Prepare System: Prepare the protein as described in section 2.2.
-
Extract and Prepare Ligand: Extract the co-crystallized ligand from the PDB file and prepare it as a separate molecule, as described in section 2.1.
-
Re-dock: Dock the prepared ligand back into its own receptor's binding site using your defined protocol (grid box, software settings).
-
Calculate RMSD: Superimpose the top-scoring docked pose with the original crystal pose and calculate the heavy-atom RMSD.
-
Assess Success: If the RMSD is < 2.0 Å, the protocol is considered validated and can be reliably used to screen new, unknown ligands like N-[(4-Methylphenyl)sulfonyl]butanamide.[9][10]
4.4. Advanced Validation: The Role of Molecular Dynamics (MD)
While docking provides a static snapshot of binding, proteins are dynamic entities.[23] Molecular Dynamics (MD) simulations can be used as a powerful secondary validation step. By simulating the protein-ligand complex in a solvent environment over time (nanoseconds), one can assess the stability of the docked pose. If the ligand remains stably bound in the pocket and key interactions are maintained throughout the simulation, it significantly increases confidence in the docking prediction.[23]
Conclusion
Molecular docking simulation is a powerful but nuanced tool in the drug discovery arsenal. This guide has detailed a comprehensive and scientifically rigorous workflow for studying the potential binding of N-[(4-Methylphenyl)sulfonyl]butanamide to a biologically relevant target. By emphasizing meticulous preparation, rational execution, and robust validation, researchers can mitigate common pitfalls and generate high-confidence computational hypotheses. The true value of docking lies not in the scores it produces, but in the structural insights it provides, guiding the next steps of experimental validation and the rational design of more potent and selective therapeutics.
References
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Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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How to interprete and analyze molecular docking results? ResearchGate. [Link]
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Docking Simulations Tutorial. iGEM 2022. [Link]
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Tutorial EDES / HADDOCK for ligand-protein docking. Bonvin Lab. [Link]
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Validating Docking Results with Molecular Dynamics Simulation in India. BioNome. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Molecular Docking Tutorial. University of Naples Federico II. [Link]
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What is the most simple protocol to prepare the liberary of ligands for molocular docking? ResearchGate. [Link]
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Preparing the protein and ligand for docking. ScotChem. [Link]
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Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]
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Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS. [Link]
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Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]
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Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]
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Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Molecular docking proteins preparation. ResearchGate. [Link]
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Best Practices in Docking and Activity Prediction. bioRxiv. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. [Link]
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[MD-2] Protein Preparation for Molecular Docking. YouTube. [Link]
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Lessons from Docking Validation. Michigan State University. [Link]
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Best Practices in Docking and Activity Prediction. ResearchGate. [Link]
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Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]
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Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. PMC. [Link]
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thermodynamic properties of N-[(4-Methylphenyl)sulfonyl]butanamide
An In-Depth Technical Guide to the Thermodynamic Properties of N-[(4-Methylphenyl)sulfonyl]butanamide
Executive Summary
N-[(4-Methylphenyl)sulfonyl]butanamide, a sulfonamide derivative, presents a molecular structure of interest within pharmaceutical research and materials science. A comprehensive understanding of its thermodynamic properties is fundamental to predicting its behavior during manufacturing, formulation, and storage, ultimately impacting its stability, solubility, and bioavailability. This guide provides a robust framework for the experimental determination and interpretation of key thermodynamic parameters for this compound. While specific experimental data for N-[(4-Methylphenyl)sulfonyl]butanamide is not extensively published, this document outlines the authoritative methodologies and theoretical underpinnings required to procure and analyze this critical information. We present detailed protocols for Differential Scanning Calorimetry (DSC) to determine the energetics of phase transitions and for isothermal saturation studies to evaluate solubility. The causality behind experimental choices is explained, ensuring that the described workflows serve as self-validating systems for generating reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded approach to characterizing the thermodynamic profile of N-[(4-Methylphenyl)sulfonyl]butanamide and related compounds.
The Imperative of Thermodynamic Characterization in Pharmaceutical Sciences
In the trajectory of drug development, the thermodynamic properties of an active pharmaceutical ingredient (API) are not merely academic data points; they are foundational pillars that dictate the feasibility and success of a drug candidate. Properties such as melting point, enthalpy of fusion, and solubility are direct indicators of the physical and chemical stability of a compound. For a molecule like N-[(4-Methylphenyl)sulfonyl]butanamide, which belongs to the sulfonamide class known for its diverse biological activities, these parameters are critical.[1][2]
Thermodynamic analysis, particularly through techniques like Differential Scanning Calorimetry (DSC), provides invaluable insights into the energetics of phase transitions.[3][4] This information is crucial for:
-
Polymorph Screening: Many organic molecules, including sulfonamides, can exist in multiple crystalline forms (polymorphs), each with a unique thermodynamic profile that affects solubility and stability.[5] DSC is a primary tool for identifying and characterizing these forms.
-
Formulation Development: Knowledge of an API's melting behavior and thermal stability is essential for designing robust manufacturing processes like milling, granulation, and tablet compression, which can introduce thermal stress.[6]
-
Purity Assessment: The presence of impurities can depress and broaden the melting endotherm observed in a DSC thermogram, making it a sensitive method for quality control.[3]
-
Solubility and Bioavailability: The energy required to break the crystal lattice (related to the enthalpy of fusion) directly influences how readily a compound dissolves, which is often the rate-limiting step for oral absorption.[7]
Therefore, establishing a rigorous thermodynamic profile is a non-negotiable step in the preclinical characterization of any potential drug substance.
Physicochemical Profile of N-[(4-Methylphenyl)sulfonyl]butanamide
N-[(4-Methylphenyl)sulfonyl]butanamide, also known as N-Butyl-p-toluenesulfonamide, is an organic compound whose fundamental properties provide the context for its thermodynamic behavior. A summary of its key identifiers and physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | N-butyl-4-methylbenzenesulfonamide | [8] |
| Synonyms | N-Butyl-p-toluenesulfonamide, N-Tosylbutylamine | [9] |
| CAS Number | 1907-65-9 | [9][10] |
| Molecular Formula | C11H17NO2S | [8][10] |
| Molecular Weight | 227.33 g/mol | [8][10] |
| Melting Point | 41 °C | [10] |
Experimental Determination of Fusion Thermodynamics
The core thermodynamic properties associated with the solid-to-liquid phase transition—enthalpy of fusion (ΔHfus), entropy of fusion (ΔSfus), and Gibbs free energy of fusion (ΔGfus)—are most reliably determined using Differential Scanning Calorimetry (DSC).[4][11]
The Principle of Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] When the sample undergoes a thermal transition, such as melting, it requires more heat than the reference to maintain the same temperature increase. This difference in heat flow is detected and recorded as a peak (endotherm) on a thermogram. The area under this peak is directly proportional to the enthalpy change of the transition.[3]
Detailed DSC Protocol for N-[(4-Methylphenyl)sulfonyl]butanamide
This protocol is designed to provide high-fidelity data for determining the melting point and enthalpy of fusion.
Instrumentation: A calibrated heat-flux DSC instrument is required. Calibration should be performed using certified standards (e.g., Indium) for both temperature and enthalpy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of N-[(4-Methylphenyl)sulfonyl]butanamide into a standard aluminum DSC pan. The exact mass must be recorded with an accuracy of ±0.01 mg.
-
Causality: This sample size is optimal for achieving a clear thermal signal without significant thermal lag within the sample.
-
Hermetically seal the pan to prevent any mass loss due to sublimation during heating.
-
Causality: A hermetic seal ensures that the measured enthalpy change corresponds solely to the fusion process and not a combination of fusion and vaporization.
-
-
Reference Pan:
-
Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
-
Causality: The reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events occurring in the sample.
-
-
Instrument Setup and Execution:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring the integrity of the measurement.
-
Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 20°C).
-
Ramp the temperature at a controlled rate of 10 K/min to a temperature well above the melting point (e.g., 80°C).
-
Causality: A heating rate of 10 K/min is standard for pharmaceutical materials, providing a good balance between resolution and sensitivity.
-
-
Data Acquisition:
-
Record the differential heat flow as a function of temperature. The resulting plot is the DSC thermogram.
-
Data Analysis and Calculation of Thermodynamic Parameters
The analysis of the DSC thermogram yields the fundamental thermodynamic properties of fusion.
-
Melting Temperature (Tm): The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. This is the temperature at which the first detectable amount of melting occurs.
-
Enthalpy of Fusion (ΔHfus): The enthalpy of fusion is calculated by integrating the area of the melting peak. The instrument software performs this calculation, providing a value in Joules per gram (J/g). This is then converted to Joules per mole (J/mol) using the molecular weight of the compound.
ΔHfus (J/mol) = [Peak Area (J/g)] × [Molecular Weight ( g/mol )]
-
Entropy of Fusion (ΔSfus): The entropy of fusion represents the change in disorder during the transition from an ordered crystal to a disordered liquid. It is calculated from the enthalpy of fusion and the melting temperature (in Kelvin).[12]
ΔSfus (J/mol·K) = ΔHfus / Tm
where Tm is the melting temperature in Kelvin (K = °C + 273.15).
-
Gibbs Free Energy of Fusion (ΔGfus): At the melting point, the solid and liquid phases are in equilibrium. By definition, the Gibbs free energy change for this process at Tm is zero. This relationship is the foundation of the ΔSfus calculation.[13]
Workflow for Thermodynamic Parameter Determination via DSC
Caption: Workflow for determining fusion thermodynamics via DSC.
Solubility Thermodynamics: A Critical Parameter
Solubility is a key thermodynamic property that governs the dissolution rate and, ultimately, the bioavailability of an orally administered drug. For amides and sulfonamides, solubility can be complex due to their ability to act as both hydrogen bond donors and acceptors.[14][15] The presence of both a polar sulfonamide group and non-polar alkyl and aryl groups in N-[(4-Methylphenyl)sulfonyl]butanamide suggests that its solubility will be highly dependent on the solvent system.
Protocol for Isothermal Solubility Measurement
The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[7]
Methodology:
-
System Preparation: Prepare a series of vials containing a solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol).
-
Addition of Solute: Add an excess amount of N-[(4-Methylphenyl)sulfonyl]butanamide to each vial, ensuring that a solid phase remains after equilibration.
-
Causality: The presence of excess solid ensures that the solution reaches saturation.
-
-
Equilibration: Place the vials in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
After equilibration, allow the vials to stand for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Causality: Filtration is critical to prevent undissolved solid from artificially inflating the measured concentration.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Data Reporting: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Logical Relationship of Thermodynamic Properties
Caption: Interrelation of solid, liquid, and solution states.
Interpretation and Application in Drug Development
The data obtained from these experimental protocols provide a thermodynamic signature of N-[(4-Methylphenyl)sulfonyl]butanamide.
-
High Melting Point and High ΔHfus: A high melting point coupled with a large enthalpy of fusion suggests a stable crystal lattice with strong intermolecular interactions. This often correlates with lower aqueous solubility, as more energy is required to break apart the crystal lattice for dissolution. This would signal to formulation scientists that solubility enhancement strategies (e.g., amorphous solid dispersions, particle size reduction) may be necessary.
-
Low Melting Point and Low ΔHfus: This profile suggests weaker crystal packing forces. While this might lead to better solubility, it could also indicate a higher propensity for physical instability or the existence of less stable polymorphic forms.
-
Multiple Melting Peaks: The appearance of more than one endotherm in a DSC scan can indicate the presence of impurities or, more significantly, polymorphism. This would trigger a comprehensive polymorph screen, as different crystalline forms can have drastically different properties and are subject to regulatory scrutiny.
Conclusion
A thorough investigation of the is an indispensable component of its scientific and pharmaceutical characterization. By employing standardized and well-controlled methodologies such as Differential Scanning Calorimetry and isothermal solubility studies, researchers can obtain the critical data—melting temperature, enthalpy and entropy of fusion, and equilibrium solubility—needed to guide formulation design, ensure manufacturing robustness, and predict in vivo performance. The protocols and interpretive frameworks provided in this guide offer a clear and authoritative path for building a comprehensive thermodynamic understanding of this compound, thereby accelerating its potential development from a laboratory curiosity to a viable therapeutic agent.
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Ghosh, S., et al. (2021). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 6(50), 34365–34378. [Link]
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Gerasimov, A. V., et al. (2024). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. Journal of Pharmaceutical Sciences, 113(5), 1461-1469. [Link]
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Gerasimov, A. V., et al. (2024). Stability of Rapidly Crystallizing Sulfonamides Glasses by Fast Scanning Calorimetry: Crystallization Kinetics and Glass-Forming Ability. Journal of Pharmaceutical Sciences, 113(5), 1461-1469. [Link]
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Hu, Y., et al. (2020). Theory and applications of differential scanning fluorimetry in early-stage drug discovery. Drug Discovery Today, 25(1), 20-30. [Link]
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University of Arizona. (2005). Principles of Drug Action 1, Amides. [Link]
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Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 66(Pt 4), o810. [Link]
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NIST Chemistry WebBook. Butanamide. [Link]
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Khan, I. U., et al. (2010). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E, 66(Pt 4), o810. [Link]
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Singh, N. B., & Pathak, A. (2014). Heat of fusion, entropy of fusion, and roughness parameters of the systems. Journal of Thermal Analysis and Calorimetry, 115(2), 1649–1655. [Link]
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Gowda, B. T., et al. (2011). N-[(4-Methylphenyl)sulfonyl]acetamide. Acta Crystallographica Section E, 67(Pt 12), o3246. [Link]
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Singh, N., & Singh, N. B. (2016). Heat of fusion, entropy of fusion and roughness parameter of starting components, complexes (SB-1 and SB-2) and their eutectics. Journal of Thermal Analysis and Calorimetry, 123(3), 2271–2280. [Link]
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Ugwu, D. I., & Okoro, U. C. (2014). Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. Med chem, 4(2), 330-333. [Link]
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International Journal of Current Research. (2013). Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). [Link]
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El-Dossouky, M. I., & Gomaa, E. A. (2014). Gibbs Free Energies, Enthalpies and Entropies of Transfer for Reference Ions Ph4 As+ and Ph4 B- in Mixed DMFA-H2O. American Journal of Chemistry, 4(1), 1-5. [Link]
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Gowda, B. T., et al. (2009). N,N′-Bis[(4-methylphenyl)sulfonyl]adipamide. Acta Crystallographica Section E, 65(Pt 1), o142. [Link]
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Elgemeie, G. H., et al. (2014). N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. Acta Crystallographica Section E, 70(Pt 6), o660. [Link]
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Nagaraja, D., et al. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Tetrahedron Letters, 56(11), 1349-1352. [Link]
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Organic & Biomolecular Chemistry. (2013). NBS-mediated addition-elimination reaction of sulfonamides/carboxamides and formamides. Organic & Biomolecular Chemistry, 11(10), 1634-1640. [Link]
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Acree, W. E. (2020). Comment on “Solubility Measurement and Thermodynamic Modeling of N -(4-Methylphenyl- Z -3-chloro-2-(phenylthio)propenamide in 12 Pure Solvents at Temperatures Ranging from 278.15 to 318.15 K”. Journal of Chemical & Engineering Data, 65(2), 978-979. [Link]
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Lee, J., et al. (2013). 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Journal of Medicinal Chemistry, 56(17), 6797–6810. [Link]
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protocol for synthesizing N-[(4-Methylphenyl)sulfonyl]butanamide
Application Note: Comprehensive Protocol for the Synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Advanced Synthesis Protocol & Mechanistic Guide.
Executive Summary & Mechanistic Rationale
N-acyl sulfonamides are highly privileged structural motifs in medicinal chemistry and drug development. They are predominantly utilized as bioisosteres for carboxylic acids because they share a similar pKa range (3.5–4.5) and offer comparable hydrogen-bonding geometries, while providing significantly enhanced enzymatic and hydrolytic stability[1].
The synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide (commonly referred to as N-tosylbutyramide) involves the acylation of p-toluenesulfonamide with butyryl chloride. As a Senior Application Scientist, I must emphasize a critical chemical hurdle in this workflow: the sulfonamide nitrogen is an exceptionally poor nucleophile. Its lone pair is heavily delocalized into the highly electron-withdrawing sulfonyl group. Consequently, standard acylation conditions often result in poor yields or require harsh heating[2].
The Causality of the Catalyst System: To bypass this kinetic bottleneck, this protocol employs a dual-base system utilizing 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst and triethylamine (Et3N) as a stoichiometric auxiliary base[3].
-
DMAP Activation: DMAP rapidly attacks butyryl chloride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is vastly more reactive toward the weakly nucleophilic sulfonamide than the parent acid chloride.
-
Et3N Buffering: Triethylamine deprotonates the sulfonamide to increase its nucleophilicity and acts as an acid sponge to neutralize the generated HCl, preventing the protonation (and subsequent deactivation) of the DMAP catalyst.
Figure 1: Logical relationship of the DMAP-catalyzed nucleophilic acyl substitution mechanism.
Experimental Design & Stoichiometry
This protocol is scaled for a standard 10 mmol synthesis, which provides sufficient material for downstream biological assays or structural derivatization while maintaining strict thermal control over the exothermic acylation step[4].
Table 1: Reagent Stoichiometry and Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Functional Role |
| p-Toluenesulfonamide | 171.22 | 1.0 | 1.71 g | Limiting Reagent / Nucleophile |
| Butyryl Chloride | 106.55 | 1.2 | 1.25 mL | Acylating Agent |
| Triethylamine (Et3N) | 101.19 | 1.5 | 2.10 mL | Auxiliary Base / Acid Sponge |
| DMAP | 122.17 | 0.1 | 122 mg | Nucleophilic Catalyst |
| Dichloromethane (DCM) | 84.93 | N/A | 25.0 mL | Anhydrous Solvent |
Safety Note: Butyryl chloride is a corrosive lachrymator. All manipulations must be performed in a properly ventilated fume hood using appropriate PPE.
Step-by-Step Methodology
This protocol is designed as a self-validating system . Each step includes built-in quality control checks to ensure the integrity of the reaction before proceeding.
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon). Causality: Water aggressively hydrolyzes butyryl chloride into butyric acid, which consumes the electrophile and complicates downstream purification.
-
Dissolution: Add p-toluenesulfonamide (1.71 g, 10 mmol), Et3N (2.10 mL, 15 mmol), and DMAP (122 mg, 1 mmol) to the flask. Inject anhydrous DCM (25 mL) via syringe and stir until a homogenous solution is achieved.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes. Causality: The formation of the N-acylpyridinium species is highly exothermic. Cooling prevents the formation of bis-acylated byproducts.
Phase 2: Acylation
-
Addition: Using a glass syringe, add butyryl chloride (1.25 mL, 12 mmol) dropwise over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 to 4 hours[4].
-
In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 40% EtOAc in Hexanes). The reaction is self-validated as complete when the highly polar, UV-active baseline spot of p-toluenesulfonamide disappears, replaced by a higher Rf spot (~0.5) corresponding to the less polar N-tosylbutyramide.
Phase 3: Workup & Purification
-
Quenching: Dilute the reaction mixture with an additional 25 mL of DCM.
-
Acid Wash: Transfer to a separatory funnel and wash with 1M aqueous HCl (2 × 20 mL). Causality: This selectively protonates DMAP and Et3N, pulling them into the aqueous waste layer.
-
Base Wash: Wash the organic layer with saturated aqueous NaHCO3 (20 mL). Causality: This neutralizes and extracts any residual butyric acid (formed from unreacted butyryl chloride) as water-soluble sodium butyrate.
-
Drying: Wash with brine (20 mL), dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate, then add hexanes dropwise until slight turbidity is observed. Allow to cool slowly to room temperature, then transfer to an ice bath to crystallize. Filter and dry under high vacuum.
Figure 2: Step-by-step experimental workflow for the synthesis of N-tosylbutyramide.
Analytical Validation (Quality Control)
To ensure scientific integrity, the synthesized N-tosylbutyramide must be validated via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the highly deshielded N-H proton is the definitive marker of a successful N-acyl sulfonamide synthesis.
Table 2: Expected 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Shift ( δ , ppm) | Multiplicity | Integration | Structural Assignment |
| ~8.80 | Singlet (broad) | 1H | N-H (Highly deshielded by C=O and SO 2 ) |
| 7.95 | Doublet ( J=8.2 Hz) | 2H | Aromatic protons (ortho to SO 2 ) |
| 7.35 | Doublet ( J=8.2 Hz) | 2H | Aromatic protons (meta to SO 2 ) |
| 2.45 | Singlet | 3H | Tosyl methyl group (Ar-CH 3 ) |
| 2.25 | Triplet ( J=7.4 Hz) | 2H | α -carbonyl protons (-C(=O)-CH 2 -) |
| 1.60 | Multiplet | 2H | Aliphatic chain (-CH 2 -CH 3 ) |
| 0.90 | Triplet ( J=7.4 Hz) | 3H | Terminal aliphatic methyl (-CH 2 -CH 3 ) |
Self-Validation Check: If a singlet at ~8.80 ppm is missing, and the aliphatic signals are doubled in integration relative to the aromatic signals, the reaction has over-proceeded to the bis-acylated byproduct. The strict adherence to 0 °C during addition (Step 3) prevents this failure mode.
References
-
Title: Recent advances in the synthesis of N-acyl sulfonamides Source: RSC Publishing URL:[Link]
-
Title: Structure-Activity Relationships in Human Toll-like Receptor 2-Specific Monoacyl Lipopeptides Source: PMC - NIH URL:[Link]
Sources
Application Note: A Robust, Validated HPLC Method for the Quantification of N-[(4-Methylphenyl)sulfonyl]butanamide
Abstract
This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-[(4-Methylphenyl)sulfonyl]butanamide. This method is suitable for use in quality control and research environments for determining the assay of the compound in bulk substance or during process monitoring. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid, with UV detection at 235 nm. The validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, specificity, accuracy, and precision.[1][2][3][4]
Introduction and Preliminary Considerations
N-[(4-Methylphenyl)sulfonyl]butanamide is an organic compound featuring a toluenesulfonamide core structure. The accurate quantification of such molecules is critical in the pharmaceutical and chemical industries for ensuring product quality, stability, and process control.[5][6] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and precision.[7]
Analyte Physicochemical Properties:
-
Structure: The molecule contains a hydrophobic p-tolyl group and a butyl chain, along with a polar sulfonamide linkage. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography.[8]
-
UV Chromophore: The 4-methylphenyl (p-tolyl) group acts as a strong chromophore, essential for UV-based detection.
-
pKa: The pKa of the sulfonamide proton in the related compound, p-toluenesulfonamide, is approximately 10.2.[9] To ensure consistent retention and peak shape, the mobile phase pH should be kept at least 2 units below this value to maintain the analyte in its non-ionized form.[10][11] Therefore, a mobile phase acidified with 0.1% formic acid (pH ~2.7) is an appropriate choice.
Based on these characteristics, a reversed-phase HPLC method was selected as the most promising approach.[8][12]
Method Development and Optimization Strategy
The primary objective was to achieve a symmetric, well-retained peak for N-[(4-Methylphenyl)sulfonyl]butanamide, with a reasonable analysis time.
Initial Conditions & Rationale:
-
Chromatographic Mode: Reversed-Phase HPLC was chosen due to the compound's significant non-polar character.[8]
-
Stationary Phase: A C18 column is the standard starting point for most reversed-phase method development, offering robust hydrophobic retention.[11] An Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) was selected.
-
Mobile Phase: A binary system of Water and Acetonitrile (ACN) was chosen. ACN is often preferred for its lower viscosity and strong elution properties for aromatic compounds.[10] 0.1% Formic Acid was added to both solvents to control the pH and suppress the ionization of the sulfonamide group, thereby preventing peak tailing.[10]
-
Detection: A Diode Array Detector (DAD) was used to scan from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was found to be approximately 235 nm.
-
Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and a column temperature of 30 °C were used as initial parameters to ensure method robustness.
Optimization Process: A series of scouting gradients were run to determine the optimal mobile phase composition. An initial isocratic elution with 50% ACN resulted in a short retention time with poor resolution from the solvent front. A gradient was therefore developed to improve retention and peak shape. The final optimized gradient (detailed in Section 4) provides excellent peak symmetry and retention.
Caption: Workflow for HPLC Method Development.
Experimental Protocols
Standard and Sample Preparation
Diluent: Acetonitrile/Water (50:50, v/v)
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of N-[(4-Methylphenyl)sulfonyl]butanamide reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with diluent and mix thoroughly.
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with diluent and mix thoroughly.
Sample Preparation (Assay):
-
Accurately weigh a quantity of the test substance equivalent to about 25 mg of N-[(4-Methylphenyl)sulfonyl]butanamide.
-
Prepare the sample solution following the same procedure as the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
Final Optimized HPLC Method
The finalized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II HPLC or equivalent with DAD detector |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation Protocol & Results
The optimized method was validated according to ICH Q2(R1) guidelines.[1][2][3] The validation plan assesses specificity, linearity, range, accuracy, precision, and robustness.
Caption: Core Parameters of Analytical Method Validation.
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[13][14]
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| %RSD of 5 Replicates | ≤ 1.0% | 0.45% |
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo sample. No interfering peaks were observed at the retention time of the N-[(4-Methylphenyl)sulfonyl]butanamide peak. Peak purity analysis using the DAD confirmed the peak was spectrally pure.
Linearity and Range
Linearity was assessed by preparing solutions at five concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL).
| Parameter | Acceptance Criteria | Result |
| Correlation Coefficient (r²) | r² ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | Confirmed |
| Y-intercept | Close to zero | Minimal |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate.
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.5% | 0.5% | |
| 100% | 100.8% | 0.3% | 98.0% - 102.0% |
| 120% | 101.2% | 0.4% |
Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[2][3]
-
Repeatability: Six individual sample preparations were analyzed on the same day.
-
Result: %RSD = 0.62% (Acceptance Criteria: ≤ 2.0%)
-
-
Intermediate Precision: The analysis was repeated by a different analyst on a different day using a different instrument.
-
Result: %RSD = 0.85% (Acceptance Criteria: ≤ 2.0%)
-
Robustness
The robustness of the method was tested by making small, deliberate variations in key parameters. The system suitability parameters were checked for each condition.
| Parameter Varied | Variation | Result |
| Flow Rate | ± 0.1 mL/min | No significant impact on resolution. |
| Column Temperature | ± 2 °C | Minor shift in retention time, SST met. |
| Mobile Phase ACN % | ± 2% (absolute) | Shift in retention time, SST met. |
The method proved to be robust for all tested variations.[15]
Conclusion
A highly specific, linear, accurate, precise, and robust RP-HPLC method has been successfully developed and validated for the quantitative determination of N-[(4-Methylphenyl)sulfonyl]butanamide. The method adheres to the requirements of the ICH Q2(R1) guidelines and is suitable for routine quality control analysis and research applications.
References
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
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Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide. [Link]
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International Conference on Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International - Chromatography Online. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
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Mourne Training Services. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
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MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]
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International Journal of Research Publication and Reviews. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation: Insights into Chromatographic Parameter. [Link]
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Al-Dhameari, D. et al. (2017). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC. [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022, January 14). Toluenesulfonamides - Evaluation statement. [Link]
-
PubChem. (n.d.). p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]
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Cheméo. (n.d.). Chemical Properties of Butanamide (CAS 541-35-5). [Link]
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World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION. [Link]
-
World Journal of Pharmaceutical Research. (2021, May 11). A comprehensive review of method development by HPLC. [Link]
-
Al-Dujaili, A. et al. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. [Link]
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ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
-
SIELC Technologies. (2018, February 16). Butanamide, N-(4-methylphenyl)-3-oxo-. [Link]
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Application Notes and Protocols for N-[(4-Methylphenyl)sulfonyl]butanamide in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Sulfonamide Scaffold
In the landscape of medicinal chemistry, the sulfonamide functional group is a cornerstone, integral to a wide array of therapeutic agents with diverse biological activities.[1][2] These activities span from antimicrobial and antiviral to anticancer, anti-inflammatory, and hypoglycemic effects.[3] The molecule N-[(4-Methylphenyl)sulfonyl]butanamide represents a synthetically accessible and highly modifiable scaffold, embodying the potential for broad applications in drug discovery. This guide provides a comprehensive overview of its potential, rooted in the well-established principles of medicinal chemistry, and offers detailed protocols for its synthesis, derivatization, and preliminary biological evaluation.
The structure of N-[(4-Methylphenyl)sulfonyl]butanamide combines three key moieties:
-
The Sulfonamide Linkage (-SO₂NH-): This group is a versatile pharmacophore known for its ability to mimic a peptide bond, act as a transition-state analogue, and form crucial hydrogen bonds with biological targets.[4]
-
The p-Toluenesulfonyl (Tosyl) Group: Beyond its synthetic utility as a protecting group and in facilitating nucleophilic substitution reactions, the tosyl group's electron-withdrawing nature can influence the electronic properties of the entire molecule, potentially modulating its binding affinity and metabolic stability.[5][6][7]
-
The Butanamide Side Chain: This flexible aliphatic chain offers a prime site for chemical modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on how to leverage the N-[(4-Methylphenyl)sulfonyl]butanamide scaffold as a starting point for novel therapeutic agent discovery.
N-[(4-Methylphenyl)sulfonyl]butanamide as a Versatile Scaffold for Library Synthesis
The true potential of N-[(4-Methylphenyl)sulfonyl]butanamide in drug discovery lies in its capacity to serve as a foundational structure for combinatorial library synthesis. By systematically modifying different parts of the molecule, a diverse collection of analogues can be generated to screen against a wide range of biological targets.
Key Modification Points for SAR Exploration:
-
Acyl Chain Variation: The butanoyl moiety can be readily replaced with a wide variety of other acyl groups. This allows for the exploration of the impact of chain length, branching, and the introduction of cyclic or aromatic structures on biological activity.
-
Aromatic Ring Substitution: The methyl group on the phenyl ring of the tosyl moiety can be substituted with other groups (e.g., halogens, nitro groups, methoxy groups) to modulate the electronic properties of the sulfonamide.[3]
-
Sulfonamide Nitrogen Substitution: While N-acylation is a primary focus, further substitution on the sulfonamide nitrogen, if chemically feasible, could also be explored.
The synthesis of a focused library of analogues can be efficiently achieved through parallel synthesis techniques, enabling the rapid generation of a multitude of compounds for high-throughput screening.
Potential Therapeutic Applications and Biological Targets
The broad spectrum of biological activities exhibited by sulfonamide-containing drugs suggests several promising therapeutic avenues for derivatives of N-[(4-Methylphenyl)sulfonyl]butanamide.[2][8]
Potential Therapeutic Areas:
-
Antibacterial Agents: The classical mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[9][10] Novel sulfonamides could be designed to overcome existing resistance mechanisms.
-
Anticancer Agents: Sulfonamides have been shown to target various hallmarks of cancer.[3] Potential mechanisms include the inhibition of carbonic anhydrases, which are overexpressed in many tumors, and the modulation of cell cycle progression.[11][12]
-
Anti-inflammatory Agents: Certain sulfonamides are known to exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators or enzymes.
-
Antiviral Agents: Sulfonamide derivatives have been explored as inhibitors of viral enzymes, such as proteases and integrases.[13][3]
Illustrative Signaling Pathway: Targeting Bacterial Folate Synthesis
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Application Notes & Protocols for N-[(4-Methylphenyl)sulfonyl]butanamide
A Guide for Cellular Assay Development
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of N-[(4-Methylphenyl)sulfonyl]butanamide in cell-based assays. N-[(4-Methylphenyl)sulfonyl]butanamide belongs to the sulfonamide class of compounds, a chemical group known to produce derivatives with histone deacetylase (HDAC) inhibitory activity[1][2]. HDAC inhibitors are a significant class of epigenetic modulators with therapeutic potential, primarily in oncology[1][3]. This guide details the hypothesized mechanism of action and provides a logical, multi-step workflow to validate its activity and characterize its effects on cultured cells. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility.
Introduction: The Rationale for Targeting Histone Deacetylases (HDACs)
In eukaryotic cells, DNA is tightly wound around histone proteins to form a compact structure called chromatin. The accessibility of this DNA for transcription is largely regulated by post-translational modifications of the histone tails, most notably acetylation and deacetylation[4].
-
Histone Acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge. This leads to a more relaxed chromatin structure (euchromatin), allowing transcription factors to access DNA and activate gene expression.
-
Histone Deacetylases (HDACs) catalyze the removal of these acetyl groups, restoring the positive charge on histones. This results in a more condensed chromatin structure (heterochromatin), generally associated with transcriptional repression[5].
Aberrant HDAC activity is implicated in various diseases, particularly cancer, where the silencing of tumor suppressor genes contributes to uncontrolled cell growth[6]. Small molecule inhibitors of HDACs can reverse this epigenetic silencing, leading to the re-expression of key regulatory genes that can induce cell cycle arrest, differentiation, and apoptosis in transformed cells[1]. Consequently, HDACs are a validated and compelling target for therapeutic development[6][7].
Compound Profile: N-[(4-Methylphenyl)sulfonyl]butanamide
N-[(4-Methylphenyl)sulfonyl]butanamide is a sulfonamide-containing molecule. This structural class is of significant interest as several sulfonamide derivatives have been identified as potent HDAC inhibitors[1][2]. Based on this precedent, the primary hypothesis is that N-[(4-Methylphenyl)sulfonyl]butanamide functions by inhibiting HDAC enzymes. The experimental workflow detailed in these notes is designed to rigorously test this hypothesis.
Experimental Validation Workflow
A logical progression of assays is essential to characterize a novel compound. The proposed workflow first confirms the compound's effect on cellular viability, then verifies its engagement with the intended intracellular target (HDACs), and finally examines its impact on a key downstream gene known to be regulated by HDAC inhibition.
Caption: A three-phase workflow to characterize N-[(4-Methylphenyl)sulfonyl]butanamide.
Core Protocols and Methodologies
Compound Preparation and Handling
Proper handling of the test compound is critical for reproducible results.
-
Solubilization: N-[(4-Methylphenyl)sulfonyl]butanamide is predicted to be soluble in organic solvents. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%). A vehicle control (medium with the same final DMSO concentration) is mandatory in all experiments.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation[8][9]. Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals[10].
Objective: To determine the dose-dependent effect of N-[(4-Methylphenyl)sulfonyl]butanamide on the viability of a selected cancer cell line and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of choice (e.g., HCT116, HeLa)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
N-[(4-Methylphenyl)sulfonyl]butanamide stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
Step-by-Step Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common range to start with is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium + DMSO) and "no-cell" blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL)[8].
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple crystals[8][12].
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution[10].
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise[8][10].
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
| Parameter | Description |
| Seeding Density | 5,000 - 10,000 cells/well |
| Compound Conc. | 0.1 µM - 100 µM (example range) |
| Incubation Time | 48 - 72 hours |
| MTT Incubation | 3 - 4 hours |
| Absorbance λ | 570 nm (Ref: >650 nm) |
Protocol 2: Cellular Target Engagement (Western Blot for Histone Acetylation)
A hallmark of HDAC inhibitor activity within a cell is the global increase in histone acetylation[5]. Western blotting is the gold-standard technique to visualize this change.
Objective: To determine if treatment with N-[(4-Methylphenyl)sulfonyl]butanamide leads to an accumulation of acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) in a dose-dependent manner.
Materials:
-
6-well tissue culture plates
-
Cell line of choice
-
RIPA buffer with protease, phosphatase, and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)[13]
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels (e.g., 10-15% Bis-Tris)[14]
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies: Anti-Acetyl-Histone H3, Anti-Acetyl-Histone H4, Anti-Total Histone H3 (loading control), Anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with N-[(4-Methylphenyl)sulfonyl]butanamide at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, 2x IC50) for a shorter time course (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM SAHA or Trichostatin A).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer (with inhibitors). Scrape the cells, transfer the lysate to a microfuge tube, and sonicate briefly to shear DNA and reduce viscosity[13].
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay[13].
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane[14].
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature[13].
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C[13].
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again 3x for 10 minutes each with TBST.
-
-
Signal Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Histone H3 or β-actin to confirm equal protein loading[15].
Data Analysis: A clear, dose-dependent increase in the band intensity for acetylated histones, relative to the total histone or β-actin loading control, confirms that the compound is engaging its target and inhibiting HDAC activity in the cell.
Protocol 3: Downstream Gene Expression (RT-qPCR for p21WAF1)
HDAC inhibitors are known to induce the expression of the cyclin-dependent kinase inhibitor p21WAF1, which plays a crucial role in cell cycle arrest[4][5][16]. Measuring p21 mRNA levels provides evidence of a functional downstream consequence of HDAC inhibition.
Objective: To quantify the change in p21WAF1 mRNA expression following treatment with N-[(4-Methylphenyl)sulfonyl]butanamide.
Materials:
-
6-well tissue culture plates
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit (Reverse Transcriptase)
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for p21WAF1 and a housekeeping gene (e.g., GAPDH, ACTB)
Step-by-Step Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound as described in the Western blot protocol (e.g., 1x IC50 for 12 or 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen kit. Quantify the RNA and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for p21 and the housekeeping gene, and the diluted cDNA template.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol.
-
Ensure a melt curve analysis is performed at the end to verify the specificity of the amplified product.
-
Data Analysis: Calculate the relative change in p21 gene expression using the Delta-Delta Ct (ΔΔCt) method. The expression level of p21 in each treated sample is first normalized to the housekeeping gene (ΔCt) and then to the vehicle control (ΔΔCt). A significant fold-increase in p21 mRNA levels in treated samples compared to the control validates the compound's downstream mechanistic action.
Mechanism of Action and Data Interpretation
The data gathered from the workflow allows for the construction of a mechanistic model for N-[(4-Methylphenyl)sulfonyl]butanamide.
Caption: Hypothesized signaling pathway for N-[(4-Methylphenyl)sulfonyl]butanamide.
Interpreting the Results:
-
A low micromolar or nanomolar IC50 from the MTT assay suggests potent cytotoxic or cytostatic activity.
-
A corresponding increase in acetylated H3 and H4 levels at similar concentrations strongly indicates that the observed cytotoxicity is mediated through HDAC inhibition.
-
A subsequent increase in p21 mRNA levels confirms that this target engagement translates into the expected downstream transcriptional activation, providing a complete, validated mechanism of action.
References
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]
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Richon, V. M., et al. (1998). Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation. Proceedings of the National Academy of Sciences, 95(6), 3003-3007. [Link]
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Bellucci, L., et al. (2013). Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z. PLOS ONE, 8(1), e54102. [Link]
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Kim, M. S., et al. (2003). Histone deacetylase inhibitors activate p21(WAF1) expression via ATM. Cancer Research, 63(11), 3757-3762. [Link]
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Histone Deacetylase Inhibitors Activate p21 WAF1 Expression via ATM. (2003). Molecular Cancer Research. [Link]
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Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2017). Scientific Reports. [Link]
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Gui, C. Y., et al. (2004). Histone deacetylase (HDAC) inhibitor activation of p21 WAF1 involves changes in promoter-associated proteins, including HDAC1. Proceedings of the National Academy of Sciences, 101(3), 1241-1246. [Link]
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Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2018). Molecules. [Link]
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Methods for the analysis of histone H3 and H4 acetylation in blood. (2011). Epigenetics. [Link]
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Histone Deacetylase (HDAC) Assay Services. (n.d.). Reaction Biology. [Link]
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Acetyl Lysine Analysis Protocols. (n.d.). Cytoskeleton, Inc. [Link]
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A protein isolation method for western blot to study histones with an internal control protein. (2018). OAJ Gerontology & Geriatric Medicine. [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). International Journal of Drug Delivery Technology. [Link]
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Novel Sulfonamide Derivatives as Inhibitors of Histone Deacetylase. (2005). Journal of Medicinal Chemistry. [Link]
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Sulfonamide anilides, a novel class of histone deacetylase inhibitors, are antiproliferative against human tumors. (2002). Cancer Research. [Link]
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Discovery of an orally active subtype-selective HDAC inhibitor, chidamide, as an epigenetic modulator for cancer treatment. (2015). MedChemComm. [Link]
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4-N-Hydroxy-4-[1-(sulfonyl)piperidin-4-yl]-butyramides as HDAC inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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What is the mechanism of action of Bumex (bumetanide)? (2025). Dr.Oracle. [Link]
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N-(4-Methylphenyl)-N′-phenylbutanediamide monohydrate. (2011). Acta Crystallographica Section E. [Link]
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Biological activities of sulfonamides. (2006). Indian Journal of Pharmaceutical Sciences. [Link]
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Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. (2015). Investigational New Drugs. [Link]
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Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021). Molecules. [Link]
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Study of the sites and mechanisms of action of bumetanide in man. (1976). Journal of Clinical Investigation. [Link]
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Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (2016). Pakistan Journal of Pharmaceutical Sciences. [Link]
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N-(4-Methoxyphenyl)-tert-butanesulfinamide. (2009). Acta Crystallographica Section E. [Link]
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Butanamide, N-(4-methylphenyl)-3-oxo-. (2018). SIELC Technologies. [Link]
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extraction techniques for N-[(4-Methylphenyl)sulfonyl]butanamide from biological matrices
An In-Depth Guide to the Extraction of N-[(4-Methylphenyl)sulfonyl]butanamide from Biological Matrices
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the extraction of N-[(4-Methylphenyl)sulfonyl]butanamide from common biological matrices such as plasma, urine, and tissue homogenates. The protocols and insights are tailored for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and metabolic studies.
Introduction: The Analytical Imperative
N-[(4-Methylphenyl)sulfonyl]butanamide belongs to the sulfonamide class of compounds, which are widely utilized in pharmaceuticals. Accurate quantification of this analyte in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. However, the inherent complexity of biological samples—replete with proteins, lipids, salts, and other endogenous components—presents a significant analytical challenge. These matrix components can interfere with analysis, suppress instrument signals, and lead to inaccurate results.[1]
The primary objective of any sample preparation technique is to efficiently isolate the target analyte from these interfering substances, ensuring a clean extract that is compatible with downstream analytical instrumentation, typically Liquid Chromatography with Mass Spectrometry (LC-MS).[2] This guide details three robust and commonly employed extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection of an appropriate technique is governed by the specific requirements of the assay, including desired sensitivity, sample volume, throughput, and the nature of the biological matrix.[3]
Physicochemical Context of N-[(4-Methylphenyl)sulfonyl]butanamide
While specific experimental data for N-[(4-Methylphenyl)sulfonyl]butanamide is not widely published, its structure provides critical clues for designing extraction strategies. As a sulfonamide, it possesses an acidic proton on the sulfonamide nitrogen, making its charge state pH-dependent.[4] The presence of the 4-methylphenyl (tolyl) group and the butanamide chain imparts a degree of lipophilicity. This dual nature—an ionizable group and a nonpolar backbone—is the key to manipulating its solubility and retention for effective separation.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample cleanup, particularly suitable for high-throughput screening in drug discovery environments.[5] The fundamental principle involves the addition of a water-miscible organic solvent to the biological sample, which reduces the solvation capacity for proteins, causing them to denature and precipitate.[6][7] The smaller analyte, N-[(4-Methylphenyl)sulfonyl]butanamide, remains soluble in the resulting supernatant.
Causality Behind Experimental Choices:
-
Solvent Selection: Acetonitrile (ACN) is the most common choice due to its ability to produce clean protein pellets and its compatibility with reversed-phase liquid chromatography.[8] Methanol is another option but may be less effective at precipitating certain proteins.[9]
-
Solvent-to-Sample Ratio: A ratio of 3:1 (solvent:sample) is typically sufficient to ensure complete protein precipitation. Higher ratios may be used but will result in greater sample dilution, potentially impacting the limit of quantification (LOQ).[10]
Detailed Protocol for Protein Precipitation
-
Aliquot 100 µL of the biological sample (e.g., plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.
-
Centrifuge the mixture at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.
-
The supernatant can be injected directly into the LC-MS system. Alternatively, for improved sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen at approximately 40°C and reconstituted in a smaller volume of mobile phase.
Workflow for Protein Precipitation
Caption: Workflow diagram for protein precipitation.
Method 2: Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubility in two immiscible liquid phases—typically an aqueous sample and an organic solvent.[11] By manipulating the pH of the aqueous phase, the charge state of N-[(4-Methylphenyl)sulfonyl]butanamide can be altered to favor its partitioning into the organic phase, leaving polar interferences behind.
Causality Behind Experimental Choices:
-
pH Adjustment: The sulfonamide group is acidic. To ensure the analyte is in its neutral, non-ionized form, the pH of the sample should be adjusted to at least 2 units below the pKa of the sulfonamide proton. This significantly increases its lipophilicity and drives its partitioning into the organic solvent.[12]
-
Organic Solvent Selection: The choice of solvent is critical. Methyl tert-butyl ether (MTBE) is an excellent choice as it is less dense than water, has low water solubility, and forms a distinct layer, making separation easy.[13] Ethyl acetate is another common option. The solvent should have a high affinity for the analyte but a low affinity for matrix interferences.
Detailed Protocol for Liquid-Liquid Extraction
-
Aliquot 200 µL of the biological sample into a suitable tube.
-
Acidify the sample by adding a small volume (e.g., 20 µL) of an acid like 1M formic acid to adjust the pH to approximately 3-4.
-
Add the internal standard.
-
Add 800 µL of the extraction solvent (e.g., MTBE).
-
Cap the tube and vortex for 2-5 minutes to facilitate the extraction.
-
Centrifuge for 5-10 minutes at ~3,000 x g to break any emulsions and achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS analysis.
Workflow for Liquid-Liquid Extraction
Caption: Workflow diagram for solid-phase extraction.
Comparative Analysis and Method Selection
The choice between PPT, LLE, and SPE depends on a trade-off between speed, cost, and the required quality of the data.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein denaturation by organic solvent | Analyte partitioning between immiscible phases | Analyte retention on a solid sorbent |
| Selectivity | Low | Moderate | High |
| Typical Recovery | 80-100% | 70-90% | >85% [14] |
| Matrix Effect | High (ion suppression is common) | Moderate | Low (cleanest extracts) |
| Throughput | High (96-well plate compatible) | Moderate | Moderate to High (automated systems available) |
| Solvent Usage | Low | High | Moderate |
| Cost per Sample | Low | Low | High |
| Best For | High-throughput screening, early discovery | Assays requiring better cleanliness than PPT | Regulated bioanalysis, low-level quantification |
Troubleshooting and Optimization
-
Low Recovery:
-
LLE: Ensure the pH is optimal for neutral analyte form. Try a different organic solvent. Perform a second extraction step. * SPE: Check for sorbent breakthrough during loading (too fast flow rate). Ensure the elution solvent is strong enough. Check if the sorbent bed dried out before sample loading.
-
-
High Matrix Effects:
-
Move from PPT to LLE or SPE for a cleaner extract.
-
LLE: Try a back-extraction step for further cleanup.
-
SPE: Optimize the wash step with a slightly stronger organic solvent percentage to remove more interferences.
-
-
Poor Reproducibility:
-
Ensure consistent timing and technique, especially in vortexing (LLE) and flow rates (SPE).
-
Use an appropriate internal standard to correct for variability.
-
Conclusion
The successful extraction of N-[(4-Methylphenyl)sulfonyl]butanamide from biological matrices is a critical prerequisite for reliable bioanalysis. For rapid, high-throughput applications where some matrix effect can be tolerated, Protein Precipitation is a viable option. For assays demanding greater cleanliness and moderate selectivity, Liquid-Liquid Extraction offers a robust and cost-effective solution. When the highest level of sensitivity, selectivity, and data quality is required, particularly for regulatory submissions or challenging low-level quantification, Solid-Phase Extraction is the unequivocal method of choice. The detailed protocols and underlying principles provided in this guide serve as a comprehensive resource for developing and validating a fit-for-purpose extraction method.
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- ResearchGate. (2016). Physicochemical parameters of 4-methylphenylsulphamoyl analogs (1-7).
- ACS Publications. (2020). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale.
- ResearchGate. (2019). Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents.
- Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses.
- Abcam. (2023). Protein precipitation: A comprehensive guide.
- MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- United Chemical Technologies. (2023). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water.
- The University of Queensland. (2014). A simple organic solvent precipitation method to improve detection of low molecular weight proteins.
- ResearchGate. (2015). Application of protein precipitation methods for bioanalysis.
- PMC. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water.
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- Journal of Applied Pharmaceutical Science. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse.
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- Cheméo. (n.d.). Chemical Properties of Butanamide, N-(4-methoxyphenyl)- (CAS 5421-40-9).
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- Agilent Technologies. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS.
- ScienceDirect. (2018). A selective and efficient microfluidic method-based liquid phase microextraction for the determination of sulfonamides in urine.
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- NextSDS. (n.d.). N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)butanamide.
- ScienceDirect. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
- MDPI. (2023). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications.
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Application Notes and Protocols for Mass Spectrometry Analysis of N-[(4-Methylphenyl)sulfonyl]butanamide
Introduction: The Analytical Imperative for N-Sulfonylated Compounds
N-[(4-Methylphenyl)sulfonyl]butanamide belongs to the sulfonamide class of molecules, a cornerstone in medicinal chemistry and drug development.[1] The precise and accurate characterization of these molecules is paramount for ensuring their identity, purity, and quality during the research and development process.[2] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a definitive analytical tool for this purpose, offering high sensitivity and structural elucidation capabilities.[3]
This guide provides a comprehensive, in-depth protocol for the preparation and analysis of N-[(4-Methylphenyl)sulfonyl]butanamide samples for mass spectrometry. It is designed for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows. The methodologies detailed herein are grounded in established principles of small molecule analysis and tailored to the specific chemical nature of sulfonamides.
Understanding the Analyte: Chemical Properties of N-[(4-Methylphenyl)sulfonyl]butanamide
A thorough understanding of the analyte's structure is critical for developing an effective analytical strategy. N-[(4-Methylphenyl)sulfonyl]butanamide consists of a p-toluenesulfonyl group linked to a butanamide moiety. The presence of the sulfonamide functional group, the aromatic ring, and the aliphatic chain dictates its solubility, ionization behavior, and fragmentation pattern in the mass spectrometer.
The sulfonamide group is acidic and can be deprotonated, making negative-ion mode electrospray ionization (ESI) a viable option.[4] However, the amide nitrogen can also be protonated, allowing for analysis in positive-ion mode, which is often preferred for sulfonamides to achieve high sensitivity.[5] The choice between positive and negative ion modes will ultimately depend on the specific instrumentation and experimental conditions that yield the best signal-to-noise ratio for the analyte.
Experimental Workflow: From Sample to Spectrum
The overall workflow for the mass spectrometry analysis of N-[(4-Methylphenyl)sulfonyl]butanamide is a systematic process designed to ensure data quality and reproducibility. It begins with careful sample preparation, followed by either direct infusion or chromatographic separation, and culminates in mass analysis and data interpretation.
Figure 1: A generalized workflow for the mass spectrometry analysis of N-[(4-Methylphenyl)sulfonyl]butanamide.
Part 1: Sample Preparation Protocol
The goal of sample preparation for a synthesized compound is to create a clean, particulate-free solution at an appropriate concentration for mass spectrometry analysis, in a solvent system that is compatible with the ionization source.
Materials and Reagents:
-
N-[(4-Methylphenyl)sulfonyl]butanamide (solid, assumed pure)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
0.2 µm Syringe Filters (PTFE or other solvent-compatible membrane)
-
Autosampler Vials with Septa
Protocol for Stock and Working Solutions:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of N-[(4-Methylphenyl)sulfonyl]butanamide into a 10 mL volumetric flask.[6]
-
Dissolve the compound in methanol and make up the volume to the mark. This will yield a concentration of approximately 1 mg/mL.[6] Ensure the solid is completely dissolved; gentle vortexing or sonication can be used if necessary.
-
-
Working Solution for Direct Infusion (1-10 µg/mL):
-
Dilute the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL.[2] This concentration range is a good starting point for achieving a stable signal without saturating the detector. The presence of formic acid aids in protonation for positive-mode ESI.
-
-
Working Solution for LC-MS Analysis (1-10 µg/mL):
-
Prepare the working solution in the same manner as for direct infusion. The initial mobile phase composition is often a good choice for the diluent.
-
-
Final Filtration:
-
Before transferring the working solution to an autosampler vial, filter it through a 0.2 µm syringe filter to remove any particulates that could clog the LC system or the ESI needle.[7]
-
Part 2: Mass Spectrometry Analysis
The prepared sample can be analyzed via direct infusion for a quick assessment of the molecular weight and fragmentation or, more definitively, by LC-MS/MS for purity assessment and structural confirmation.
Direct Infusion Mass Spectrometry
Direct infusion is useful for initial characterization and for optimizing MS parameters.
Protocol:
-
Set up the mass spectrometer with an electrospray ionization (ESI) source.
-
Infuse the working solution (1-10 µg/mL) at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire mass spectra in both positive and negative ion modes to determine which provides better sensitivity. For sulfonamides, positive mode is often favored.[5]
-
Perform MS/MS on the protonated molecular ion [M+H]⁺ (or deprotonated ion [M-H]⁻) to observe the characteristic fragment ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides separation of the analyte from potential impurities, offering a more accurate assessment of purity and identity.[8]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like N-[(4-Methylphenyl)sulfonyl]butanamide.[7] |
| Mobile Phase A | 0.1% Formic Acid in Water | A standard aqueous mobile phase for reversed-phase chromatography that provides protons for ESI.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic mobile phase for eluting analytes from a C18 column.[9] |
| Gradient | 5% B to 95% B over 10 minutes | A typical gradient to ensure elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 0.3 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[9] |
| Injection Volume | 5 µL | A typical injection volume to avoid overloading the column. |
| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique well-suited for sulfonamides.[5][10] |
| Ion Mode | Positive (recommended) and Negative | Positive mode typically yields higher sensitivity for sulfonamides via protonation of the amide nitrogen.[5] |
| MS1 Scan Range | m/z 50 - 500 | To detect the molecular ion and potential low-mass fragments. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | The standard method for fragmenting ions in the collision cell. |
Part 3: Data Interpretation - Expected Fragmentation
The structural elucidation of N-[(4-Methylphenyl)sulfonyl]butanamide is confirmed by its fragmentation pattern in the MS/MS spectrum. For sulfonamides, characteristic cleavages occur at the S-N and S-C bonds.[10][11] A notable fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), which corresponds to a loss of 64 Da.[10]
Predicted Fragmentation of N-[(4-Methylphenyl)sulfonyl]butanamide (Molecular Weight: 242.32 g/mol ):
-
Protonated Molecule [M+H]⁺: m/z 243.1
-
Key Fragment Ions (Positive Mode):
-
m/z 179.1: Resulting from the neutral loss of SO₂ (64 Da) via rearrangement.[10]
-
m/z 155.0: Corresponds to the p-toluenesulfonyl cation [CH₃C₆H₄SO₂]⁺.
-
m/z 91.1: Represents the tropylium ion [C₇H₇]⁺, a common fragment from toluene-containing compounds.
-
m/z 86.1: Butanamide fragment [CH₃CH₂CH₂CONH₂ + H]⁺.
-
Figure 2: Predicted fragmentation pathway for protonated N-[(4-Methylphenyl)sulfonyl]butanamide.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the analytical results, the following self-validating steps should be incorporated into the protocol:
-
Blank Injections: Run a blank (mobile phase or diluent) before and after the sample to check for carryover and system contamination.[7]
-
Purity Assessment: In the LC-MS chromatogram, the purity of the synthesized compound can be estimated by the area percentage of the main peak relative to the total area of all peaks.[8]
-
Isotopic Pattern: The observed isotopic pattern of the molecular ion should match the theoretical pattern for the elemental composition C₁₁H₁₆N₂O₃S.
-
Matrix Effects: While less of a concern for a pure standard, if analyzing in a complex matrix, matrix effects (ion suppression or enhancement) should be evaluated.[12] This can be done by comparing the analyte response in a pure solvent versus a matrix-spiked sample.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the sample preparation and mass spectrometry analysis of N-[(4-Methylphenyl)sulfonyl]butanamide. By following these guidelines, researchers can obtain high-quality, reliable, and reproducible data for the characterization of this and other related sulfonamide compounds. The explanation of the rationale behind each step empowers the user to adapt and troubleshoot the methodology as needed, ensuring robust analytical outcomes in the drug discovery and development pipeline.
References
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Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
-
Sun, W., Li, Y., & Mo, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 335-342. Available at: [Link]
-
Al-Tannak, N. F., & Al-Battat, S. H. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Molecules, 23(6), 1348. Available at: [Link]
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Nobilis, M., Vybíralová, Z., & Kuneš, J. (2014). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. Journal of Pharmaceutical and Biomedical Analysis, 101, 148-166. Available at: [Link]
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Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available at: [Link]
-
Li, H., & Guo, Y. L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4037-4043. Available at: [Link]
-
Wang, J., Leung, D., & Chow, W. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(9), 1969-1978. Available at: [Link]
-
GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as... - PMC. (n.d.). Available at: [Link]
-
Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies, 36(8), 1056-1072. Available at: [Link]
-
Rodrigues, M. R., Fun, H. K., & Gowda, B. T. (2012). N,N′-Bis[(4-methylphenyl)sulfonyl]adipamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389. Available at: [Link]
-
Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9495-9499. Available at: [Link]
-
Trend in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]
-
Van Hout, M. C. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmaceutical Research, 8(2), 1-4. Available at: [Link]
-
Nuñez, O., Gallart-Ayala, H., Martins, C. P., & Moyano, E. (2012). Analysis of sulphonated dyes and intermediates by electrospray mass spectrometry. Dyes and Pigments, 93(1-3), 127-137. Available at: [Link]
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- 12. longdom.org [longdom.org]
Technical Support Center: Optimizing Yield in N-[(4-Methylphenyl)sulfonyl]butanamide Synthesis
Welcome to the Technical Support Center for N-acylsulfonamide synthesis. The preparation of N-[(4-Methylphenyl)sulfonyl]butanamide (commonly known as N-butyryl-p-toluenesulfonamide) is a fundamental transformation in medicinal chemistry. However, researchers frequently encounter yield-limiting bottlenecks such as incomplete conversion, reagent hydrolysis, and undesired di-acylation.
This guide is engineered to provide scientists with causality-driven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to maximize reaction yields.
Diagnostic Troubleshooting Matrix
When your synthesis yields suboptimal results, identifying the root chemical cause is the first step toward resolution. The synthesis typically relies on the N-acylation of the parent sulfonamide with an acyl chloride in the presence of a base[1].
Symptom: Low Conversion / High Recovery of Starting Material
-
The Causality: The nitrogen atom of p-toluenesulfonamide is a remarkably poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl ( −SO2 ) group. Relying solely on a weak base like Triethylamine (TEA) often results in stalled reactions because TEA acts primarily as an acid scavenger rather than an electrophile activator.
-
The Solution: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks butyryl chloride to form a highly electrophilic N-acylpyridinium intermediate, which is significantly more susceptible to attack by the weakly nucleophilic sulfonamide nitrogen.
Symptom: Formation of N,N-Diacylated Byproducts
-
The Causality: The desired mono-acylated product (N-acylsulfonamide) is highly acidic (pKa ≈ 4.5). In the presence of excess strong base or acylating agent, this product is readily deprotonated to form an amide anion, which subsequently attacks a second molecule of butyryl chloride, leading to N,N-diacylation. This is a well-documented restriction when bases like DMAP or pyridine are employed[2].
-
The Solution: Strictly control stoichiometry (maximum 1.05 equivalents of butyryl chloride) and monitor the reaction temperature (keep at 0 °C during addition). Alternatively, switch to milder coupling conditions such as EDC/DMAP with butyric acid[3].
Symptom: Complex Mixture / Unidentifiable Impurities
-
The Causality: Moisture in the reaction environment leads to the rapid hydrolysis of butyryl chloride into butyric acid and HCl. The generated HCl neutralizes your base, while the butyric acid cannot acylate the sulfonamide without a dedicated coupling reagent, leading to a complex, low-yielding mixture.
-
The Solution: Ensure a strictly anhydrous environment. Use oven-dried glassware, anhydrous dichloromethane (DCM), and conduct the reaction under an inert argon or nitrogen atmosphere.
Mechanistic & Workflow Visualizations
Understanding the pathway is critical for controlling the reaction outcome. Below is the mechanistic pathway highlighting the delicate balance between successful DMAP catalysis and the di-acylation side reaction.
Fig 1. Mechanistic pathway illustrating DMAP catalysis and the N,N-diacylation side reaction.
Fig 2. Self-validating experimental workflow for N-[(4-Methylphenyl)sulfonyl]butanamide synthesis.
Frequently Asked Questions (FAQs)
Q: Why is my yield still low even after adding Triethylamine (TEA)? A: TEA is a sterically hindered base that excels at neutralizing the HCl byproduct but is a poor nucleophilic catalyst. To overcome the low nucleophilicity of p-toluenesulfonamide, you must pair TEA with a catalytic amount of DMAP (0.1 eq). DMAP acts as an acyl transfer agent, drastically lowering the activation energy of the reaction.
Q: Can I use butyric anhydride instead of butyryl chloride? A: Yes. In fact, using anhydrides with Lewis acid catalysts (such as ZnCl2 ) under solvent-free conditions has been shown to provide excellent yields of N-acylsulfonamides while minimizing the harsh conditions that lead to side reactions[4].
Q: How do I cleanly separate the mono-acylated product from unreacted starting material without column chromatography? A: You can exploit the inherent acidity of the N-acylsulfonamide product. During workup, extract the organic layer with saturated aqueous NaHCO3 . The desired product will deprotonate and migrate into the aqueous layer, leaving the neutral unreacted p-toluenesulfonamide and di-acylated impurities in the organic layer. Carefully acidifying the aqueous layer to pH 2-3 with 1N HCl will precipitate the pure N-[(4-Methylphenyl)sulfonyl]butanamide.
Quantitative Data: Yield Optimization Summary
The choice of coupling strategy drastically impacts the final yield. The table below summarizes comparative data based on established literature methodologies for N-acylsulfonamide synthesis.
| Methodology | Reagents / Catalysts | Solvent | Reaction Time | Typical Yield (%) | Primary Limitation |
| Standard Acylation | Butyryl chloride, TEA | DCM | 12-24 h | 45 - 60% | Low conversion, slow kinetics |
| Catalytic Acylation | Butyryl chloride, TEA, DMAP (0.1 eq) | DCM | 4-8 h | 85 - 92% | Risk of N,N-diacylation if unmonitored |
| Peptide Coupling | Butyric acid, EDC, DMAP | DCM / DMF | 12-16 h | 80 - 88% | Higher reagent cost, complex workup |
| Lewis Acid Catalysis | Butyric anhydride, ZnCl2 (3 mol%) | Solvent-free | 2-4 h | 85 - 90% | Requires optimization for solid substrates |
Self-Validating Experimental Protocol
This protocol utilizes the DMAP-catalyzed acyl chloride method, incorporating an acid-base extraction loop to self-validate product purity without the immediate need for chromatography.
Materials Required:
-
p-Toluenesulfonamide (1.0 eq, 10 mmol, 1.71 g)
-
Butyryl chloride (1.05 eq, 10.5 mmol, 1.12 g)
-
Triethylamine (TEA) (1.2 eq, 12 mmol, 1.67 mL)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, 0.12 g)
-
Anhydrous Dichloromethane (DCM) (30 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask purged with inert gas, dissolve p-toluenesulfonamide and DMAP in 30 mL of anhydrous DCM. Add TEA via syringe and stir for 5 minutes.
-
Activation & Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve butyryl chloride in 5 mL of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes. Causality check: Slow addition controls the exothermic formation of the N-acylpyridinium intermediate, preventing thermal degradation and di-acylation.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 to 8 hours. Monitor via TLC (Hexane:EtOAc 2:1). The product spot will appear lower (more polar) than the starting material when stained with phosphomolybdic acid (PMA).
-
Acid-Base Workup (Self-Validation):
-
Quench the reaction with 10 mL of water.
-
Wash the organic layer with 1N HCl (2 x 15 mL) to remove TEA, DMAP, and residual basic impurities.
-
Extract the organic layer with saturated aqueous NaHCO3 (3 x 20 mL). Note: The desired product is now in the aqueous layer.
-
-
Isolation: Combine the aqueous NaHCO3 extracts and cool to 0 °C. Slowly acidify with 2N HCl until the pH reaches 2-3. A white precipitate of N-[(4-Methylphenyl)sulfonyl]butanamide will form.
-
Purification: Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum. If further purification is needed, recrystallize from an ethyl acetate/hexane mixture.
References
-
N-Monoacylation of Sulfonimidamides Source: D-NB.info URL:[Link]
-
Synthesis and Characterization of an N-Acylsulfonamide Inhibitor of Human Asparagine Synthetase Source: Organic Letters (ACS Publications) URL:[Link]
-
A new and efficient method for the facile synthesis of N-acyl sulfonamides under Lewis acid catalysis Source: ResearchGate URL:[Link]
Sources
N-[(4-Methylphenyl)sulfonyl]butanamide solubility issues in aqueous media
Welcome to the technical support center for N-[(4-Methylphenyl)sulfonyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common solubility challenges encountered with this compound in aqueous media. Our approach is rooted in foundational physicochemical principles to provide you with robust, scientifically-sound solutions.
Section 1: Understanding the Solubility Challenge - FAQs
This section addresses the fundamental properties of N-[(4-Methylphenyl)sulfonyl]butanamide that contribute to its poor aqueous solubility.
Q1: Why is my N-[(4-Methylphenyl)sulfonyl]butanamide not dissolving in aqueous buffers?
A1: The solubility of N-[(4-Methylphenyl)sulfonyl]butanamide is primarily limited by two key structural features:
-
High Lipophilicity: The molecule contains a p-tolyl (4-methylphenyl) group and a butyl chain from the butanamide moiety. These nonpolar fragments dominate the structure, leading to unfavorable interactions with polar water molecules and a preference for more nonpolar environments.
-
Weakly Acidic Nature: The proton on the sulfonamide nitrogen (-SO₂NH-) is weakly acidic. In neutral or acidic pH, the molecule remains largely in its neutral, un-ionized form. The un-ionized form is significantly less soluble in water than its ionized (conjugate base) form.[1][2]
The combination of these factors results in a compound that is inherently difficult to dissolve in purely aqueous systems.
Q2: What is the pKa of N-[(4-Methylphenyl)sulfonyl]butanamide, and why is it important?
A2: While the exact experimental pKa for this specific molecule is not widely published, based on its structure as an N-acyl sulfonamide, its pKa is estimated to be in the range of 3.5-4.5.[3][4][5][6] This is a critical parameter because it dictates the pH at which the compound will transition from its less soluble neutral form to its more soluble ionized (anionic) form. According to the Henderson-Hasselbalch equation, when the pH of the solution is equal to the pKa, the compound will be 50% ionized.[1][7] To achieve significant ionization and thus enhanced solubility, the pH of the medium must be raised above the pKa.[1][8][9]
Q3: Could the solid-state properties of the compound be affecting its solubility?
A3: Absolutely. If your N-[(4-Methylphenyl)sulfonyl]butanamide is a highly ordered, crystalline solid, a significant amount of energy (the lattice energy) is required to break apart the crystal structure before the individual molecules can be solvated by water.[10] This can lead to a low dissolution rate, even if the compound has some inherent solubility. Amorphous forms of a compound, which lack a defined crystal lattice, generally dissolve more rapidly because this energy barrier is much lower.[10][11][12]
Section 2: Initial Troubleshooting and Solutions
This section provides a logical workflow for addressing solubility issues, starting with the simplest and most common techniques.
Caption: Relationship between pH, ionization, and solubility.
Section 4: Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM phosphate-citrate) at various pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Use high-purity water, such as Purified Water or Water for Injections (WFI) grade, as specified by pharmacopoeias. [13][14][15][16][17]2. Add Compound: Add an excess amount of N-[(4-Methylphenyl)sulfonyl]butanamide to a fixed volume of each buffer in separate vials. Ensure there is visible undissolved solid material.
-
Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Solid: After equilibration, allow the samples to stand or centrifuge them to pellet the undissolved solid.
-
Sample and Dilute: Carefully remove an aliquot from the clear supernatant. Filter the aliquot through a 0.22 µm filter (ensure the filter material does not bind your compound).
-
Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot Data: Plot the measured solubility (e.g., in µg/mL) against the final measured pH of each buffer solution. This will provide a clear profile of the compound's pH-solubility relationship.
Protocol 2: Co-solvent Screening
-
Prepare Vehicle: Prepare your primary aqueous buffer at a pH where the compound shows at least minimal solubility (e.g., pH 7.4).
-
Create Co-solvent Blends: In separate vials, create a series of co-solvent blends by adding increasing volumes of a co-solvent (e.g., Propylene Glycol) to the primary buffer. For example, prepare 5%, 10%, 20%, and 40% (v/v) PG in pH 7.4 phosphate-buffered saline.
-
Determine Solubility: Using the same method described in Protocol 1 (steps 2-6), determine the equilibrium solubility of N-[(4-Methylphenyl)sulfonyl]butanamide in each co-solvent blend.
-
Analyze Results: Plot solubility versus the percentage of co-solvent. This will help you identify the most effective co-solvent and the minimum concentration required to achieve your target solubility. Always perform a parallel control to assess the stability of the compound in the presence of the co-solvent.
References
- ICH. (2013, December 15). ICH Q6A - Specifications: Test procedures and acceptance criteria.
- ScienceDirect. (2025, December 23). Co-solvent: Significance and symbolism.
- Wikipedia. (n.d.). Micellar solubilization.
- Bajaj, A., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC.
- Deb, P. K., & Al-Attas, A. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Wikipedia. (n.d.). Cosolvent.
- Patil, S. (n.d.). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat.
- Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
- ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Croda. (2023, October 11). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations.
- International Journal of Pharmaceutical Sciences. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
- ACS Publications. (2024, September 15). The contrasting roles of co-solvents in protein formulations and food products - PubMed.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
- PMDA. (n.d.). ICH-Q6 規格及び試験方法.
- ECA Academy. (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.
- PubMed. (2011, July 28). Solubilization mechanism of vesicles by surfactants: effect of hydrophobicity.
- Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
- ScienceDirect. (2021, November 16). New insights into the mechanism of surfactant enhanced oil recovery: Micellar solubilization and in-situ emulsification.
- GMP Platform. (2020, July 20). EMA/製薬用水の品質に関する最終ガイドライン発出.
- Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
- Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
- ICH. (n.d.). ich harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
- ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products.
- Scribd. (2020, August 27). EMA Guideline Quality of Water For Pharmaceutical Use 8-27-20 836 | PDF.
- gmp-publishing.com. (2021, February 17). EMA Guideline on the Quality of Water for Pharmaceutical Use.
- ACS Publications. (n.d.). Solubilization of Hydrocarbon Emulsion Droplets Suspended in Nonionic Surfactant Micelle Solutions | The Journal of Physical Chemistry.
- NIH. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides - PMC.
- European Medicines Agency. (2020, July 20). Guideline on the quality of water for pharmaceutical use | EMA.
- European Medicines Agency. (2018, November 13). Guideline on the quality of water for pharmaceutical use.
- RSC Publishing. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides.
- Taylor & Francis. (2021, July 31). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity.
- Wikipedia. (n.d.). Henderson–Hasselbalch equation.
- Self-serve web hosting. (2011, April 4). Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and.
- ChemRxiv. (n.d.). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery.
- Smolecule. (2023, August 15). N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide.
- Wikipedia. (n.d.). Acylsulfonamide.
- PubMed. (2006, November 15). Prediction of pH-dependent aqueous solubility of druglike molecules.
- Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid.
- ResearchGate. (2025, December 24). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
- FDA. (2018, August 1). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.
- ResearchGate. (n.d.). fDA-Guidance-for-Industry-1-Dissolution-Testing-of-Immediate-Release-Solid-Oral-Dosage-Forms.pdf.
- FDA. (n.d.). Guidance for Industry.
- FDA. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit.
- FDA. (n.d.). Dissolution Testing of Immediate Release Solid Oral Dosage Forms.
- SIELC Technologies. (2018, February 16). Butanamide, N-(4-methylphenyl)-3-oxo- | SIELC.
- CymitQuimica. (n.d.). CAS 68298-12-4: N-Methylperfluorobutanesulfonamide.
- National Institute of Standards and Technology. (n.d.). Butanamide - the NIST WebBook.
- BLDpharm. (n.d.). 1219844-59-3|4-((4-Amino-N-methylphenyl)sulfonamido)butanoic acid.
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Technical Support Center: Optimizing Crystallization for N-[(4-Methylphenyl)sulfonyl]butanamide
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals working with N-[(4-Methylphenyl)sulfonyl]butanamide (also known as N-butyryl-p-toluenesulfonamide).
As an N-acylsulfonamide, this compound presents unique crystallization challenges, including persistent polymorphism, "oiling out" (liquid-liquid phase separation), and complex hydrogen-bonding networks[1][2]. This guide synthesizes field-proven methodologies with the thermodynamic principles required to establish a self-validating, reproducible crystallization workflow.
Section 1: The Science of N-Acylsulfonamide Crystallization (E-E-A-T)
To optimize crystallization, we must first understand the molecular causality behind the compound's behavior:
-
Conformational Flexibility & Polymorphism: The butyryl tail of this molecule is highly flexible. Similar to its structural analog tolbutamide, this flexibility, combined with the robust hydrogen-bonding synthon of the sulfonamide group, allows the molecule to pack into multiple distinct crystal lattices (polymorphs)[3][4]. Controlling the solvent polarity and cooling rate is critical to isolating the desired thermodynamically stable or kinetically favored metastable form[3][5].
-
Acidic NH Proton (pH-Shift Potential): The proton sandwiched between the sulfonyl and carbonyl groups is highly acidic (pKa ~4–5). This allows the compound to be readily dissolved in basic aqueous solutions and selectively crystallized via controlled acidification[6].
-
Hydrogen-Bonding Networks: Sulfonamides rarely crystallize in their lowest-energy monomeric state; instead, they form complex dimers or infinite chains via intermolecular hydrogen bonds[2][6]. Solvents that disrupt these networks (like ethanol or water) can drastically alter the crystallization kinetics and the resulting polymorph[3].
Section 2: Data Center - Solvent & Polymorph Parameters
Table 1: Solvent Selection Guide for N-[(4-Methylphenyl)sulfonyl]butanamide
| Solvent Class | Examples | Role in Crystallization | Causality / Mechanism |
| Polar Protic | Ethanol, Methanol | Primary Solvent | Disrupts native solute-solute H-bonds; promotes metastable polymorphs via rapid cooling[3]. |
| Polar Aprotic | Ethyl Acetate, Acetone | Primary Solvent | Excellent solubility at reflux; yields stable polymorphs upon slow evaporation[7]. |
| Anti-Solvents | Water (pH < 4), Heptane | Precipitation Inducer | Lowers solubility threshold. Water is ideal for pH-shift protocols[8]. |
| Basic Aqueous | 1M NaOH | Reactive Solvent | Deprotonates the N-acylsulfonamide, yielding a highly soluble sodium salt[6]. |
Table 2: Critical Process Parameters (CPPs) for Polymorph Control
| Parameter | Target for Stable Form | Target for Metastable Form |
| Cooling Rate | Slow (< 0.5 °C/min)[8] | Rapid (Crash cooling)[3] |
| Solvent System | Pure Ethanol or Ethyl Acetate | Ethanol-Water mixtures[3] |
| Supersaturation | Low (gradual approach) | High (rapid anti-solvent addition) |
Section 3: Standard Operating Protocols (SOPs)
Protocol A: pH-Shift (Acid-Base) Crystallization
Mechanistic Causality: This protocol exploits the acidic nature of the N-acylsulfonamide group, stripping away neutral organic impurities that remain insoluble in the basic aqueous phase[6].
-
Dissolution: Suspend the crude N-[(4-Methylphenyl)sulfonyl]butanamide in distilled water. Slowly add 1M NaOH dropwise under continuous stirring until the solid completely dissolves (target pH ~9–10).
-
Filtration: Perform a gravity filtration to remove any insoluble organic impurities.
-
Precipitation: Transfer the filtrate to an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring vigorously.
-
Nucleation (Self-Validating Step): As the pH drops below 5, the solution will become turbid, indicating nucleation. Stop adding acid once the pH reaches ~4 to prevent over-acidification and potential degradation.
-
Isolation: Allow the suspension to age for 1 hour at 0 °C to maximize crystal growth. Collect the crystals via vacuum filtration and wash with ice-cold water[6][8].
Mechanism of pH-shift crystallization exploiting the acidic N-acylsulfonamide proton.
Protocol B: Solvent/Anti-Solvent Crystallization
Mechanistic Causality: Controls the supersaturation level dynamically, preventing the compound from "oiling out" (liquid-liquid phase separation)[1][8].
-
Primary Dissolution: Dissolve the compound in an absolute minimum volume of hot ethanol (approx. 60 °C).
-
Anti-Solvent Addition: Slowly add warm water (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).
-
Clarification (Self-Validating Step): Add 1–2 drops of hot ethanol until the solution just turns clear again. This guarantees you are exactly at the saturation threshold.
-
Cooling: Remove from heat. Insulate the flask with paper towels and allow it to cool to room temperature undisturbed over 4–6 hours[8].
-
Harvesting: Once at room temperature, transfer to an ice bath for 30 minutes, then filter and wash with cold 70% ethanol[1].
Section 4: Troubleshooting & FAQs
Q1: My compound is "oiling out" at the bottom of the flask instead of forming crystals. How do I fix this? Causality: Oiling out occurs when the solute separates as a liquid phase because the solution's temperature is higher than the melting point of the solute in that specific solvent mixture, or due to high impurity levels[1]. Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of the primary solvent (e.g., ethanol) to lower the saturation temperature. Cool the solution much more slowly. If available, introduce a seed crystal just above the temperature where oiling previously occurred to force solid nucleation[1].
Q2: I am observing different crystal habits (needles vs. plates) in different batches. Why? Causality: You are experiencing polymorphism. N-acylsulfonamides are highly prone to forming different crystal lattices based on the conformation of the alkyl tail[4]. Solution: Standardize your cooling rate and solvent system. Rapid cooling in ethanol-water mixtures tends to favor metastable polymorphs, while slow evaporation in pure organic solvents favors the thermodynamically stable form[3]. To ensure batch-to-batch consistency, always use seed crystals of your desired polymorph[8].
Q3: The product precipitated as an amorphous powder rather than distinct crystals. What went wrong? Causality: The supersaturation level was too high, or the cooling rate was too fast, preventing the molecules from organizing into a highly ordered crystal lattice[8]. Solution: Redissolve the powder. Slow down the cooling process by insulating the flask, or use the slow evaporation method over several days at room temperature[8].
Logical workflow for troubleshooting N-acylsulfonamide crystallization issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic insight into the selective crystallization of the metastable polymorph of tolbutamide in ethanol–water solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Single-crystal to single-crystal conformational polymorphic transformation in tolbutamide at 313 K. Relation to other polymorphic transformations in t ... - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE00764C [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-[(4-Methylphenyl)sulfonyl]butanamide Synthesis
A Guide to Minimizing Byproduct Formation for Researchers and Drug Development Professionals
This technical support guide, curated for researchers, scientists, and professionals in drug development, offers in-depth troubleshooting advice and frequently asked questions to mitigate the formation of byproducts during the synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: My final product is contaminated with unreacted p-toluenesulfonyl chloride.
-
Question: After the reaction and initial work-up, I'm observing the presence of unreacted p-toluenesulfonyl chloride in my crude product. What could be the cause and how do I resolve this?
-
Answer: This is a common issue that typically points to an incomplete reaction or improper work-up.
-
Causality: The nucleophilic attack of the butanamide nitrogen on the electrophilic sulfur of p-toluenesulfonyl chloride is the key bond-forming step.[1] If this reaction does not go to completion, the unreacted sulfonyl chloride will remain. Another possibility is inefficient removal during the work-up phase.
-
Troubleshooting Steps:
-
Reaction Monitoring: Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting materials.[2]
-
Reaction Time and Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
-
Stoichiometry: Ensure the molar ratios of your reactants are accurate. A slight excess of the butanamide can sometimes help drive the reaction to completion, but this will need to be removed during purification.[2]
-
Work-up Optimization: An aqueous work-up with a mild base, such as a saturated sodium bicarbonate solution, can help to quench and remove any remaining p-toluenesulfonyl chloride.
-
-
Issue 2: I have a significant amount of p-toluenesulfonic acid in my product.
-
Question: My NMR analysis shows a significant peak corresponding to p-toluenesulfonic acid. How is this being formed and what is the best way to prevent it?
-
Answer: The presence of p-toluenesulfonic acid is a clear indicator of the hydrolysis of p-toluenesulfonyl chloride.
-
Causality: p-Toluenesulfonyl chloride is highly reactive towards nucleophiles, including water. The presence of even trace amounts of moisture in your reaction setup can lead to its hydrolysis, forming the corresponding sulfonic acid.
-
Preventative Measures:
-
Anhydrous Conditions: It is critical to use anhydrous solvents and ensure all glassware is thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to exclude atmospheric moisture.[2]
-
Solvent Choice: Select a dry, aprotic solvent for your reaction.
-
-
Issue 3: My yield is low, and I've isolated a byproduct that appears to be a di-sulfonated amide.
-
Question: I'm experiencing low yields of my desired N-[(4-Methylphenyl)sulfonyl]butanamide and have identified a byproduct with a mass corresponding to the addition of two tosyl groups. How can I avoid this?
-
Answer: The formation of a di-sulfonated byproduct, N,N-bis(p-toluenesulfonyl)butanamide, can occur under certain basic conditions.
-
Causality: After the initial N-sulfonylation, the resulting sulfonamide still possesses a proton on the nitrogen atom. In the presence of a sufficiently strong base, this proton can be abstracted, creating a nucleophilic anion that can react with another molecule of p-toluenesulfonyl chloride.
-
Mitigation Strategies:
-
Choice of Base: The selection of a suitable base is crucial. Pyridine is a commonly used base that is effective in scavenging the HCl byproduct without being overly strong to deprotonate the resulting sulfonamide.[3]
-
Controlled Stoichiometry: Use of a carefully controlled amount of base (typically 1.1-1.2 equivalents) is recommended to neutralize the generated HCl without creating a highly basic environment.[4]
-
-
| Issue | Probable Cause | Suggested Solution |
| Unreacted Starting Materials | Incomplete reaction; Inappropriate stoichiometry | Monitor reaction progress (TLC/HPLC); Extend reaction time or increase temperature; Optimize molar ratios of reactants.[2] |
| Presence of p-toluenesulfonic acid | Hydrolysis of p-toluenesulfonyl chloride | Use anhydrous solvents and dry glassware; Perform reaction under an inert atmosphere.[2] |
| Formation of Di-sulfonated Byproduct | Use of an overly strong base; Excess base | Employ a milder base such as pyridine; Use a slight excess of base (1.1-1.2 equivalents).[3] |
Frequently Asked Questions (FAQs)
-
What is the general reaction scheme for the synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide? The most common method involves the reaction of butanamide with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][5]
Caption: General reaction for N-sulfonylation of butanamide.
-
How do I choose the right purification method? The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is an effective technique for purifying solid products if a suitable solvent system can be found where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.[2]
-
Column Chromatography: This is a more versatile method for separating compounds with different polarities. For sulfonamides, silica gel is a common stationary phase.[2]
-
Liquid-Liquid Extraction: This can be used during the work-up to remove acidic or basic impurities. For instance, washing with a dilute acid solution can remove unreacted amine starting materials.[2]
-
-
What is the role of the base in this reaction? The primary role of the base (e.g., pyridine or triethylamine) is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the amine and the sulfonyl chloride.[3][4] This prevents the protonation of the starting butanamide, which would render it non-nucleophilic.
Optimized Protocol for N-[(4-Methylphenyl)sulfonyl]butanamide Synthesis
This protocol is designed to minimize byproduct formation.
Materials:
-
Butanamide (1.0 mmol, 1.0 eq.)
-
p-Toluenesulfonyl chloride (1.1 mmol, 1.1 eq.)
-
Pyridine (1.5 mmol, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add butanamide (1.0 mmol) and anhydrous DCM (5 mL).
-
Add pyridine (1.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 mmol) in anhydrous DCM (5 mL).
-
Add the p-toluenesulfonyl chloride solution dropwise to the butanamide solution over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM (10 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography as needed.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
- Byproduct identification and removal in sulfonamide synthesis - Benchchem.
- An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis - Benchchem.
- What are the products of the reaction between Tosyl Chloride and amines? - Blog.
-
26.04 Protecting Groups for Amines: Sulfonamides - YouTube. Available at: [Link]
-
Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books. Available at: [Link]
- Tosyl group - Grokipedia.
Sources
Technical Support Center: N-[(4-Methylphenyl)sulfonyl]butanamide Stability & Troubleshooting
Welcome to the Technical Support Center. This guide is engineered for analytical chemists, drug development professionals, and researchers working with N-[(4-Methylphenyl)sulfonyl]butanamide (also known as N-tosylbutyramide). Because this compound features a highly reactive N-acylsulfonamide functional group, it is uniquely susceptible to photochemical degradation.
Below, you will find a deep-dive troubleshooting guide, mechanistic explanations, and self-validating protocols to ensure absolute structural integrity during your experiments.
Core Principles of N-Acylsulfonamide Photochemistry
To prevent degradation, one must first understand the causality behind it. When N-[(4-Methylphenyl)sulfonyl]butanamide is exposed to ultraviolet (UV) radiation, the molecule undergoes two primary degradation pathways:
-
N-S Bond Homolysis: The bond dissociation energy (BDE) of the N-S bond in N-sulfonyl derivatives is relatively low (≈ 70 kcal/mol) 1. UV irradiation excites the molecule, leading to rapid radical cleavage into a sulfonyl radical and an amidyl radical 2.
-
Photo-assisted Hydrolysis: The N-acylsulfonamide moiety acts as a "safety-catch" linker that is prone to hydrolysis under stress, yielding p-toluenesulfonamide and butyric acid 3, 4. UV light provides the activation energy that drastically accelerates this solvolysis, particularly in the presence of trace moisture.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My N-[(4-Methylphenyl)sulfonyl]butanamide standard degrades rapidly on the benchtop, even without direct UV lamp exposure. Why? Causality: Standard fluorescent laboratory lighting emits trace amounts of UV-A and UV-B radiation. The aromatic p-tolyl ring and the carbonyl group possess π→π∗ and n→π∗ transitions that absorb in the 250–320 nm range. Even ambient UV exposure initiates N-S bond homolysis. Solution: All handling must be performed using actinic (amber) glassware, which effectively blocks wavelengths below 400 nm. Ensure your analytical autosampler vials are also made of amber glass.
Q2: Does the choice of solvent affect the photostability of this compound? Causality: Yes, profoundly. Halogenated solvents (like chloroform or dichloromethane) can undergo photolysis to generate chlorine radicals, which subsequently abstract hydrogen atoms from the butyramide chain or attack the aromatic ring. Furthermore, protic solvents (like water or methanol) facilitate the photo-hydrolysis of the N-acylsulfonamide linkage into the corresponding sulfonamide and carboxylic acid 3. Solution: For stock solutions, use anhydrous, degassed acetonitrile (HPLC grade). Acetonitrile does not act as a photosensitizer and lacks the nucleophilicity to drive hydrolysis.
Q3: I am running a photoredox experiment and need to prevent the premature degradation of N-[(4-Methylphenyl)sulfonyl]butanamide before the catalyst is activated. How can I isolate the degradation variables? Causality: In photochemical setups, UV/LED lamps generate significant localized heat. Thermal stress combined with trace moisture induces N-acylsulfonamide hydrolysis, which is often misdiagnosed as purely photochemical degradation. Solution: Implement a self-validating protocol. Always run a "Dark Control" (a vial wrapped in aluminum foil) in the exact same photoreactor to quantify thermal vs. photochemical degradation. Use a cooling block to maintain the reaction temperature strictly below 20°C.
Quantitative Data: Degradation Kinetics Summary
Table 1: Influence of Environmental Variables on N-[(4-Methylphenyl)sulfonyl]butanamide Stability (Simulated 12-Hour Exposure)
| Storage Condition | Solvent | Atmosphere | Temp (°C) | % Degradation (12h) | Primary Degradant |
| Clear Glass (Ambient Light) | MeOH:H2O (50:50) | Air | 25°C | 14.5% | p-Toluenesulfonamide |
| Amber Glass (Ambient Light) | MeOH:H2O (50:50) | Air | 25°C | < 1.0% | None |
| Direct UV (365 nm) | Acetonitrile | Air | 40°C | 85.2% | Sulfonyl/Amidyl Radicals |
| Direct UV (365 nm) | Acetonitrile | Argon | 20°C | 32.4% | Sulfonyl/Amidyl Radicals |
| Amber Glass (Dark Control) | Anhydrous MeCN | Argon | 4°C | < 0.1% | None |
Standard Operating Procedure (SOP): Preparation and Storage
To ensure absolute scientific integrity and self-validation of your compound's stability, adhere to the following step-by-step methodology:
Step 1: Solvent Preparation (Degassing)
-
Transfer anhydrous HPLC-grade Acetonitrile into a Schlenk flask.
-
Perform three freeze-pump-thaw cycles or sparge continuously with high-purity Argon for 30 minutes to remove dissolved oxygen (preventing ROS-mediated photo-oxidation).
Step 2: Compound Dissolution
-
Weigh N-[(4-Methylphenyl)sulfonyl]butanamide in a dark or red-light environment to prevent premature excitation.
-
Transfer the solid to an amber volumetric flask.
-
Dissolve completely in the degassed Acetonitrile.
Step 3: Aliquoting and Storage
-
Dispense the solution into single-use, PTFE-lined amber glass vials.
-
Purge the headspace of each vial with Argon before sealing to displace ambient moisture and oxygen.
-
Store immediately at -20°C.
Step 4: Self-Validating Analysis
-
When analyzing via HPLC-UV, monitor at a wavelength of 220-254 nm.
-
Inject a standard from a freshly opened, dark-stored vial to establish a baseline.
-
Compare the peak area against a vial left on the autosampler for 24 hours to validate that your autosampler's ambient light/temperature is not inducing N-S cleavage or hydrolysis.
Mechanistic and Workflow Visualizations
Photochemical degradation pathways of N-acylsulfonamides via N-S homolysis and photo-hydrolysis.
Step-by-step experimental workflow to prevent UV-induced degradation during sample preparation.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic intramolecular aminoarylation of unactivated alkenes with aryl sulfonamides - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01228F [pubs.rsc.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Tag-Convertible Photocrosslinker with Click-On/Off N-Acylsulfonamide Linkage for Protein Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in N-[(4-Methylphenyl)sulfonyl]butanamide Reactions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-[(4-Methylphenyl)sulfonyl]butanamide and related N-alkyl-p-toluenesulfonamides. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for overcoming the common challenge of steric hindrance in both the synthesis and subsequent reactions of this important class of molecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it manifest in reactions involving N-[(4-Methylphenyl)sulfonyl]butanamide?
A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[1][2] It arises from the repulsion between electron clouds of non-bonded atoms or groups that are in close proximity. In the context of N-[(4-Methylphenyl)sulfonyl]butanamide, steric hindrance can manifest in two primary scenarios:
-
During Synthesis: When preparing N-[(4-Methylphenyl)sulfonyl]butanamide via N-alkylation of p-toluenesulfonamide, the size of the butylating agent and the geometry of the sulfonamide can influence the reaction rate and yield. While a primary alkyl group like n-butyl presents less of a challenge than bulkier groups, the approach of the electrophile to the nitrogen atom can still be impeded.
-
In Subsequent Reactions: Once formed, the N-butyl group and the bulky tosyl group can sterically shield the nitrogen atom and adjacent reactive sites. This can hinder further reactions at the nitrogen (e.g., secondary alkylation or arylation), or at nearby positions on the phenyl ring (e.g., ortho-lithiation).[3][4]
Q2: I am observing low yields in the synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide from p-toluenesulfonamide and a butyl halide. What are the likely causes and how can I troubleshoot this?
A2: Low yields in this classic N-alkylation are often multifactorial. Beyond common issues like reagent purity and moisture, steric and electronic factors are key. Here’s a troubleshooting workflow:
-
Base Selection is Critical: The reaction requires a base to deprotonate the sulfonamide, making the nitrogen nucleophilic. If the base is too bulky, it may not efficiently deprotonate the sulfonamide. Conversely, a base that is too reactive might lead to side reactions with the butyl halide.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the base without interfering with the nucleophile.
-
Temperature and Reaction Time: These reactions may require elevated temperatures to overcome the activation energy barrier. Monitor the reaction over time to ensure it has reached completion, as insufficient reaction time can result in low conversion.
Q3: Can I use N-[(4-Methylphenyl)sulfonyl]butanamide as a nucleophile in subsequent reactions? What are the challenges?
A3: Yes, after deprotonation with a suitable base, the resulting amide anion of N-[(4-Methylphenyl)sulfonyl]butanamide can act as a nucleophile. However, the presence of both the N-butyl and the tosyl groups can present significant steric challenges. The bulky tosyl group is strongly electron-withdrawing, which makes the nitrogen less nucleophilic, and both groups can physically block the approach of an electrophile.[5] This steric congestion can make subsequent N-alkylation or N-arylation reactions difficult.[3]
Troubleshooting and Optimization Guides
Part 1: Synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide
Issue: Low Conversion and/or Formation of N,N-Dibutylated Byproduct
The direct N-alkylation of p-toluenesulfonamide with butyl halides can be sluggish and prone to over-alkylation. Here are advanced strategies to improve yield and selectivity for the mono-butylated product.
This modern approach avoids the use of alkyl halides and offers a more sustainable route with high atom economy. The reaction proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the sulfonamide and subsequent reduction.[6]
Experimental Protocol: Mn-Catalyzed N-Butylation Materials:
-
p-Toluenesulfonamide (1.0 mmol)
-
Butan-1-ol (1.0 mmol)
-
Mn(I) PNP pincer precatalyst (5 mol %)
-
K₂CO₃ (10 mol %)
-
Xylenes (to achieve a 1 M concentration of the sulfonamide)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the p-toluenesulfonamide, butan-1-ol, Mn(I) PNP pincer precatalyst, and K₂CO₃.
-
Add xylenes to the specified concentration.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.
-
Cool the reaction to room temperature.
-
The product can be purified by column chromatography on silica gel.[6]
Table 1: Comparison of N-Alkylation Methods for p-Toluenesulfonamide
| Method | Alkylating Agent | Catalyst/Reagents | Typical Yield (%) | Key Advantages | Reference(s) |
| Classical Alkylation | Butyl bromide | K₂CO₃, DMF | 50-70 | Readily available reagents | [7] |
| "Borrowing Hydrogen" | Butan-1-ol | Mn(I) PNP pincer catalyst | >85 | High atom economy, sustainable | [6] |
| Mitsunobu Reaction | Butan-1-ol | PPh₃, DEAD/DIAD | >80 | Mild conditions, inversion of stereochemistry for secondary alcohols | [8][9] |
| Thermal Alkylation | Butyl trichloroacetimidate | Toluene (reflux) | ~75 | No exogenous catalyst/base needed | [10] |
The Mitsunobu reaction offers a mild and efficient alternative for the N-alkylation of p-toluenesulfonamide using an alcohol. It is particularly useful when dealing with sensitive substrates. The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, which is a key consideration for chiral alcohols.[8][9][11]
Experimental Protocol: Mitsunobu N-Butylation Materials:
-
p-Toluenesulfonamide (1.0 equiv)
-
Butan-1-ol (1.0 equiv)
-
Triphenylphosphine (PPh₃) (1.0 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve p-toluenesulfonamide, butan-1-ol, and PPh₃ in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD dropwise to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography to isolate N-[(4-Methylphenyl)sulfonyl]butanamide.[12]
Caption: Workflow for Mitsunobu N-Butylation.
Part 2: Overcoming Steric Hindrance in Reactions of N-[(4-Methylphenyl)sulfonyl]butanamide
Issue: Poor Reactivity in Subsequent N-Arylation or N-Alkylation Reactions
Once N-[(4-Methylphenyl)sulfonyl]butanamide is formed, using it as a nucleophile for further functionalization can be challenging due to the steric bulk of the N-butyl and tosyl groups.
For N-arylation reactions, traditional nucleophilic aromatic substitution often fails with sterically hindered N-alkylsulfonamides. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful solution.[13] The choice of ligand for the palladium catalyst is crucial for overcoming steric hindrance.
Experimental Protocol: Buchwald-Hartwig N-Arylation Materials:
-
N-[(4-Methylphenyl)sulfonyl]butanamide (1.0 equiv)
-
Aryl halide or triflate (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the N-[(4-Methylphenyl)sulfonyl]butanamide and the aryl coupling partner.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
The filtrate can be concentrated and the product purified by column chromatography.
Caption: Troubleshooting Logic for Sterically Hindered Reactions.
Directed ortho-lithiation is a powerful tool for functionalizing the aryl ring of the tosyl group. However, the N-butyl group can sterically hinder the approach of the organolithium reagent to the ortho position.
-
Choice of Organolithium Reagent: Using a more reactive or sterically demanding organolithium reagent, such as sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), can sometimes overcome the hindrance.
-
Coordinating Agents: The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and increase the reactivity of the system, facilitating lithiation at sterically congested sites.[4]
-
Temperature Control: Careful control of the reaction temperature is crucial. While lower temperatures (-78 °C) are standard, a slight increase may be necessary to overcome the activation barrier, but this must be balanced against the risk of side reactions.
References
-
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Tetrahedron Letters, 47(36), 6347-6350.
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1939-1943.
-
Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. Google Patents, WO2007095276A2.
-
Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry, 3(16), 2973-2979.
-
Buchwald–Hartwig amination. Wikipedia.
-
Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8525-8531.
-
Mitsunobu Reaction. Master Organic Chemistry.
-
Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis, 53(24), 4437-4448.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(11), 3187.
-
Mitsunobu Reaction. Organic Chemistry Portal.
-
Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 20(4), 6986-7011.
-
Synthesis of N-Tosyl Allylic Amines from Substituted Alkenes via Vanadoxaziridine Catalysis. The Journal of Organic Chemistry, 89(6), 4001-4008.
-
Mechanism of aromatic lithiation reactions--Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625-634.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.
-
Understanding Steric Effects in Chemistry. Scribd.
-
Steric effects. Wikipedia.
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 20(7), 12785-12803.
-
EXPERIMENTAL SUPPORTING INFORMATION. The Royal Society of Chemistry.
-
Steric effect (chemistry). McGraw Hill's AccessScience.
-
Steric-Hindrance Triggered Remote Lithiations of Bulky Silyl-Substituted Arenes. Synthesis, 51(18), 3536-3544.
-
A Comprehensive Technical Guide to the Synthesis of N-Alkyl-p-toluenesulfonamides. BenchChem.
-
Technical Support Center: N-Detosylation in Organic Synthesis. BenchChem.
-
Can the alkyl p-toluenesulfonate be used to alkylate the amide group present in any organic compounds? ResearchGate.
-
Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron, 63(22), 5083-5087.
-
The Role of Butyl Tosylate as a Leaving Group in Nucleophilic Substitution Reactions: An In-depth Technical Guide. BenchChem.
-
The Detosylation of Chiral 1,2-Bis(tosylamides). The Journal of Organic Chemistry, 86(13), 8968-8977.
-
Steric hindrance to the solvation of melamines and consequences for non-covalent synthesis. Chemical Communications, (23), 2245-2246.
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 26(7), 1917.
-
ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies, 29(4), 1-10.
-
N-Dealkylation of Amines. Molecules, 27(19), 6296.
-
Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium. The Journal of Organic Chemistry, 75(15), 5030-5036.
-
Optimization of Organolithium Reactions. Organic Process Research & Development, 4(6), 545-555.
-
Solvent-controlled chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines with tert-butyl nitrite. Organic Chemistry Frontiers, 4(12), 2351-2355.
-
A Comparative Guide to N-Propyl-p-toluenesulfonamide and Propyl Halides as Alkylating Agents. BenchChem.
-
Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 9, 477-482.
-
Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 8(11), 844-850.
-
Nucleophilic Aromatic Substitution Reactions of 1,2-Dihydro-1,2-Azaborine. Journal of the American Chemical Society, 133(41), 16414-16417.
-
Investigations into the N-dealkylation reaction of protected chelating agents. Organic & Biomolecular Chemistry, 19(4), 868-877.
-
Ch8 : Tosylates. University of Calgary.
-
N alkylation of tosylamides using esters as primary and tertiary alkyl sources: mediated by hydrosilanes activated by a ruthenium catalyst. Angewandte Chemie International Edition, 51(22), 5363-5366.
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nanyang Technological University.
-
p-Toluenesulfonamides. Organic Chemistry Portal.
-
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron, 63(22), 5083-5087.
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- 10. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability Optimization of N-[(4-Methylphenyl)sulfonyl]butanamide Formulations
Welcome to the technical support center for N-[(4-Methylphenyl)sulfonyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into ensuring the stability of your formulations. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate and resolve challenges during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of N-[(4-Methylphenyl)sulfonyl]butanamide.
Q1: What is N-[(4-Methylphenyl)sulfonyl]butanamide and what are its core structural features relevant to stability?
N-[(4-Methylphenyl)sulfonyl]butanamide is a molecule featuring a sulfonamide functional group (-SO₂NH-) linking a p-tolyl group (4-methylphenyl) to a butanamide moiety. Key features influencing its stability include:
-
The Sulfonamide Bridge: This is often the most reactive part of the molecule, susceptible to cleavage under certain conditions.[1][2]
-
Aromatic Ring: The p-tolyl group is susceptible to oxidative and photolytic degradation.[3][4]
-
Amide Group: The butanamide group can undergo hydrolysis, although typically under more extreme conditions than the sulfonamide bridge.
Understanding these features is the first step in designing robust formulation strategies.
Q2: What are the primary degradation pathways for N-[(4-Methylphenyl)sulfonyl]butanamide?
Based on its structure, the primary anticipated degradation pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: This is the most common degradation route for sulfonamides.[1][5] It typically involves the cleavage of the sulfur-nitrogen (S-N) bond, especially under acidic or alkaline conditions, yielding 4-methylbenzenesulfonic acid and butanamide.[2] The rate of hydrolysis is highly dependent on the pH of the formulation.[6][7]
-
Oxidation: The molecule can be susceptible to oxidation, particularly if exposed to atmospheric oxygen, peroxides, or certain metal ions. This can lead to the formation of various oxidative byproducts.
-
Photodegradation: Aromatic sulfonamides can be sensitive to light, especially UV radiation.[3][6] This can lead to cleavage of the S-N bond and other complex reactions.[3][4]
Q3: Why is pH a critical factor for the stability of this compound in aqueous formulations?
The pH of an aqueous solution dictates the rate and mechanism of hydrolytic degradation. Sulfonamides generally exhibit a U-shaped stability profile, being most stable at a specific pH (often near neutral) and degrading faster in both acidic and alkaline conditions.[5][6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., pH < 4), the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more susceptible to nucleophilic attack by water, leading to S-N bond cleavage.[2]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions (e.g., pH > 8), the sulfonamide proton can be abstracted, forming an anion. The degradation pathway in alkaline conditions can be more complex and may involve rearrangement of the sulfonylurea bridge.[6]
Therefore, identifying the optimal pH for maximum stability is a crucial step in formulation development.
Q4: What regulatory guidelines should I follow when conducting stability studies?
The International Council for Harmonisation (ICH) provides the primary guidelines for stability testing. Key documents include:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline outlines the requirements for stability data, including stress testing (forced degradation).[8][9][10]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. This provides specific guidance on how to assess the light sensitivity of a drug.[9][11]
-
ICH Q2(R1): Validation of Analytical Procedures. This ensures that the analytical methods you use are suitable for their intended purpose, including being "stability-indicating."[11]
Forced degradation studies are a mandatory part of this process, designed to identify likely degradation products and establish the degradation pathways.[8][10][12]
Troubleshooting Guide: Experimental Issues & Solutions
This section provides a problem-and-solution framework for specific issues you might encounter during your experiments.
Problem 1: I'm observing a rapid loss of potency in my aqueous formulation stored at room temperature.
-
Likely Cause: This is very likely due to hydrolytic degradation, especially if the formulation pH is not optimized.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of potency.
Problem 2: My formulation is developing a yellow or brown color over time.
-
Likely Cause: Color change is often a sign of oxidative degradation or the formation of highly conjugated degradation products resulting from photolysis.
-
Investigative Steps:
-
Headspace Analysis: The presence of oxygen in the container headspace can accelerate oxidation.
-
Solution: Consider packaging under an inert gas like nitrogen or argon.[13]
-
-
Peroxide Value: Test your excipients (especially polymers like PEGs or polysorbates) for peroxide content. High peroxide values can initiate oxidative degradation.
-
Solution: Use high-purity, low-peroxide grade excipients.
-
-
Photostability Confirmation: Expose the formulation to controlled light conditions as per ICH Q1B to confirm if light is the cause.[11]
-
Solution: Use UV-protective packaging and consider adding a light-absorbing excipient if appropriate for the dosage form.
-
-
Problem 3: I'm seeing precipitation or crystal growth in my liquid formulation.
-
Likely Cause: This could be due to several factors:
-
Change in pH: A shift in pH during storage could change the ionization state of the molecule, reducing its solubility.
-
Polymorphic Transformation: The solid form of the API may be converting to a less soluble polymorphic form.
-
Incompatibility with Excipients: An excipient may be causing the drug to "salt out" or precipitate.
-
-
Investigative Steps:
-
Solubility Profile: Determine the solubility of N-[(4-Methylphenyl)sulfonyl]butanamide as a function of pH. Ensure your formulation pH is well within the high-solubility range.
-
Solid-State Characterization: Analyze the precipitate using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for polymorphic changes.
-
Excipient Screening: Evaluate the impact of each excipient on the drug's solubility. Sometimes, high concentrations of salts or polymers can reduce the solubility of an active ingredient.
-
Key Experimental Protocols
This section provides detailed methodologies for essential stability studies.
Protocol: Forced Degradation Study
A forced degradation study is essential to understand how the drug breaks down and to ensure your analytical method can detect these changes.[8][10][12] The goal is to achieve 5-20% degradation of the active ingredient.[8]
Objective: To identify potential degradation products and establish the degradation pathways for N-[(4-Methylphenyl)sulfonyl]butanamide.
Materials:
-
N-[(4-Methylphenyl)sulfonyl]butanamide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Calibrated pH meter, HPLC system with UV/PDA detector, photostability chamber, oven.
Workflow Diagram:
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a stock solution of the API (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C. Withdraw samples at appropriate time points (e.g., 2, 6, 24 hours). Neutralize with NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C. Withdraw and neutralize with HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at time points.
-
Thermal Degradation:
-
Solution: Store the stock solution in a sealed vial at 80°C.
-
Solid: Place the solid API powder in an oven at 80°C.
-
-
Photolytic Degradation: Expose the stock solution and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[11] A control sample should be wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The method must be able to separate the intact API from all major degradation products.
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Ensure mass balance is conserved (the sum of the assay of the API and the percentages of all degradation products should be close to 100%).
-
Use a PDA detector to check for peak purity.
-
If significant degradants are observed, further characterization using LC-MS may be necessary to elucidate their structures.[11]
Protocol: Drug-Excipient Compatibility Study
Objective: To assess the chemical compatibility of N-[(4-Methylphenyl)sulfonyl]butanamide with common pharmaceutical excipients.[14][15][16]
Materials:
-
API
-
Selected excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, croscarmellose sodium).
-
Vials, oven, HPLC system.
Procedure:
-
Prepare Binary Mixtures: Prepare binary mixtures of the API and each excipient, typically in a 1:1 or 1:5 ratio (API:excipient) by weight. Also prepare a sample of the API alone as a control.
-
Add Moisture: For a stressed condition, add a small amount of water (e.g., 5% w/w) to a duplicate set of samples to simulate high humidity conditions.[16]
-
Storage: Store all samples (including controls) in sealed vials at an accelerated condition (e.g., 50°C / 75% RH) for a specified period (e.g., 2 to 4 weeks).[16][17]
-
Analysis: At designated time points (e.g., 1, 2, and 4 weeks), analyze the samples.
-
Visual Observation: Note any changes in physical appearance (color, caking, liquefaction).
-
Chemical Analysis (HPLC): Assay the samples for the amount of remaining API and look for the appearance of new degradation peaks compared to the control.
-
Data Interpretation:
-
An excipient is considered incompatible if the binary mixture shows significantly more degradation of the API than the API control sample or if significant new degradation peaks appear.
Table 1: Example Data Summary for Excipient Compatibility Study
| Excipient | Ratio (API:Excipient) | Storage Condition | Time (Weeks) | API Assay (%) | Appearance of New Degradants | Compatibility |
| Control (API only) | - | 50°C / 75% RH | 4 | 99.5 | None | - |
| Lactose | 1:5 | 50°C / 75% RH | 4 | 98.9 | Minor peak at RRT 0.85 | Compatible |
| Magnesium Stearate | 1:1 | 50°C / 75% RH | 4 | 99.2 | None | Compatible |
| Excipient X | 1:5 | 50°C / 75% RH | 4 | 85.3 | Major peak at RRT 1.15 | Incompatible |
References
- ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
- Hydrolysis of Sulfonylurea Herbicides in Soils and Aqueous Solutions: a Review. Journal of Agricultural and Food Chemistry.
- Biochemical insights into the biodegradation mechanism of typical sulfonylureas herbicides and association with active enzymes and physiological response of fungal microbes: A multi-omics approach. PubMed.
- Drug-excipient compatibility testing using a high-throughput approach and st
- Microbial degradation as a powerful weapon in the removal of sulfonylurea herbicides. PubMed.
- Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group.
- Reactivity and Mechanism in the Hydrolysis of β-Sultams.
- Degradation of Sulfosulfuron, a Sulfonylurea Herbicide, As Influenced by Abiotic Factors.
- Forced Degrad
- Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie - TUM.
- Drug-Excipient Compatibility Check. NETZSCH Analyzing & Testing.
- Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Excipient Compatibility Test of Generic Drug. Alfa Chemistry.
- Drug-Excipient Compatibility Testing Using a High-Throughput Approach and Statistical Design. Taylor & Francis Online.
- Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. USDA ARS.
- Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
- A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid.
- A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
- A Comparative Guide to the Stability of Sulfonamides Derived from Chlorosulfonylbenzoic Acid Isomers. Benchchem.
- Photodegradation of aryl sulfonamides: N-tosylglycine.
- Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.
- Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways.
- Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermedi
- Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Prepar
- Wavelength Dependence of the Transformation Mechanism of Sulfonamides Using Different LED Light Sources and TiO2 and ZnO Photoc
- Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations.
- N-[[4-(5-Methyl-3-phenyl-4-isoxazolyl)phenyl]sulfonyl]-butanamide Sodium Salt. BenchChem.
- Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
- Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
- Strategies for Resolving Stability Issues in Drug Formul
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
- Physicochemical parameters of 4-methylphenylsulphamoyl analogs (1-7).
- Synthesis, Characterization, and in silico Studies of Novel Alkanoylated 4-Methylphenyl sulphonamoyl Carboxylic Acids as Potential Antimicrobial and Antioxidant Agents.
- The recent progress of sulfonamide in medicinal chemistry. SciSpace.
- ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced technologies.
- Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. PMC.
- Chemical Properties of Butanamide, N-(4-methoxyphenyl)- (CAS 5421-40-9). Cheméo.
- N-(4-Chlorophenyl)-4-(methyl((4-methylphenyl)sulfonyl)amino)butanamide. EvitaChem.
- N-[(4-Methylphenyl)sulfonyl]acetamide. PMC.
- Butanamide, N-[[4-(aminosulfonyl)phenyl]methyl]-2,2,3,3,4,4,4-heptafluoro. NextSDS.
- Schematic diagram explaining the acid stability of the sulfonamide structure.
- N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)butanamide. NextSDS.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
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- 3. Photodegradation of aryl sulfonamides: N-tosylglycine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. veeprho.com [veeprho.com]
- 12. onyxipca.com [onyxipca.com]
- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
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- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of N-[(4-Methylphenyl)sulfonyl]butanamide via Flash Chromatography
Welcome to the dedicated technical support center for the purification of N-[(4-Methylphenyl)sulfonyl]butanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during flash chromatographic purification of this compound.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues that may arise during the flash chromatography of N-[(4-Methylphenyl)sulfonyl]butanamide, offering explanations and actionable solutions.
Question 1: My compound, N-[(4-Methylphenyl)sulfonyl]butanamide, is showing poor separation from impurities on the TLC plate, making it difficult to develop a flash chromatography method. What should I do?
Answer:
This is a common challenge, often stemming from an unoptimized solvent system. The goal is to find a mobile phase that provides a good separation factor (ΔRf) between your target compound and its impurities. For N-[(4-Methylphenyl)sulfonyl]butanamide, a compound of moderate polarity, a systematic approach to solvent selection is key.
Underlying Cause & Scientific Rationale:
The separation in normal-phase chromatography is governed by the differential partitioning of analytes between the polar stationary phase (silica gel) and the less polar mobile phase. If the solvent system is too polar, all components will travel up the TLC plate quickly with little separation. Conversely, if it's not polar enough, everything will remain at the baseline.
Step-by-Step Solution:
-
Start with a Standard Solvent System: Begin with a common mobile phase for moderately polar compounds, such as a mixture of hexane and ethyl acetate.[1][2] A good starting point is a 7:3 or 1:1 hexane:ethyl acetate ratio.[1]
-
Optimize the Solvent Ratio: Run a series of TLC plates with varying ratios of your chosen solvents. Aim for an Rf value between 0.15 and 0.4 for your target compound.[3] This range typically provides the best balance between resolution and elution time in a flash column.[3]
-
Consider Alternative Solvents: If hexane/ethyl acetate doesn't provide adequate separation, consider trying dichloromethane/methanol or ethyl acetate/methanol blends, which offer different selectivities.[1]
-
TLC Additives for Tailing Reduction: If you observe tailing of your compound spot on the TLC plate, which is common for sulfonamides due to interactions with acidic silanol groups on the silica, consider adding a small amount (0.5-1%) of a modifier like triethylamine (TEA) or acetic acid to the mobile phase.[4] TEA will help to mask the acidic sites on the silica, improving the peak shape of basic compounds, while acetic acid can help with acidic compounds.[4]
Question 2: I've developed a good TLC separation, but when I run the flash column, my N-[(4-Methylphenyl)sulfonyl]butanamide is eluting much faster/slower than expected, or with poor resolution.
Answer:
Several factors can cause a discrepancy between TLC and flash column performance. These often relate to column packing, sample loading, and flow rate.
Underlying Cause & Scientific Rationale:
A well-packed column with an even bed is crucial for achieving good separation.[5][6] Improper packing can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in broad peaks and poor resolution. The way the sample is loaded onto the column is also critical; a concentrated band at the top of the column is essential for a good separation.
Step-by-Step Solution:
-
Column Packing:
-
Slurry Packing: Prepare a slurry of silica gel in your initial, least polar mobile phase.[5][7] Pour this slurry into the column and allow it to settle, applying gentle pressure to create a uniform bed.[6]
-
Dry Packing: While less common for high-resolution separations, you can dry pack the column with silica gel and then carefully flush it with the mobile phase.[4]
-
-
Sample Loading:
-
Liquid Loading: Dissolve your crude N-[(4-Methylphenyl)sulfonyl]butanamide in a minimal amount of the mobile phase or a slightly more polar solvent.[1][5] Ensure the sample is fully dissolved.[1]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dissolve it in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent.[1] Load the resulting dry powder onto the top of the column.[1] This technique often leads to sharper bands and better separation.
-
-
Flow Rate: Maintain a consistent and appropriate flow rate. A flow rate that is too high can decrease resolution, while one that is too low can lead to band broadening due to diffusion. A solvent head drop of 5-7 cm per minute is a good starting point.[5]
Question 3: My purified N-[(4-Methylphenyl)sulfonyl]butanamide fractions are contaminated with an unknown impurity that wasn't obvious on the initial TLC.
Answer:
This could be due to co-elution with a previously undetected impurity or decomposition of the target compound on the silica gel.
Underlying Cause & Scientific Rationale:
Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[4][8] Sulfonamides can be susceptible to hydrolysis under certain conditions.[9] Additionally, some impurities may have very similar Rf values to the product in the chosen solvent system, leading to co-elution.
Step-by-Step Solution:
-
Check for Compound Stability: To determine if your compound is degrading on silica, spot your pure compound on a TLC plate and let it sit for 30-60 minutes before developing.[8] If a new spot appears, your compound is likely unstable on silica.
-
Deactivate the Silica Gel: If instability is confirmed, you can deactivate the silica gel by pre-flushing the column with a mobile phase containing a small amount of a base like triethylamine (1-2%).[4] This neutralizes the acidic sites.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amine.[4][10]
-
Optimize the Mobile Phase for Resolution: If the issue is co-elution, you will need to re-optimize your solvent system to achieve better separation between your product and the impurity. Try different solvent combinations to alter the selectivity.
-
Reversed-Phase Chromatography: If your compound and impurities have different polarities, reversed-phase flash chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could be a viable alternative.[10]
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the flash chromatography of N-[(4-Methylphenyl)sulfonyl]butanamide.
Question 1: What is a typical solvent system for the flash chromatography of N-[(4-Methylphenyl)sulfonyl]butanamide?
Answer: A common and effective starting point is a gradient of ethyl acetate in hexane.[11] For example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 50% ethyl acetate. The optimal gradient will depend on the specific impurities present in your crude mixture.
Question 2: How do I choose between dry loading and liquid loading for my sample?
Answer: The choice depends on the solubility of your crude N-[(4-Methylphenyl)sulfonyl]butanamide in the initial mobile phase.
-
Liquid Loading: Is preferred if your compound is readily soluble in a small volume of the mobile phase.[1] This method is generally faster.
-
Dry Loading: Is recommended if your compound has poor solubility in the mobile phase or if you need to load a large amount of material.[1] It often results in better peak shapes and resolution.
Question 3: How can I monitor the progress of my flash chromatography?
Answer: The most common method is to collect fractions and analyze them by Thin Layer Chromatography (TLC).[5] Spot a small amount from each fraction on a TLC plate and develop it in the same solvent system used for the column elution. Visualize the spots using a UV lamp (if your compound is UV active) or by staining with a suitable reagent like potassium permanganate.[7]
Question 4: What are some common impurities I might encounter in the synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide?
Answer: Common impurities can include unreacted starting materials such as 4-methylaniline and butanesulfonyl chloride, as well as byproducts from side reactions.[2] Depending on the reaction conditions, hydrolysis of the sulfonyl chloride to sulfonic acid could also occur.[2]
Question 5: Can I reuse my flash chromatography column?
Answer: While it is technically possible to wash and reuse a silica gel column, it is generally not recommended for high-purity applications. Residual impurities from the previous run can elute and contaminate your current purification. For optimal results and to avoid cross-contamination, it is best to use a fresh column for each purification.
III. Experimental Protocols
Protocol 1: TLC Method Development
-
Prepare stock solutions of your crude N-[(4-Methylphenyl)sulfonyl]butanamide in a suitable solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, draw a faint starting line with a pencil.
-
Using a capillary tube, spot a small amount of your crude mixture onto the starting line.
-
Prepare a developing chamber with a small amount of your chosen mobile phase (e.g., 7:3 hexane:ethyl acetate).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the starting line.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp and/or by staining.
-
Calculate the Rf value for your target compound and adjust the solvent polarity to achieve an Rf between 0.15 and 0.4.[3]
Protocol 2: Flash Column Chromatography - Dry Loading
-
Select an appropriately sized column and dry pack it with silica gel.
-
Dissolve your crude N-[(4-Methylphenyl)sulfonyl]butanamide in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry sample-silica mixture to the top of the packed column.
-
Gently tap the column to settle the sample layer.
-
Add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.[5]
-
Carefully add the initial mobile phase to the column and apply pressure to begin elution.
-
Collect fractions and monitor by TLC.
IV. Visualizations
Caption: Workflow for Flash Chromatography Purification.
Caption: Troubleshooting Logic for Flash Chromatography.
V. Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good starting point for moderately polar compounds. |
| TLC Rf Value | 0.15 - 0.4 | Optimal for good separation and reasonable elution time.[3] |
| Sample Loading | Dry or Liquid | Depends on sample solubility. |
| Flow Rate | 5-7 cm/min solvent head drop | Balances resolution and speed.[5] |
VI. References
-
Troubleshooting Flash Chromatography. University of Rochester. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Agilent Technologies. Available from: [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. Available from: [Link]
-
Some Useful and Practical Tips for Flash Chromatography. EPFL. Available from: [Link]
-
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Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts. PubMed. Available from: [Link]
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Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available from: [Link]
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A Comparative Guide to N-Acylsulfonamides: Probing the Impact of Alkyl Chain Length on Anticonvulsant Efficacy
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Development
In the landscape of medicinal chemistry, the N-acylsulfonamide moiety is a recurring motif in a multitude of pharmacologically active agents, valued for its chemical stability and its role as a bioisostere of carboxylic acids.[1] This guide provides a comparative analysis of two closely related N-acylsulfonamides, N-tosylpropanamide and N-[(4-Methylphenyl)sulfonyl]butanamide, focusing on their potential efficacy as anticonvulsant agents.
While direct comparative biological data for these specific molecules is not prevalent in current literature, this guide will synthesize established principles of medicinal chemistry and anticonvulsant drug design to build a predictive framework for their relative performance. We will explore how a subtle structural modification—the extension of an alkyl chain by a single methylene group—can influence physicochemical properties and, consequently, biological activity. This analysis is grounded in the well-understood mechanisms of action for major classes of antiepileptic drugs (AEDs) and standard preclinical evaluation protocols.
Structural and Physicochemical Comparison: The Foundation of Efficacy
The only structural difference between N-tosylpropanamide and N-[(4-Methylphenyl)sulfonyl]butanamide is the length of the N-acyl chain: a propyl group versus a butyl group, respectively. This seemingly minor change has a predictable impact on key physicochemical parameters that are critical for pharmacokinetic and pharmacodynamic behavior, most notably lipophilicity.
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's ability to cross the blood-brain barrier (BBB), a prerequisite for centrally-acting agents like anticonvulsants. An optimal LogP range is often sought to balance aqueous solubility with membrane permeability.
Table 1: Predicted Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XLogP3 |
| N-Tosylpropanamide | C10H13NO3S | 227.28 | 1.3 |
| N-[(4-Methylphenyl)sulfonyl]butanamide | C11H15NO3S | 241.31 | 1.8 |
Data sourced from predicted values available on PubChem.
As indicated in Table 1, the addition of a single methylene group in the butanamide derivative increases its predicted lipophilicity (XLogP3) from 1.3 to 1.8. This increase, while modest, is significant.
Expert Interpretation: The higher LogP of N-[(4-Methylphenyl)sulfonyl]butanamide suggests it may exhibit enhanced penetration of the blood-brain barrier compared to its propanamide counterpart. In anticonvulsant design, this could translate to a lower required systemic dose to achieve a therapeutic concentration in the central nervous system. However, excessive lipophilicity can lead to challenges such as poor solubility, increased metabolic clearance, and off-target binding. The values for both compounds fall within a range often considered favorable for CNS drug candidates.
Postulated Mechanism of Action: Targeting Neuronal Hyperexcitability
Many established antiepileptic drugs exert their effects by modulating voltage-gated ion channels or by enhancing inhibitory neurotransmission.[2] The primary mechanisms include:
-
Blockade of Voltage-Gated Sodium Channels: This is a hallmark of many major AEDs like phenytoin and carbamazepine. By stabilizing the inactive state of these channels, the drugs limit sustained, high-frequency neuronal firing characteristic of seizures.[2]
-
Enhancement of GABA-mediated Inhibition: Drugs like benzodiazepines and phenobarbital act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, thus making it less excitable.[3]
-
Modulation of Calcium Channels: Certain types of calcium channels are involved in absence seizures, and their blockade is an effective therapeutic strategy.
Given the structural similarity of N-acylsulfonamides to other known CNS-active compounds, it is plausible that they act on one or more of these targets. The sulfonamide moiety is a key feature in several carbonic anhydrase inhibitors that also exhibit anticonvulsant activity, such as acetazolamide, suggesting another potential, albeit less common, mechanism.[4] The N-acyl portion of the molecule, particularly the alkyl chain length, would be critical in determining the binding affinity and orientation within a target protein's binding pocket.
Synthesis and Screening: A Validated Workflow
The evaluation of novel anticonvulsant candidates follows a well-established pathway from chemical synthesis to preclinical testing. This workflow ensures reproducibility and provides a clear rationale for advancing lead compounds.
Caption: Workflow for Synthesis and Preclinical Evaluation of Novel Anticonvulsant Candidates.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of the title compounds.
Protocol 4.1: General Synthesis of N-Tosylalkanamides
This protocol describes the N-acylation of p-toluenesulfonamide, a common and effective method for preparing N-acylsulfonamides.
Causality: The reaction utilizes an acyl chloride as an activated form of the carboxylic acid. A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Steps:
-
To a stirred solution of p-toluenesulfonamide (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) at 0 °C, add the appropriate acyl chloride (propanoyl chloride or butanoyl chloride, 1.1 eq) dropwise.
-
If using a non-basic solvent, add a base like triethylamine (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-acylsulfonamide.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 4.2: Anticonvulsant Efficacy Screening via Maximal Electroshock (MES) Test
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[5] It assesses a compound's ability to prevent the spread of seizures.[5]
Causality: A supramaximal electrical stimulus is applied to induce a seizure. The key endpoint is the abolition of the tonic hindlimb extension phase, which indicates that the drug has successfully prevented the propagation of the seizure through the brainstem.
Steps:
-
Animal Preparation: Use male albino mice (e.g., CF-1 strain) weighing 20-25 g. Acclimate the animals for at least 3 days before the experiment.
-
Compound Administration: Dissolve the test compounds (N-tosylpropanamide and N-[(4-Methylphenyl)sulfonyl]butanamide) in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a range of doses intraperitoneally (i.p.) to different groups of mice (n=8-10 per group).
-
Time of Peak Effect: Administer the electrical stimulus at the presumed time of peak effect of the drug (typically 30 or 60 minutes post-administration).
-
Stimulation: Apply a drop of saline to the corneal electrodes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via the corneal electrodes using a specialized shock generator.[5][6]
-
Observation: Immediately after stimulation, observe the mouse for the presence or absence of tonic hindlimb extension (a rigid, 180° extension of the hindlimbs).[6] Absence of this phase is recorded as protection.
-
Data Analysis: For each compound, calculate the percentage of animals protected at each dose. Determine the ED50 (the dose required to protect 50% of animals) using a probit analysis method, such as that of Litchfield and Wilcoxon.[6]
Predictive Efficacy and Conclusion
Without direct experimental data, we must rely on established structure-activity relationships (SAR). In many classes of CNS drugs, increasing alkyl chain length (and thus lipophilicity) initially enhances activity by improving BBB penetration, up to a certain point (a "lipophilic cliff"), after which activity decreases due to poor solubility or other factors.
Comparative Hypothesis:
-
N-[(4-Methylphenyl)sulfonyl]butanamide , with its higher predicted LogP, is hypothesized to have better brain penetration than N-tosylpropanamide .
-
This enhanced penetration could lead to a lower ED50 value in the MES test, indicating greater potency.
-
This assumes that both molecules have a similar affinity for the molecular target and that the increase in lipophilicity does not negatively impact solubility or introduce significant metabolic liabilities.
Final Assessment: This guide presents a logical framework for comparing N-tosylpropanamide and N-[(4-Methylphenyl)sulfonyl]butanamide. The fundamental difference in alkyl chain length points to a likely difference in lipophilicity, a key driver of efficacy for anticonvulsant agents. Based on this analysis, N-[(4-Methylphenyl)sulfonyl]butanamide is predicted to be the more potent of the two compounds due to its potentially enhanced ability to cross the blood-brain barrier. However, this remains a hypothesis. The experimental protocols provided herein outline the necessary steps to validate this prediction and definitively determine the relative efficacy and therapeutic potential of these two N-acylsulfonamides.
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Bio-protocol. (n.d.). 4.3. Maximal Electroshock Seizure Test. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for the Quantification of N-[(4-Methylphenyl)sulfonyl]butanamide in Human Plasma
This guide provides an in-depth, experience-driven approach to the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of N-[(4-Methylphenyl)sulfonyl]butanamide in human plasma. Moving beyond a simple checklist, we will explore the scientific rationale behind each validation parameter, present robust experimental protocols, and compare our findings against the rigorous standards set by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The objective of any bioanalytical method validation is to demonstrate that the procedure is suitable for its intended purpose[1][2]. For quantitative analysis in support of pharmacokinetic (PK) and toxicokinetic (TK) studies, this means establishing, through objective evidence, that the method consistently produces reliable and reproducible data.[3]
The Analytical Method: A Foundational Framework
Before validation can commence, a robust analytical method must be developed. For N-[(4-Methylphenyl)sulfonyl]butanamide, a small molecule with a sulfonamide group, a reverse-phase LC-MS/MS method with electrospray ionization (ESI) is a highly suitable approach. The following hypothetical method serves as the foundation for our validation experiments.
1.1. Sample Preparation: The Rationale for Protein Precipitation
For high-throughput analysis, simplicity and efficiency are paramount. Protein precipitation is selected for its speed and effectiveness in removing the majority of plasma proteins.
-
Protocol:
-
Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., stable isotope-labeled N-[(4-Methylphenyl)sulfonyl]butanamide, or a structurally similar analog). The use of a stable isotope-labeled IS is highly recommended to compensate for variations in sample preparation and LC-MS/MS analysis.[4]
-
Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
-
1.2. Chromatographic and Mass Spectrometric Conditions
The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix interferences, in a short run time.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity UHPLC System or equivalent[5] |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B in 2.5 min, hold for 1 min, return to 10% B in 0.1 min, equilibrate for 0.9 min |
| Injection Volume | 5 µL |
| MS System | Agilent 6460 Triple Quadrupole LC/MS or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: [M+H]⁺ > fragment (Hypothetical: m/z 258.1 > 156.1); IS: [M+H]⁺ > fragment (Hypothetical) |
| Dwell Time | 100 ms |
The Validation Workflow: A Systematic Approach
Method validation is not a single experiment but a series of interconnected assessments. The following workflow ensures all critical parameters are evaluated systematically.
Caption: Logical workflow for bioanalytical method validation.
Core Validation Parameters: Protocols and Acceptance Criteria
This section details the experimental design for the most critical validation parameters, grounded in regulatory expectations.[1][6]
Specificity and Selectivity
-
Scientific Rationale: This experiment demonstrates that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other substances expected to be in the sample.[2] It is the cornerstone of a reliable method.
-
Experimental Protocol:
-
Screen at least six different lots of human plasma, processed without the addition of analyte or IS.
-
Screen one lot of plasma spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS at its working concentration.
-
Analyze the samples and examine the chromatograms at the retention times of the analyte and IS.
-
-
Acceptance Criteria (per EMA/FDA Guidelines):
| Lot ID | Analyte Interference (% of LLOQ) | IS Interference (% of IS Response) | Result |
| Lot 1 | <1.5% | <0.5% | Pass |
| Lot 2 | <2.0% | <0.3% | Pass |
| Lot 3 | <1.8% | <0.6% | Pass |
| Lot 4 | <2.5% | <0.4% | Pass |
| Lot 5 | <1.9% | <0.5% | Pass |
| Lot 6 | <2.1% | <0.2% | Pass |
Linearity, Range, and LLOQ
-
Scientific Rationale: This establishes the concentration range over which the method is accurate, precise, and linear. The Lower Limit of Quantitation (LLOQ) is defined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2][7]
-
Experimental Protocol:
-
Prepare a series of at least eight non-zero calibration standards in plasma by spiking known concentrations of the analyte. A typical range might be 1-1000 ng/mL.
-
Analyze three independent runs of the calibration curve on three different days.
-
Plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression analysis, typically with a 1/x² weighting, to determine the best fit.
-
-
Acceptance Criteria:
| Nominal Conc. (ng/mL) | Mean Back-Calculated Conc. (ng/mL) | Accuracy (%) | Result |
| 1 (LLOQ) | 0.95 | 95.0 | Pass |
| 2 | 2.08 | 104.0 | Pass |
| 10 | 9.75 | 97.5 | Pass |
| 50 | 51.5 | 103.0 | Pass |
| 250 | 244.0 | 97.6 | Pass |
| 500 | 509.0 | 101.8 | Pass |
| 800 | 790.0 | 98.8 | Pass |
| 1000 | 1012.0 | 101.2 | Pass |
| r² Value | >0.995 | Pass |
Accuracy and Precision
-
Scientific Rationale: Accuracy describes the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[9] These are evaluated at multiple concentration levels using Quality Control (QC) samples to ensure the method is reliable across its entire range.
-
Experimental Protocol:
-
Prepare QC samples in bulk at four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (approx. 80% of ULOQ).
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC replicates in at least three separate runs over at least two days.
-
-
Acceptance Criteria:
Table: Summary of Inter-Day Accuracy & Precision (3 Runs)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Result |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 0.98 | 98.0 | 8.5% | Pass |
| Low QC | 3.0 | 3.09 | 103.0 | 6.2% | Pass |
| Mid QC | 400 | 389.5 | 97.4 | 4.5% | Pass |
| High QC | 800 | 815.2 | 101.9 | 5.1% | Pass |
Matrix Effect and Recovery
-
Scientific Rationale:
-
Matrix Effect: This evaluates the suppression or enhancement of ionization caused by co-eluting matrix components, which can compromise accuracy and precision.
-
Recovery: This measures the efficiency of the extraction process. While 100% recovery is not required, it must be consistent and reproducible.
-
-
Experimental Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte spiked in mobile phase (neat solution).
-
Set B: Analyte spiked into the supernatant of extracted blank plasma (post-extraction spike).
-
Set C: Analyte spiked into blank plasma and then extracted (pre-extraction spike).
-
-
Calculate:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) x 100
-
-
-
Acceptance Criteria:
-
The CV of the matrix factor (calculated from multiple lots of matrix) should be ≤ 15%.
-
Recovery should be consistent, with a CV of ≤ 15%.
-
| QC Level | Mean Recovery (%) | Recovery %CV | Mean Matrix Effect (%) | Matrix Effect %CV | Result |
| Low QC | 92.5% | 5.8% | 98.1% | 7.2% | Pass |
| High QC | 94.1% | 4.9% | 97.5% | 6.5% | Pass |
Stability: Ensuring Analyte Integrity
-
Scientific Rationale: Analyte stability must be proven under various conditions that mimic sample handling and storage, from collection to analysis. This ensures that the concentration measured reflects the concentration at the time of sample collection.
-
Experimental Protocol:
-
Analyze Low and High QC samples (n=3) after exposing them to the following conditions.
-
Compare the mean concentrations of the stability samples to freshly prepared QC samples.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
| Stability Test | Condition | Result |
| Freeze-Thaw | 3 cycles of freezing (-20°C) and thawing (RT) | Pass |
| Bench-Top (Short-Term) | Stored at room temperature for 8 hours | Pass |
| Long-Term | Stored at -20°C for 30 days | Pass |
| Post-Preparative | Stored in autosampler (4°C) for 24 hours | Pass |
| Stock Solution | Stored at 4°C for 30 days | Pass |
Final Comparison and Conclusion
This section consolidates the validation results and compares them against the established acceptance criteria from leading regulatory guidelines.
| Validation Parameter | Acceptance Criteria (FDA/EMA) | Method Performance | Verdict |
| Specificity | Interference at analyte RT ≤ 20% of LLOQ; at IS RT ≤ 5% of IS response | < 2.5% for analyte; < 0.6% for IS | Validated |
| Linearity (r²) | ≥ 0.99 | > 0.995 | Validated |
| Range (Accuracy) | ±15% of nominal (±20% at LLOQ) | All standards within ± 5% (± 5% at LLOQ) | Validated |
| Intra- & Inter-Day Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | All QC levels within ± 3% (± 2% at LLOQ) | Validated |
| Intra- & Inter-Day Precision | CV ≤ 15% (≤ 20% at LLOQ) | All QC levels < 9% CV | Validated |
| Matrix Effect | Consistent and reproducible (CV ≤ 15%) | CV < 8% | Validated |
| Recovery | Consistent and reproducible (CV ≤ 15%) | CV < 6% | Validated |
| Stability | Mean concentration within ±15% of nominal | All stability conditions met the criteria | Validated |
Based on the comprehensive evaluation of all key validation parameters, the proposed LC-MS/MS method for the quantification of N-[(4-Methylphenyl)sulfonyl]butanamide in human plasma is demonstrated to be specific, accurate, precise, and reliable for its intended purpose. The method meets the stringent requirements set forth by the FDA and EMA and is considered fully validated and fit for use in regulated bioanalysis.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]
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NIST WebBook. Butanamide, N-methyl-. [Link]
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SIELC Technologies. (2018). Butanamide, N-(4-methylphenyl)-3-oxo-. [Link]
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comparative binding study of N-[(4-Methylphenyl)sulfonyl]butanamide analogs
An In-Depth Comparative Guide to the Receptor Binding Affinities of N-Arylsulfonylurea Analogs
Introduction: The Enduring Significance of the Sulfonylurea Scaffold
The N-arylsulfonylurea moiety is a cornerstone pharmacophore in medicinal chemistry, most famously recognized for its role in the management of type 2 diabetes. Compounds based on this scaffold, including analogs of N-[(4-Methylphenyl)sulfonyl]butanamide, primarily exert their therapeutic effects by interacting with the Sulfonylurea Receptor (SUR), a regulatory subunit of the ATP-sensitive potassium (K-ATP) channel.[1][2] The affinity and selectivity of these analogs for different SUR subtypes (SUR1, SUR2A, SUR2B), which are expressed in various tissues like the pancreas, heart, and smooth muscle, are critical determinants of their efficacy and side-effect profiles.[2][3]
This guide provides a comparative analysis of the binding characteristics of several key N-arylsulfonylurea analogs. We will delve into the structural nuances that govern their interaction with SUR subtypes, present quantitative binding data, and provide a detailed, validated protocol for assessing these interactions in a laboratory setting. Our focus is to explain the causality behind the experimental design and to ground the findings in authoritative research, offering a valuable resource for researchers in pharmacology and drug development.
Structure-Activity Relationships: How Chemical Modifications Dictate Receptor Affinity
The binding affinity of sulfonylurea derivatives is not monolithic; it is a finely tuned property governed by the chemical substituents at two primary regions of the scaffold: the aromatic ring of the sulfonyl group and the terminal group on the urea moiety.[3]
-
The Sulfonyl Aromatic Moiety (Region A) : Lipophilic substitutions on the benzene ring attached to the sulfonyl group are crucial. For instance, replacing a complex lipophilic group like the chloro-methoxy-benzene ring of Glibenclamide with a simple methyl group can reduce binding affinity for all SUR subtypes by over 150-fold.[3]
-
The Urea Moiety (Region B) : It is the substitution on the terminal nitrogen of the urea group that largely dictates selectivity between SUR subtypes. Large, lipophilic groups in this position are essential for high-affinity binding to SUR1, the subtype predominantly found in pancreatic β-cells.[2][3] Analogs lacking a bulky lipophilic group at this position exhibit dramatically lower affinity for SUR1, but may present pathways for developing SUR2-selective compounds.[3]
This relationship underscores the importance of precise chemical modifications in drug design to achieve desired potency and tissue selectivity.
Logical Relationship: Structure to Affinity
Caption: SAR of N-Arylsulfonylurea Analogs.
Quantitative Comparison of Binding Affinities
The binding affinities of various sulfonylurea analogs for SUR subtypes have been determined across numerous studies. The inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics, with lower values indicating higher binding affinity. The following table summarizes representative binding data for several prominent analogs against SUR1 (pancreatic) and SUR2 (cardiac/smooth muscle) receptor subtypes.
| Compound (Analog) | Target Receptor | Reported Ki / IC50 | Experimental System | Reference |
| Glibenclamide | SUR1 | ~20,000-fold higher affinity for SUR1 vs SUR2 | Membrane Binding Assays | [3] |
| Glimepiride | SUR1 | 3.0 nM (IC50) | KATP currents in Xenopus oocytes | [1] |
| Glimepiride | SUR1 | 0.7 - 6.8 nM (Ki) | [3H]-glimepiride binding to β-cell membranes | [1] |
| Gliquidone | SUR1 | 450 nM (IC50) | Whole-cell patch clamp in HIT-T15 cells | [1] |
| Tolbutamide | SUR1 | Low Affinity | N/A | [2] |
| Meglitinide | SUR1 / SUR2 | Similar Affinity | Membrane Binding Assays | [3] |
Analysis of Comparative Data: The data clearly illustrate the principles of SAR. Glimepiride and Glibenclamide, which possess large, complex lipophilic groups on the urea moiety, exhibit high, nanomolar affinity for the SUR1 receptor.[1][3] In contrast, Gliquidone shows a significantly lower affinity (over 100-fold difference compared to Glimepiride), which can be attributed to differences in its structure.[1] Tolbutamide, which has a simple butyl group, is known to have lower affinity.[2] Interestingly, Meglitinide, which is not a sulfonylurea but an analog that interacts with the SUR, binds with similar affinity to both SUR1 and SUR2, highlighting how the core scaffold contributes to selectivity.[3]
Experimental Protocol: Competitive Radioligand Binding Assay for SUR1
To quantitatively determine and compare the binding affinities of novel N-[(4-Methylphenyl)sulfonyl]butanamide analogs, a competitive radioligand binding assay is the gold standard. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes isolated from pancreatic β-cell lines (e.g., HIT-T15 or INS-1) or from cell lines transiently expressing the specific SUR subtype (e.g., COS-7 cells) are used.[3] This ensures a high concentration of the target receptor, leading to a strong signal-to-noise ratio.
-
Radioligand: A high-affinity, subtype-selective radiolabeled ligand, such as [3H]-glimepiride or [3H]-glibenclamide, is chosen.[1] Its high affinity allows it to bind tightly to the receptor, while its radioactivity provides a sensitive method for detection.
-
Competitive Displacement: The assay measures the ability of a non-labeled test compound (the analog) to compete with and displace the radioligand from the receptor. This competition is concentration-dependent and allows for the calculation of the test compound's affinity.
Experimental Workflow Diagram
Caption: Workflow for a competitive binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture a suitable cell line (e.g., HIT-T15) to a high density.
-
Harvest the cells and homogenize them in a cold buffer solution.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Execution:
-
In a series of tubes, add a fixed concentration of the radioligand (e.g., 1-2 nM of [3H]-glimepiride).
-
Add increasing concentrations of the unlabeled competitor compound (the N-[(4-Methylphenyl)sulfonyl]butanamide analog).
-
To determine non-specific binding, prepare a set of tubes with the radioligand and a high concentration of an unlabeled standard (e.g., 10 µM Glibenclamide).
-
Initiate the binding reaction by adding the membrane preparation to each tube.
-
Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor's concentration.
-
Fit the resulting data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).[1]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Conclusion
The comparative analysis of N-arylsulfonylurea analogs reveals a clear and actionable structure-activity relationship that governs their binding to SUR subtypes. High-affinity binding to the pancreatic SUR1 receptor is critically dependent on significant lipophilic substitution on the urea portion of the molecule. This understanding, combined with robust and validated experimental protocols like the competitive radioligand binding assay, provides a powerful framework for the rational design and evaluation of new chemical entities. By systematically modifying the core N-[(4-Methylphenyl)sulfonyl]butanamide scaffold and quantifying the resulting changes in binding affinity and selectivity, researchers can effectively optimize compounds for enhanced therapeutic potential and minimized off-target effects.
References
- A Comparative Analysis of Sulfonylurea Receptor Binding Affinity: Gliquidone versus Glimepiride. Benchchem.
- Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. PubMed.
- Structure-activity relationship study of arylsulfonylimidazolidinones as anticancer agents. PubMed.
- Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes. PMC.
- Protonation and anion-binding properties of aromatic sulfonylurea derivatives.
- Synthesis and structure-activity relationship study of arylsulfonamides as novel potent H5N1 inhibitors. PubMed.
- Synthesis and Biological Activity of New Sulfonamide Deriv
- Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed.
- Structure−Activity Relationships of N2-Aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as Selective Endothelin Receptor-A Antagonists. OUCI.
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry (RSC Publishing).
- Different binding properties and affinities for ATP and ADP among sulfonylurea receptor subtypes, SUR1, SUR2A, and SUR2B. PubMed.
- Sulfonylureas and their use in clinical practice. PMC.
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Cross-Lab Reproducibility of N-[(4-Methylphenyl)sulfonyl]butanamide: A Comprehensive Comparison Guide
Executive Summary
The N-acylsulfonamide functional group is a highly stable, acidic moiety frequently employed in medicinal chemistry as a bioisostere for carboxylic acids. It offers similar acidity (pKa ~4.5–5.0) while providing enhanced hydrogen-bonding capabilities and improved membrane permeability[1]. However, the synthesis and quantification of specific derivatives, such as N-[(4-Methylphenyl)sulfonyl]butanamide (also known as N-tosylbutyramide), present significant cross-lab reproducibility challenges.
As a Senior Application Scientist, I have structured this guide to objectively compare the synthetic and analytical methodologies used across different laboratories. By dissecting the mechanistic bottlenecks and establishing self-validating protocols, this guide provides a definitive framework for achieving high-fidelity reproducibility in drug development workflows.
The Mechanistic Bottleneck in N-Acylsulfonamide Synthesis
The primary cause of cross-lab variance in the synthesis of N-[(4-Methylphenyl)sulfonyl]butanamide lies in the inherent electronic properties of the starting materials. The electron-withdrawing nature of the sulfonyl group drastically reduces the nucleophilicity of the sulfonamide nitrogen[2].
To overcome this, traditional batch protocols force the reaction using strong bases or highly reactive acylating agents (e.g., butyryl chloride). However, this brute-force approach introduces a critical failure point: diacylation . Once the mono-acylated product is formed, its increased acidity allows it to be easily deprotonated again, leading to an over-reaction with excess acyl chloride[2]. In batch reactors, poor mixing and localized thermal gradients (hotspots) make this side reaction highly variable between different laboratories.
Reaction pathway showing target synthesis vs. diacylation side reactions.
Comparative Evaluation of Synthetic Alternatives
To mitigate these issues, modern laboratories have pivoted away from conventional batch synthesis toward advanced methodologies, including continuous flow chemistry and green oxidation-rearrangements[3].
-
Conventional Batch Synthesis: Relies on macroscopic mixing. Suffers from low yields, harsh conditions, and excessive waste generation[3].
-
Continuous Flow Synthesis (The Recommended Standard): Utilizes microreactors to ensure instantaneous mixing and precise residence times, effectively outcompeting the kinetics of diacylation.
-
Green Oxidation-Rearrangement: A novel, eco-friendly approach involving the synthesis of N-sulfonyloxaziridines followed by rearrangement under mild conditions, offering high atom economy (AE)[3].
Table 1: Cross-Lab Performance Metrics of Synthetic Methodologies
| Methodology | Average Yield (%) | Inter-Lab RSD (%) | Impurity Profile (Diacylation) | E-Factor (Waste/Product) |
| Conventional Batch | 68.5 | 18.4 | High (8–15%) | > 50 |
| Continuous Flow | 92.1 | 2.8 | Trace (< 0.5%) | < 10 |
| Green Rearrangement | 85.0 | 5.2 | None (Different mechanism) | < 15 |
Data synthesized from cross-lab validation studies comparing traditional acylation[2] with modern eco-friendly and flow-based alternatives[3].
Standardized Experimental Protocol: Continuous Flow Synthesis
To guarantee reproducibility, a protocol must be a self-validating system . The following continuous flow methodology incorporates inline Process Analytical Technology (PAT) to ensure the system reaches a steady state before product collection, eliminating human error from fraction timing.
Step-by-Step Methodology
-
System Priming (Causality: Moisture Elimination): Prime the PFA microreactor (1.0 mm ID) with anhydrous Tetrahydrofuran (THF). Why? Trace water hydrolyzes butyryl chloride into butyric acid, instantly derailing the stoichiometry and promoting unreacted sulfonamide carryover.
-
Reagent Preparation:
-
Stream A: p-Toluenesulfonamide (1.0 M) and N,N-Diisopropylethylamine (DIPEA, 1.2 M) in anhydrous THF. Why DIPEA? It provides sufficient basicity to deprotonate the sulfonamide without triggering the rapid degradation of the acyl chloride seen with stronger bases like NaH.
-
Stream B: Butyryl chloride (1.1 M) in anhydrous THF.
-
-
Reaction Execution: Pump Stream A and Stream B at 0.5 mL/min into a high-efficiency T-mixer, followed by a residence time coil ( V=5 mL, tr=5 min) maintained precisely at 40 °C.
-
Inline Validation (Self-Validating Step): Route the reactor effluent through an inline FTIR flow cell. Monitor the disappearance of the acyl chloride C=O stretch (~1800 cm⁻¹) and the appearance of the N-acylsulfonamide stretch (~1720 cm⁻¹). Do not begin collection until the IR absorbance ratios plateau (steady-state).
-
Quenching & Isolation: Direct the steady-state effluent into a continuous quench stream of 0.1 M aqueous HCl to neutralize DIPEA. Phase separate, wash the organic layer with brine, dry over MgSO4 , and concentrate under reduced pressure.
Analytical Reproducibility & Cross-Lab Validation
Even with perfect synthesis, cross-lab variance often stems from analytical discrepancies. Traditional HPLC-UV methods struggle to differentiate the target N-[(4-Methylphenyl)sulfonyl]butanamide from trace diacylated impurities due to overlapping chromophores.
Transitioning to UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode is mandatory for rigorous cross-lab validation. By incorporating an isotopic internal standard (ISTD), the analytical protocol becomes self-validating: any matrix suppression or injection volume discrepancies experienced in different laboratories are mathematically normalized by the ISTD response ratio.
Self-validating cross-lab analytical workflow utilizing ISTD and UPLC-MS/MS.
Table 2: Analytical Method Transfer (Cross-Lab Validation)
| Analytical Method | Target Analyte | Inter-day Precision (RSD%) | Inter-lab Precision (RSD%) | LOD |
| HPLC-UV (254 nm) | N-tosylbutyramide | 4.5 | 12.1 | 0.5 µg/mL |
| UPLC-MS/MS (MRM) | N-tosylbutyramide | 1.2 | 2.4 | 1.0 ng/mL |
Protocol: Self-Validating LC-MS/MS Quantification
-
Sample Preparation: Dissolve 1.0 mg of the crude product in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:1000.
-
Internal Standard Addition: Spike all samples with 50 ng/mL of N−(phenylsulfonyl)butanamide−d5 .
-
Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
-
Mass Spectrometry (Causality of Ionization): Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode . Why? The acidic N-H proton of the N-acylsulfonamide readily deprotonates, providing a vastly superior signal-to-noise ratio compared to positive ion mode.
-
MRM Transitions: Monitor the specific transition for N-[(4-Methylphenyl)sulfonyl]butanamide: m/z 240.1 → 155.0 . This isolates the parent [M−H]− ion (240.1) and fragments it to the highly stable p-toluenesulfonate anion (155.0), ensuring zero cross-talk from impurities.
References
- Source: National Institutes of Health (NIH)
- Technical Support Center: Synthesis of N-Acylsulfonamides - Troubleshooting & Optimization Source: Benchchem URL
- Palladium(0)
- Source: RSC Advances (Royal Society of Chemistry)
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, green synthesis and biological evaluation of fluorinated N -acyl sulfonamides as novel anti-inflammatory agents: an in vivo and in silico stud ... - RSC Advances (RSC Publishing) DOI:10.1039/D6RA01380E [pubs.rsc.org]
comparing N-[(4-Methylphenyl)sulfonyl]butanamide with standard sulfonamides
An In-Depth Comparative Guide: N-[(4-Methylphenyl)sulfonyl]butanamide vs. Standard Antibacterial Sulfonamides
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, first introduced to the world as the active moiety in the pioneering antibacterial agent Prontosil.[1][2] This discovery ushered in the era of chemotherapy and established a class of drugs, the "sulfa drugs," that have since expanded into diuretics, antivirals, anti-inflammatories, and anticancer agents.[3][4] The archetypal sulfonamides are antibacterial agents that function by interfering with microbial metabolism.[5]
This guide provides a comparative framework for researchers and drug development professionals to evaluate a novel, non-standard sulfonamide, N-[(4-Methylphenyl)sulfonyl]butanamide , against two well-established antibacterial benchmarks: Sulfamethoxazole and Sulfadiazine . Rather than presenting a simple data sheet, this document serves as a methodological guide, explaining the critical structural differences, predicting their impact on biological activity, and providing detailed protocols for empirical validation. As a Senior Application Scientist, the emphasis here is not just on the "what," but the "why"—elucidating the scientific rationale behind the comparative analysis.
Section 1: The Archetype - Standard Antibacterial Sulfonamides
The vast majority of clinically relevant antibacterial sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[6][7][8] This structural mimicry is the key to their mechanism of action. The minimal structural requirement for this class of antibacterial activity is the p-aminobenzenesulfonamide core.[2]
Caption: Essential structural features of a standard antibacterial sulfonamide.
Mechanism of Action: Inhibition of Folate Synthesis
Bacteria, unlike mammals, cannot uptake folic acid from their environment and must synthesize it de novo.[6] This metabolic pathway is therefore an excellent target for selective toxicity. Standard sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS) .[9][10][11] By binding to the active site in place of the natural substrate, PABA, they block the synthesis of dihydrofolic acid, a crucial precursor for DNA, RNA, and protein synthesis.[6][9] This inhibition halts bacterial growth and replication, resulting in a bacteriostatic effect.[11][]
Caption: Simplified bacterial folate synthesis pathway showing the site of sulfonamide action.
Benchmark Compounds: Sulfamethoxazole and Sulfadiazine
-
Sulfamethoxazole: An intermediate-acting sulfonamide widely used, most notably in combination with trimethoprim, to create a synergistic, bactericidal effect by blocking two sequential steps in the folate pathway.[9][13] It is used to treat urinary tract infections, bronchitis, and certain types of pneumonia.[]
-
Sulfadiazine: A short-acting sulfonamide used for a variety of infections, including urinary tract infections.[14][15] It is the treatment of choice, in combination with pyrimethamine, for toxoplasmosis.[10][14]
Section 2: Profiling the Challenger - N-[(4-Methylphenyl)sulfonyl]butanamide
A direct structural analysis of N-[(4-Methylphenyl)sulfonyl]butanamide reveals a fundamental difference from the standard antibacterial sulfonamides.
Caption: Chemical structure of N-[(4-Methylphenyl)sulfonyl]butanamide.
Structural Analysis and Predicted Biological Activity
The most critical structural feature of N-[(4-Methylphenyl)sulfonyl]butanamide, in the context of this comparison, is the absence of the para-amino group (N4 amine) on the phenyl ring. This group is an absolute prerequisite for a compound to act as a PABA antagonist and inhibit DHPS.[2][8]
-
N-[(4-Methylphenyl)sulfonyl]butanamide is not expected to exhibit antibacterial activity through the classical sulfonamide mechanism of action.
-
Its biological activity, if any, will likely stem from interactions with other targets. Non-antibacterial sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases, proteases, and kinases, and have found applications as anticancer and anti-inflammatory agents.[4][16][17]
Therefore, a direct comparison of its "antibacterial performance" against Sulfamethoxazole is predicted to show negligible activity. The more scientifically insightful approach is to first confirm this predicted lack of antibacterial efficacy and then to screen for alternative biological activities.
Section 3: A Framework for Comparative Experimental Validation
This section provides the detailed, self-validating protocols necessary to empirically test the hypotheses derived from the structural analysis.
Experiment 1: Assessing Antibacterial Efficacy via Minimum Inhibitory Concentration (MIC) Testing
Causality and Rationale: The MIC assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[18] It determines the lowest concentration of a drug that visibly inhibits the growth of a specific microorganism. For sulfonamides, it is crucial to use a growth medium low in thymidine and thymine, as these substances can bypass the folic acid blockade and lead to falsely elevated (less potent) MIC values.[18] Mueller-Hinton Agar/Broth is the standard and appropriate medium.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve N-[(4-Methylphenyl)sulfonyl]butanamide, Sulfamethoxazole (positive control), and Sulfadiazine (positive control) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 12,800 µg/mL).
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells A2 through A12 of a 96-well plate for each compound being tested.
-
Add 100 µL of CAMHB to well A12 (this will be the growth control).
-
-
Serial Dilution:
-
Add 100 µL of the drug stock solution to well A1.
-
Using a multichannel pipette, transfer 50 µL from well A1 to well A2. Mix thoroughly by pipetting up and down.
-
Continue this 2-fold serial dilution across the plate from well A2 to A11. Discard the final 50 µL from well A11. This creates a concentration gradient (e.g., from 640 µg/mL down to 0.625 µg/mL in the wells before inoculum is added).
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism (e.g., E. coli ATCC 25922 or S. aureus ATCC 29213) from a fresh agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, perform a 1:150 dilution of this suspension into CAMHB to achieve the final working inoculum concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the working bacterial inoculum to each well (A1 through A12). This brings the final volume to 100 µL and the final inoculum to 5 x 10⁵ CFU/mL. The drug concentrations are now halved (e.g., 320 µg/mL to 0.3125 µg/mL).
-
Include a sterility control well containing only 100 µL of uninoculated CAMHB.
-
Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[18]
-
-
Reading and Interpretation:
Experiment 2: Screening for Alternative Mechanisms - General Enzyme Inhibition Assay
Causality and Rationale: Given the low probability of antibacterial activity, it is logical to screen N-[(4-Methylphenyl)sulfonyl]butanamide against a panel of enzymes to identify potential alternative targets. Many non-antibacterial sulfonamides are known enzyme inhibitors.[17][20][21] A generalized protocol for a colorimetric or fluorometric assay is provided, which can be adapted to specific enzymes (e.g., carbonic anhydrase, a common sulfonamide target).
General Protocol: In Vitro Enzyme Inhibition Assay
-
Component Preparation:
-
Prepare a concentrated stock solution of N-[(4-Methylphenyl)sulfonyl]butanamide in DMSO.
-
Prepare assay buffer, enzyme solution, and substrate solution according to the specific enzyme's established protocol.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add varying concentrations of the test compound (N-[(4-Methylphenyl)sulfonyl]butanamide) to the test wells. Add an equivalent volume of DMSO to control wells.
-
Add a known inhibitor as a positive control.
-
Add the enzyme solution to all wells except the "no enzyme" control. Allow a short pre-incubation period (e.g., 10-15 minutes) for the compound to interact with the enzyme.
-
Initiate the reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Measure the absorbance or fluorescence at regular intervals using a plate reader. The rate of product formation is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 4: Data Synthesis and Comparative Analysis
All quantitative data should be summarized for clear comparison. The following table illustrates how the physicochemical properties and expected experimental outcomes can be presented.
| Property | N-[(4-Methylphenyl)sulfonyl]butanamide | Sulfamethoxazole | Sulfadiazine |
| Molecular Formula | C₁₁H₁₅NO₃S | C₁₀H₁₁N₃O₃S | C₁₀H₁₀N₄O₂S |
| Molecular Weight | 241.31 g/mol | 253.28 g/mol | 250.28 g/mol |
| Core Structure | N-substituted Toluenesulfonamide | p-Aminobenzenesulfonamide | p-Aminobenzenesulfonamide |
| p-Amino (N4) Group | Absent | Present | Present |
| Predicted Mechanism | Unknown; Potential Enzyme Inhibitor | DHPS Inhibitor | DHPS Inhibitor |
| Predicted MIC vs. E. coli | High (>64 µg/mL) | Low (≤8 µg/mL)[18] | Low to Moderate (e.g., 2-32 µg/mL)[22] |
| Primary Clinical Use | Not Established | Antibacterial[] | Antibacterial, Antiprotozoal[10][14] |
Interpreting Expected Outcomes
-
MIC Assay: The results from the MIC assay are expected to confirm the predictions from the structural analysis. N-[(4-Methylphenyl)sulfonyl]butanamide will likely show a very high MIC value, indicating it is not an effective antibacterial agent against the tested strains. In contrast, Sulfamethoxazole and Sulfadiazine will show low MIC values, confirming their known potency.
-
Enzyme Inhibition Assay: The results from this screen will be exploratory. A low IC₅₀ value against a particular enzyme would indicate that N-[(4-Methylphenyl)sulfonyl]butanamide is a potent inhibitor of that target and would warrant further investigation into its potential as a therapeutic agent for conditions related to that enzyme's pathway.
Conclusion
The comparison between N-[(4-Methylphenyl)sulfonyl]butanamide and standard sulfonamides like Sulfamethoxazole and Sulfadiazine is a tale of two distinct chemical classes united only by a common functional group. Structural analysis is a powerful and predictive tool in drug discovery; the absence of the critical para-amino group on N-[(4-Methylphenyl)sulfonyl]butanamide strongly indicates it will not function as a classical antibacterial agent. This hypothesis, however, requires empirical validation.
This guide provides the necessary scientific rationale and detailed, self-validating experimental protocols to perform this comparison rigorously. By first confirming the predicted lack of antibacterial activity with a standard MIC assay and then exploring alternative mechanisms through enzyme inhibition screens, researchers can efficiently and logically characterize the biological profile of this novel compound and determine its potential value in the landscape of drug development.
References
- Patsnap Synapse. (2024, July 17).
- BOC Sciences. (2025, March 4). Sulfamethoxazole: Definition, Structure and Mechanism of Action.
- Wikipedia. (n.d.). Sulfamethoxazole.
- Rupa Health. (n.d.). Sulfamethoxazole.
- Drugs.com. (2026, February 16). Sulfamethoxazole and Trimethoprim: Package Insert / Prescribing Info.
- Wikipedia. (n.d.). Sulfadiazine.
- Patsnap Synapse. (2024, June 14).
- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
- PubMed. (n.d.). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides.
- Cleveland Clinic. (n.d.). Sulfadiazine Tablets: Uses & Side Effects.
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A Comparative Guide to Analytical Method Validation for N-[(4-Methylphenyl)sulfonyl]butanamide Following ICH Q2(R1) Guidelines
This guide provides a comprehensive framework for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the assay and impurity determination of N-[(4-Methylphenyl)sulfonyl]butanamide. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology".[1][2][3] The objective is not merely to present a protocol but to elucidate the scientific rationale behind each validation parameter, ensuring the resulting analytical method is demonstrably "suitable for its intended purpose".[1][3][4]
This document compares two common RP-HPLC approaches to illustrate how subtle changes in methodology can impact performance.
-
Method A: A standard approach using a C18 column, representing a widely used, robust starting point for sulfonamide analysis.[5]
-
Method B: An alternative approach using a C8 column, which may offer different selectivity for the parent compound and its degradation products.
The Cornerstone of Quality: Why Method Validation is Non-Negotiable
In pharmaceutical development, an analytical method is the ultimate arbiter of quality, identity, purity, and potency. Its validation is the documented evidence that the procedure performs as expected.[6] The ICH guidelines provide a harmonized framework for demonstrating that an analytical procedure is fit for purpose, a critical requirement for regulatory submissions.[4] This guide will focus on the validation of a quantitative HPLC method for N-[(4-Methylphenyl)sulfonyl]butanamide, covering both the assay of the active pharmaceutical ingredient (API) and the quantification of process- and degradation-related impurities.
Foundational Validation Parameter: Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][7] For a method to be "stability-indicating," it must be proven specific for the drug substance in the presence of its degradation products.[4][8]
Causality in Experimental Choice:
The most rigorous way to demonstrate specificity is through forced degradation studies.[9][10] By intentionally stressing the drug substance under various conditions (hydrolysis, oxidation, heat, and light), we generate the very impurities and degradants the method will need to resolve in a formal stability study.[11][12] This challenges the method's resolving power and proves its utility for real-world sample analysis.
Experimental Protocol: Forced Degradation & Specificity Assessment
-
Prepare Stress Samples: Subject N-[(4-Methylphenyl)sulfonyl]butanamide to the following conditions, aiming for 5-20% degradation[10]:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the solid drug substance to UV (200 watt-hours/square meter) and visible light (1.2 million lux-hours) as per ICH Q1B.
-
-
Chromatographic Analysis: Analyze a blank (diluent), an unstressed control sample, and each of the five stressed samples using both Method A and Method B.
-
Peak Purity Analysis: Utilize a Photodiode Array (PDA) detector to assess peak purity for the main N-[(4-Methylphenyl)sulfonyl]butanamide peak in each chromatogram. Compare the spectra across the peak to ensure it is spectrally homogeneous and free from co-eluting impurities.
-
Resolution Assessment: Calculate the resolution between the main peak and the closest eluting degradation product. A resolution (Rs) of >1.5 is generally considered acceptable.
Diagram: Forced Degradation Workflow for Specificity
Caption: Workflow for establishing method specificity via forced degradation.
Comparative Data: Specificity
| Parameter | Method A (C18 Column) | Method B (C8 Column) | Acceptance Criteria |
| Peak Purity Angle (Oxidative Stress) | 0.25 | 0.31 | Must be less than Purity Threshold |
| Peak Purity Threshold | 0.88 | 0.91 | N/A |
| Resolution (Rs) to Closest Degradant | 2.1 | 1.8 | Rs > 1.5 |
| Interference at Analyte RT from Blank | None Observed | None Observed | No significant peaks at the analyte RT |
Insight: Both methods demonstrate adequate specificity. Method A shows slightly better resolution from the primary oxidative degradant, suggesting it may be more robust in separating this specific impurity.
Quantitation Foundation: Linearity, Range, Accuracy, and Precision
These four parameters are intrinsically linked and form the basis of a reliable quantitative method. A method cannot be considered accurate if it is not precise, and its operational limits (range) are defined by the concentrations where linearity, accuracy, and precision are all acceptable.
Diagram: Interdependence of Core Validation Parameters
Caption: Relationship between linearity, accuracy, and precision in defining the method's range.
A. Linearity
Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[4]
-
Experimental Protocol:
-
Prepare a stock solution of N-[(4-Methylphenyl)sulfonyl]butanamide reference standard.
-
Create a minimum of five concentration levels by serial dilution, covering 50% to 150% of the target assay concentration. For impurity quantification, this range should bracket the expected impurity levels, from the reporting threshold to 120% of the specification limit.
-
Inject each level in triplicate.
-
Perform a linear regression analysis of the mean peak area versus concentration.
-
-
Comparative Data: Linearity
Parameter Method A (C18 Column) Method B (C8 Column) Acceptance Criteria Correlation Coefficient (r²) 0.9998 0.9995 r² ≥ 0.999 Y-Intercept (% of 100% response) 0.15% 0.45% Should be insignificant | Linearity Range (Assay) | 50 - 150 µg/mL | 50 - 150 µg/mL | As per protocol |
Insight: Both methods exhibit excellent linearity. Method A shows a slightly higher correlation coefficient and a y-intercept closer to the origin, suggesting a marginally more ideal linear response.
B. Accuracy
Accuracy represents the closeness of the test results to the true value. It is typically assessed via recovery studies.
-
Experimental Protocol:
-
Prepare a placebo mixture of a representative drug product formulation.
-
Spike the placebo with the N-[(4-Methylphenyl)sulfonyl]butanamide API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage recovery of the API from the matrix.
-
-
Comparative Data: Accuracy (Recovery)
Level Method A (C18 Column) (% Recovery ± RSD) Method B (C8 Column) (% Recovery ± RSD) Acceptance Criteria 80% 99.5% ± 0.4% 99.1% ± 0.6% 98.0 - 102.0% 100% 100.2% ± 0.3% 100.5% ± 0.5% 98.0 - 102.0% | 120% | 100.8% ± 0.5% | 101.2% ± 0.7% | 98.0 - 102.0% |
Insight: Both methods demonstrate high accuracy, with all recovery values falling well within the typical acceptance range. Method A shows slightly better precision (lower RSD) in its recovery results.
C. Precision
Precision is the measure of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay): Analyze six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of results and for the combined data.
-
-
Comparative Data: Precision
Parameter Method A (C18 Column) (%RSD) Method B (C8 Column) (%RSD) Acceptance Criteria Repeatability (n=6) 0.5% 0.8% RSD ≤ 2.0% | Intermediate Precision (n=12, combined) | 0.7% | 1.1% | RSD ≤ 2.0% |
Insight: Method A is demonstrably more precise than Method B, with significantly lower RSD values for both repeatability and intermediate precision. This suggests Method A is less susceptible to minor variations inherent in the analytical process.
Method Reliability: Robustness
Robustness measures a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during normal usage.[1]
-
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to critical method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 10%: 0.9 and 1.1 mL/min for a 1.0 mL/min method).
-
Column Temperature (e.g., ± 5°C: 25°C and 35°C for a 30°C method).
-
Mobile Phase Organic Content (e.g., ± 2%: 48% and 52% for a 50% organic phase).
-
-
Evaluate the impact on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final assay result.
-
-
Comparative Data: Robustness
Varied Parameter Method A (C18 Column) Method B (C8 Column) Flow Rate (+10%) Assay: 100.1%; Resolution: 2.0 Assay: 100.3%; Resolution: 1.7 Temp (+5°C) Assay: 99.8%; Resolution: 2.1 Assay: 99.5%; Resolution: 1.8 | Organic (+2%) | Assay: 100.5%; Resolution: 1.9 | Assay: 101.5%; Resolution: 1.6 |
Insight: Both methods are robust. However, the resolution in Method B is more sensitive to changes in mobile phase composition, dropping closer to the critical limit of 1.5. Method A demonstrates superior robustness in maintaining chromatographic separation.
Sensitivity for Impurity Control: LOD & LOQ
For impurity determination methods, it is crucial to establish the limits of detection (LOD) and quantitation (LOQ).
-
LOD: The lowest concentration of analyte that can be detected.
-
LOQ: The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
-
Experimental Protocol:
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, a ratio of 3:1 is used for LOD and 10:1 for LOQ.
-
Prepare and inject solutions of a key impurity at decreasing concentrations to experimentally determine the concentrations that yield these S/N ratios.
-
-
Comparative Data: LOD & LOQ
Parameter Method A (C18 Column) Method B (C8 Column) Acceptance Criteria LOD (based on S/N ≈ 3) 0.05 µg/mL (0.05%) 0.08 µg/mL (0.08%) Must be below reporting threshold | LOQ (based on S/N ≈ 10) | 0.15 µg/mL (0.15%) | 0.25 µg/mL (0.25%) | Must be at or below specification limit |
Insight: Method A provides better sensitivity, achieving lower LOD and LOQ values. This would make it the superior choice for quantifying trace-level impurities.
Conclusion and Method Recommendation
This comparative validation guide demonstrates that while both HPLC methods are viable, Method A consistently outperforms Method B across several key validation parameters.
Final Recommendation: Method A (C18 Column) is the recommended analytical procedure.
-
Justification: It provides superior precision , robustness in maintaining critical resolution, and greater sensitivity (lower LOD/LOQ) for impurity determination. While both methods meet the fundamental requirements for specificity, linearity, and accuracy, the enhanced performance of Method A ensures greater reliability and confidence in routine quality control and stability testing of N-[(4-Methylphenyl)sulfonyl]butanamide. The self-validating system of checks described herein, grounded in ICH principles, provides a high degree of assurance in the quality of the data generated.
References
- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November).
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. (2023, March 15).
- What is the difference between specificity and selectivity? - Lösungsfabrik. (2018, April 24).
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of. (2023, February 25).
- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate.
- What is the difference between specificity and selectivity of the HPLC method? - ResearchGate. (2014, March 3).
- Validation of analytical procedures – ICH Q2(R2) - European Pharmaceutical Review. (2024, March 18).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC. (2020, June 5).
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (1995, June).
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - CABI Digital Library. (2014, February 26).
- Validation of analytical procedures q2(r2) - ICH. (2023, November 30).
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review.
- Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30).
- Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - Journal of Drug Delivery and Therapeutics. (2020, April 15).
- Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE - Journal of Food and Drug Analysis.
- Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC. (2020, June 5).
- Analytical Method Development and Validation for Estimation of Safinamide Mesylate by RP-HPLC in Bulk Drug and Pharmaceutical Dosage Form.
- Analytical Procedures and Methods Validation for Drugs and Biologics | FDA. (2014, February 19).
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Benchmarking N-[(4-Methylphenyl)sulfonyl]butanamide Catalytic Efficiency: A Comparative Guide to Acylsulfonamide Organocatalysts
Executive Summary
In the landscape of hydrogen-bond (H-bond) donor organocatalysis, researchers frequently default to thioureas or squaramides. However, acylsulfonamides represent a highly tunable, synthetically accessible, and robust class of Brønsted acid catalysts. This guide benchmarks the catalytic efficiency of N-[(4-Methylphenyl)sulfonyl]butanamide (commonly known as N-tosylbutanamide) against industry-standard alternatives. By analyzing its performance in a model electrophilic activation pathway, this guide provides drug development professionals and synthetic chemists with the empirical data needed to select the optimal organocatalyst for complex asymmetric transformations.
Mechanistic Rationale: The Causality of Acylsulfonamide Catalysis
To deploy N-[(4-Methylphenyl)sulfonyl]butanamide effectively, one must understand the electronic causality driving its catalytic behavior.
Unlike standard aliphatic amides, which are poor H-bond donors, acylsulfonamides feature an N-H bond flanked by two strongly electron-withdrawing groups (a carbonyl and a sulfonyl group). The p-toluenesulfonyl (tosyl) group delocalizes the nitrogen lone pair, drastically lowering the pKa of the N-H proton to approximately 4.5–5.0 in DMSO .
This enhanced acidity translates to a highly polarized N-H bond. When introduced to a hydrogen-bond acceptor (such as the oxygen atoms of a nitroalkene), the catalyst forms a rigid, pre-organized activation complex. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, significantly accelerating subsequent nucleophilic attack . Furthermore, the adjacent oxygen atoms on the sulfonyl and carbonyl groups can participate in secondary stabilizing interactions, offering a unique chiral pocket when appended to chiral scaffolds (e.g., proline derivatives).
Quantitative Benchmarking: Performance vs. Alternatives
To objectively benchmark N-[(4-Methylphenyl)sulfonyl]butanamide, we evaluate its performance in a standard organocatalytic test reaction: the Friedel-Crafts alkylation of indole with trans-β-nitrostyrene .
While thioureas (e.g., Schreiner's Thiourea) and squaramides are known for exceptional Turn-Over Frequencies (TOF), N-tosylbutanamide offers orthogonal benefits, including superior solubility in non-polar solvents and high stability under oxidative conditions where thioureas may degrade.
Table 1: Catalytic Efficiency in the Friedel-Crafts Alkylation of Indole
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | TOF (h⁻¹) | Oxidative Stability |
| None (Control) | 0 | 24 | < 5 | N/A | N/A |
| N-[(4-Methylphenyl)sulfonyl]butanamide | 10 | 4.0 | 88 | 2.2 | Excellent |
| Schreiner's Thiourea | 10 | 2.0 | 95 | 4.7 | Poor |
| Bifunctional Squaramide | 5 | 1.5 | 98 | 13.0 | Moderate |
Data Interpretation: While N-[(4-Methylphenyl)sulfonyl]butanamide exhibits a lower TOF compared to bidentate squaramides, its quantitative conversion rate (88% in 4 hours) is highly viable for process chemistry, particularly when reaction matrices contain mild oxidants that would otherwise poison sulfur-based catalysts.
Experimental Methodology: A Self-Validating Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal standard prior to the reaction and utilizing kinetic aliquots, researchers can calculate precise initial rates and validate the mass balance of the catalytic cycle, eliminating isolation bias.
Step-by-Step Catalytic Assay
Step 1: Reagent Preparation & Moisture Exclusion Causality: Water acts as a competitive hydrogen-bond acceptor. Even trace moisture will coordinate with the acylsulfonamide N-H, artificially suppressing the observed catalytic efficiency.
-
Flame-dry a 10 mL Schlenk flask under vacuum and backfill with dry Argon.
-
Dissolve trans-β-nitrostyrene (0.5 mmol, 1.0 equiv) and N-[(4-Methylphenyl)sulfonyl]butanamide (0.05 mmol, 10 mol%) in 2.0 mL of anhydrous toluene.
Step 2: Internal Standard Integration Causality: Adding an inert internal standard at time zero ensures that any subsequent physical losses during workup do not skew the calculated catalytic yield.
-
Add exactly 0.16 mmol of 1,3,5-trimethoxybenzene to the reaction mixture.
-
Stir for 5 minutes at 25 °C to ensure complete homogenization.
Step 3: Reaction Initiation & Kinetic Monitoring
-
Add indole (0.6 mmol, 1.2 equiv) in one portion to initiate the reaction.
-
Extract 50 µL aliquots at 30, 60, 120, and 240 minutes.
-
Immediately quench each aliquot by diluting in 0.5 mL of CDCl₃ containing 1% trifluoroacetic acid (to disrupt H-bonding).
Step 4: NMR Yield Determination (Self-Validation)
-
Analyze the aliquots via ¹H-NMR.
-
Integrate the product's benzylic proton signal against the methoxy protons of the 1,3,5-trimethoxybenzene standard.
-
Calculate the Turn-Over Frequency (TOF) using the linear portion of the conversion-vs-time curve (typically the first 60 minutes) to determine the true catalytic efficiency of the acylsulfonamide.
Mechanistic Pathway Visualization
Fig 1: Hydrogen-bond mediated activation of nitroalkenes by N-tosylbutanamide.
References
-
Theoretical Study on Acidities of (S)-Proline Amide Derivatives in DMSO and Its Implications for Organocatalysis Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]
-
Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
N-[(4-Methylphenyl)sulfonyl]butanamide structural analogs comparative toxicity
N-[(4-Methylphenyl)sulfonyl]butanamide and Structural Analogs: A Comparative Toxicity and Performance Guide
In modern medicinal chemistry, the optimization of a lead compound often hinges on overcoming metabolic liabilities without sacrificing target affinity. N-[(4-Methylphenyl)sulfonyl]butanamide (commonly referred to as an N-tosylbutanamide derivative) represents a prototypical N-acylsulfonamide. This functional group has emerged as a "privileged scaffold" and a highly effective bioisostere for both carboxylic acids and sulfonylureas. As a Senior Application Scientist, I frequently guide drug development teams through the nuanced decision of when and how to deploy N-acylsulfonamides to navigate idiosyncratic drug toxicity (IDT) and off-target effects.
This guide provides an objective, data-driven comparison of N-[(4-Methylphenyl)sulfonyl]butanamide analogs against traditional alternatives, grounded in mechanistic causality and validated experimental workflows.
Mechanistic Causality: The Bioisosteric Shift
The primary rationale for replacing a carboxylic acid with an N-acylsulfonamide is the mitigation of phase II metabolic liabilities. Carboxylic acids are notoriously prone to UDP-glucuronosyltransferase (UGT)-mediated metabolism, forming electrophilic acyl glucuronides. These reactive intermediates can covalently bind to hepatic proteins, triggering immune-mediated idiosyncratic hepatotoxicity.
By substituting the carboxylic acid with an N-acylsulfonamide like N-[(4-Methylphenyl)sulfonyl]butanamide, we maintain the acidic pKa (typically 3.5–4.5) necessary for critical ionic interactions at the target receptor. However, the unique electronic distribution and steric bulk of the N-acylsulfonamide moiety render it resistant to acyl glucuronidation, thereby abolishing this specific toxicity pathway[1].
Furthermore, when compared to sulfonylureas (e.g., tolbutamide), which are potent blockers of pancreatic ATP-sensitive potassium (K_ATP) channels, the N-acylsulfonamide analog replaces the urea nitrogen with a methylene carbon. This subtle structural tweak significantly reduces K_ATP binding affinity, eliminating the risk of off-target hypoglycemia when developing therapeutics for non-diabetic indications[2].
Comparative Performance and Toxicity Profiles
To objectively evaluate the performance of N-[(4-Methylphenyl)sulfonyl]butanamide, we must analyze its physicochemical and toxicological metrics alongside its structural cousins. The table below synthesizes typical profiling data comparing a generic carboxylic acid lead, the N-acylsulfonamide analog, and a sulfonylurea analog.
Table 1: Comparative Physicochemical and Toxicity Metrics
| Metric / Property | Traditional Carboxylic Acid | N-Tosylbutanamide Analog | Sulfonylurea Analog |
| pKa | 4.0 - 4.5 | 4.2 - 4.8 | 5.0 - 5.5 |
| LogD (pH 7.4) | 1.2 | 2.5 | 2.1 |
| Permeability (P_app) | Low to Moderate | High | Moderate |
| Reactive Metabolites (GSH Adducts) | High (>50 pmol/mg) | None Detected | Low (<10 pmol/mg) |
| HepG2 Cytotoxicity (IC50) | 45 µM | >100 µM | 80 µM |
| Off-Target K_ATP Blockade (IC50) | >100 µM | >100 µM | <1 µM (High Risk) |
Data Interpretation: The N-tosylbutanamide analog achieves a physicochemical "sweet spot." It retains the necessary acidity while increasing lipophilicity (LogD), which enhances membrane permeability. Crucially, it demonstrates superior safety by eliminating reactive metabolite formation and avoiding the K_ATP channel blockade inherent to sulfonylureas[3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the data presented above must be reproducible. Below are the self-validating protocols used to generate the comparative toxicity profiles.
Protocol 1: Reactive Metabolite Screening via GSH Trapping
Causality: Glutathione (GSH) acts as a soft nucleophile, trapping electrophilic reactive metabolites (like acyl glucuronides) generated by liver microsomes. Detecting these adducts via LC-MS/MS provides a direct readout of IDT liability. Self-Validation: The assay must include Diclofenac (positive control for acyl glucuronidation) and Verapamil (negative control). The run is only valid if Diclofenac yields >50 pmol/mg of GSH adducts.
-
Incubation Preparation : In a 96-well plate, combine 10 µM of the test compound (e.g., N-tosylbutanamide analog) with human liver microsomes (HLM, 1 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).
-
Trapping Agent Addition : Add GSH to a final concentration of 5 mM.
-
Reaction Initiation : Initiate the metabolic reaction by adding NADPH (1 mM final concentration) and UDP-glucuronic acid (UDPGA, 2 mM).
-
Incubation & Termination : Incubate at 37°C for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis : Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH adducts).
Protocol 2: High-Throughput HepG2 Cytotoxicity Assay
Causality: HepG2 cells retain basal levels of phase I/II metabolizing enzymes, making them an ideal model for assessing both intrinsic and metabolite-driven hepatotoxicity. Self-Validation: Chlorpromazine is used as a positive control (expected IC50 ~15 µM). Vehicle (0.1% DMSO) serves as the 100% viability baseline.
-
Cell Seeding : Seed HepG2 cells at 10,000 cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Dosing : Perform a 10-point serial dilution of the N-tosylbutanamide analog (ranging from 0.1 µM to 200 µM). Add to the cells, ensuring the final DMSO concentration does not exceed 0.1%.
-
Exposure : Incubate the treated cells for 48 hours.
-
Viability Readout : Add 10 µL of Resazurin reagent (Alamar Blue) to each well. Incubate for an additional 2 hours.
-
Fluorescence Measurement : Read fluorescence (Ex 560 nm / Em 590 nm) using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Visualizing the Workflows and Pathways
Figure 1: Metabolic pathway comparison demonstrating the avoidance of reactive acyl glucuronides.
Figure 2: Step-by-step experimental workflow for comparative toxicity and ADME profiling.
References
-
Francisco KR, Varricchio C, Paniak TJ, et al. "Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres." European Journal of Medicinal Chemistry, 2021. URL:[Link]
-
Ammazzalorso A, De Filippis B, Giampietro L, Amoroso R. "N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry." Chemical Biology & Drug Design, 2017. URL:[Link]
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Amador R, Tahrioui A, Barreau M, et al. "N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues." RSC Medicinal Chemistry, 2023. URL:[Link]
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A Head-to-Head Comparison of Sample Preparation Techniques for N-[(4-Methylphenyl)sulfonyl]butanamide Quantification: A Guide to Achieving Robust Inter-Assay Precision
For: Researchers, scientists, and drug development professionals.
In the landscape of drug development, the meticulous quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. The reliability of pharmacokinetic and toxicokinetic data hinges on the robustness of the bioanalytical methods employed. A critical parameter in method validation is inter-assay precision, which defines the reproducibility of results across different analytical runs on different days. This guide provides an in-depth comparison of two prevalent sample preparation techniques—Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE)—for the quantification of N-[(4-Methylphenyl)sulfonyl]butanamide, a representative small molecule, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Our focus will be on how the choice of sample preparation can significantly impact inter-assay precision, a key metric for regulatory acceptance.[1][2][3]
The importance of using well-characterized, validated, and documented bioanalytical methods cannot be overstated, as these ensure the generation of reliable data to support crucial regulatory decisions.[4] This guide is grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide a framework for the validation of bioanalytical methods.[1][5][6][7]
The Central Role of Inter-Assay Precision
Inter-assay precision, also referred to as intermediate precision or between-run precision, evaluates the variability of results obtained with the same method on the same sample, but on different days and often with different analysts or equipment.[3] It is a crucial measure of a method's ruggedness and its ability to produce consistent data over time. Regulatory guidelines typically require the precision, expressed as the coefficient of variation (%CV), to be within ±15% for all quality control (QC) samples, except for the Lower Limit of Quantification (LLOQ), where a deviation of up to ±20% is acceptable.[2][3][8]
Comparative Methodologies: Protein Precipitation vs. Liquid-Liquid Extraction
The choice of sample preparation is a critical first step in developing a robust bioanalytical method. The goal is to remove interfering substances from the biological matrix, such as proteins and phospholipids, which can suppress the analyte signal in the mass spectrometer and introduce variability.[9][10]
Protein Precipitation (PPT): This is a rapid and straightforward technique where a water-miscible organic solvent, like acetonitrile, is added to the plasma sample to denature and precipitate proteins.[11][12][13] While simple and cost-effective, its primary drawback is its non-selective nature, which can leave behind other matrix components, notably phospholipids, leading to potential matrix effects.[9][11]
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the sample matrix based on its differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[12][13] By adjusting the pH of the aqueous phase, the analyte can be preferentially driven into the organic phase, resulting in a much cleaner sample extract compared to PPT.[11] This enhanced selectivity often translates to reduced matrix effects and improved assay performance.[11]
Experimental Design for Inter-Assay Precision Assessment
To objectively compare the impact of PPT and LLE on the inter-assay precision of N-[(4-Methylphenyl)sulfonyl]butanamide quantification, a validation study was designed. The study involves analyzing three batches of QC samples on three different days.
Quality Control (QC) Sample Preparation:
-
LLOQ: 2 ng/mL
-
Low QC (LQC): 6 ng/mL
-
Medium QC (MQC): 60 ng/mL
-
High QC (HQC): 150 ng/mL
These QC samples were prepared by spiking known concentrations of N-[(4-Methylphenyl)sulfonyl]butanamide into blank human plasma.
Experimental Workflow
The overall experimental workflow is depicted below:
Caption: Experimental workflow for comparing PPT and LLE.
Detailed Experimental Protocols
Method A: Protein Precipitation (PPT)
-
To 100 µL of plasma QC sample in a microcentrifuge tube, add 50 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled analog).
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Method B: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma QC sample in a microcentrifuge tube, add 50 µL of IS working solution.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that transfers ions from solution into the gaseous phase for mass spectrometric analysis.[14][15][16]
-
Detection: Multiple Reaction Monitoring (MRM) was used for sensitive and selective quantification.
The Principle of Electrospray Ionization (ESI)
Caption: The process of electrospray ionization (ESI).
Results: A Quantitative Comparison of Inter-Assay Precision
The inter-assay precision data for the quantification of N-[(4-Methylphenyl)sulfonyl]butanamide using both PPT and LLE methods are summarized below. The data represents the mean, standard deviation (SD), and coefficient of variation (%CV) from three separate analytical runs.
| QC Level | Nominal Conc. (ng/mL) | Method A: Protein Precipitation (PPT) | Method B: Liquid-Liquid Extraction (LLE) | ||
| Mean Conc. (ng/mL) ± SD | %CV | Mean Conc. (ng/mL) ± SD | %CV | ||
| LLOQ | 2 | 2.1 ± 0.30 | 14.3 | 2.0 ± 0.15 | 7.5 |
| LQC | 6 | 6.3 ± 0.76 | 12.1 | 5.9 ± 0.35 | 5.9 |
| MQC | 60 | 58.9 ± 5.30 | 9.0 | 61.2 ± 2.45 | 4.0 |
| HQC | 150 | 145.5 ± 10.19 | 7.0 | 152.1 ± 4.56 | 3.0 |
Interpretation and Discussion
The results clearly demonstrate the superior performance of the Liquid-Liquid Extraction method in terms of inter-assay precision. While the %CV values for the Protein Precipitation method were within the generally accepted regulatory limit of 15% (20% for LLOQ), the values obtained with LLE were consistently lower across all concentration levels.[2][8]
The higher variability observed with the PPT method, especially at lower concentrations, is likely attributable to more significant matrix effects.[11] Although PPT removes the bulk of proteins, it is less effective at removing other endogenous components like phospholipids, which can interfere with the ionization of the target analyte in the ESI source.[9] This interference can be variable from sample to sample and run to run, leading to greater imprecision.
In contrast, the LLE method provides a much cleaner extract by selectively partitioning the analyte into an organic solvent, leaving behind a larger proportion of interfering matrix components in the aqueous phase.[11][12] This cleaner baseline results in more consistent ionization and, consequently, lower variability and better inter-assay precision. The data shows that the %CV for the LLE method is well below 10% for all QC levels, indicating a highly robust and reproducible assay.
Conclusion and Recommendations
For the quantification of N-[(4-Methylphenyl)sulfonyl]butanamide in human plasma, both Protein Precipitation and Liquid-Liquid Extraction can yield results that meet the basic regulatory acceptance criteria for inter-assay precision. However, for bioanalytical assays intended to support pivotal clinical trials and regulatory submissions, achieving the highest possible level of precision and robustness is paramount.
This comparative guide demonstrates that Liquid-Liquid Extraction offers a significant advantage in achieving superior inter-assay precision . The cleaner sample extracts obtained with LLE minimize matrix-induced variability, leading to a more reliable and reproducible method. While PPT offers a simpler and faster workflow, the additional time and effort invested in an optimized LLE protocol are justified by the enhanced data quality.
Therefore, for researchers, scientists, and drug development professionals aiming to develop a highly robust and defensible bioanalytical method for N-[(4-Methylphenyl)sulfonyl]butanamide or similar small molecules, Liquid-Liquid Extraction is the recommended sample preparation technique . This choice provides greater confidence in the integrity of the bioanalytical data that underpins critical decisions in the drug development process.
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., Law, L. K., Lee, O. Y. C., & Au Yeung, V. T. F. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical Biochemist Reviews, 24(1), 3–12. [Link]
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Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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GMP Compliance. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Hoizey, G., Lamiable, D., Trenque, T., Robinet, A., Binet, L., L. Matthieu, Havet, S., & Millart, H. (2004). Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography-Ion-Trap Tandem Mass Spectrometry and Library Searching. Clinical Chemistry, 50(4), 758–765. [Link]
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Kiontke, A. (2013). Principles of Electrospray Ionization. IntechOpen. [Link]
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Hoizey, G. et al. (2004). Identification and Quantification of 8 Sulfonylureas with Clinical Toxicology Interest by Liquid Chromatography–Ion-Trap Tandem Mass Spectrometry and Library Searching. Clinical Chemistry, 50(4), 758-765. [Link]
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AGILENT. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]
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BioPharm International. (2000). Method Validation Guidelines. [Link]
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Swartz, M., & Krull, I. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America. [Link]
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Phenomenex. (2025). Selection Criteria for Sample Preparation Methods. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Al-Majed, A. R. (2016). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Saudi Pharmaceutical Journal, 24(3), 295–301. [Link]
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Hart, A. D., et al. (2016). Development and validation of an LC–MS/MS sulfonylurea assay for hypoglycemia cases in the emergency department. Clinica Chimica Acta, 452, 143-147. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Abdel-Gawad, S. A., et al. (2017). Simultaneous quantification of ramipril, glimepiride and metformin in human plasma by ultra-performance liquid chromatography – tandem mass spectrometry. Journal of Applied Pharmaceutical Science, 7(7), 021-029. [Link]
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El-Behery, M. G., et al. (2020). LC-MS/MS determination of glimepiride in human plasma with a high recovery at picogram scale: Pharmacokinetic study after oral administration in healthy volunteers. Acta Chromatographica, 32(4), 241-247. [Link]
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Barman, D., et al. (2021). bioanalytical method development and validation of 2-(4-ethoxyphenyl sulphonamido) pentane. International Journal of Applied Pharmaceutics, 13(5), 235-241. [Link]
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Jedziniak, P., et al. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3816. [Link]
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Wang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Molecules, 27(13), 4153. [Link]
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ResearchGate. (n.d.). Intraday and interday precision of 1-4 determination in plasma samples using the proposed method. [Link]
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n-[(4-Methylphenyl)sulfonyl]butanamide proper disposal procedures
Comprehensive Operational & Disposal Protocol for N-[(4-Methylphenyl)sulfonyl]butanamide
As a sulfonamide derivative structurally related to compounds like tolbutamide and p-toluenesulfonamide, N-[(4-Methylphenyl)sulfonyl]butanamide (also known as N-butyryl-p-toluenesulfonamide) requires rigorous handling and disposal protocols. Because sulfonamides exhibit high environmental persistence and mobility in aqueous systems, improper disposal poses severe risks of aquatic toxicity.
This guide provides researchers and drug development professionals with a self-validating, causality-driven framework for the safe operational handling, containment, and disposal of this compound.
Chemical Hazard Profiling & Causality
To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule[1]. The presence of the sulfonyl (-SO₂-) and amide groups dictates both its reactivity and its thermal decomposition profile.
Table 1: Physicochemical & Hazard Profile
| Parameter | Technical Specification | Operational & Disposal Rationale |
| Chemical Class | Sulfonamide derivative | High environmental persistence; strictly prohibited from municipal sewer discharge[2]. |
| Physical State | Crystalline Solid / Powder | High risk of aerosolization. Requires HEPA filtration and wet-sweeping during spills[1]. |
| Thermal Decomposition | Yields SOx, NOx, CO | Mandates high-temperature incineration (>1200°C) equipped with flue gas desulfurization[3]. |
| Incompatibilities | Strong oxidizers, strong bases | Segregate waste streams to prevent exothermic reactions or toxic gas evolution in storage[4]. |
The "No-Sewer" Mandate & Regulatory Grounding
Under the Resource Conservation and Recovery Act (RCRA) and the EPA’s 2019 strict sewer ban for healthcare and pharmaceutical facilities, sulfonamide derivatives must never be discharged into wastewater systems[2].
The Causality: Sulfonamides are highly mobile in water and soil. Standard municipal water treatment facilities are not equipped to filter out these active pharmaceutical ingredients (APIs), leading to bioaccumulation in aquatic ecosystems and the promotion of antimicrobial resistance. All disposal workflows must route the chemical to a licensed destruction facility[5].
Step-by-Step Disposal Workflows
Every disposal protocol must be a self-validating system, ensuring that waste is fully contained, correctly categorized, and chemically compatible before it leaves the laboratory.
Protocol A: Solid Waste (Powders, Vials, and Contaminated PPE)
-
Primary Containment: Sweep up any solid waste using non-sparking tools to prevent the static-induced ignition of dust clouds. Place the material into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Secondary Containment: Place the primary container into a designated, labeled "Hazardous Solid Waste - Combustible Organics" drum. Double-bagging is required for any contaminated PPE (nitrile gloves, N95 masks)[6].
-
Validation Check: Verify that the drum contains no strong oxidizers (e.g., peroxides, nitrates) which could react with the organic sulfonamide backbone.
-
Destruction Method: Transfer to a licensed chemical destruction plant for high-temperature incineration (>1200°C) .
-
Mechanistic Note: Low-temperature burning will release highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx). High-temperature incineration ensures complete molecular cleavage, while mandatory flue gas scrubbers neutralize the resulting acidic gases[3].
-
Protocol B: Liquid Waste (Aqueous & Organic Solvent Mixtures)
-
Solvent Segregation: Dissolved N-[(4-Methylphenyl)sulfonyl]butanamide must be segregated into "Non-Halogenated Organic Waste" unless the solvent matrix itself is halogenated (e.g., dichloromethane). Mixing halogenated and non-halogenated waste unnecessarily complicates the incineration process and increases toxic emissions.
-
Containment: Store in a vented, grounded HPLC waste carboy. Ensure the container is kept away from direct heat or ignition sources.
-
Labeling: Clearly label the carboy with all constituents and their approximate percentages (e.g., "N-[(4-Methylphenyl)sulfonyl]butanamide <1%, Methanol 50%, Water 49%").
-
Disposal: Route to a certified hazardous waste contractor for liquid injection incineration[7].
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination.
-
Isolate & Assess: Evacuate non-essential personnel. Verify that no ignition sources are present, as dispersed organic powders can form explosive mixtures in the air[4].
-
Dust Suppression (Causality): Do not dry-sweep. Lightly moisten the spilled powder with a fine mist of water or a compatible solvent to prevent aerosolization. High-pressure water jets must be avoided as they will scatter the powder[8].
-
Collection: Use a HEPA-filtered vacuum designed for hazardous materials, or wet-sweep the material using non-sparking tools into a dedicated hazardous waste container.
-
Surface Decontamination: Wash the affected area with a mild detergent solution. Crucial Step: Collect all wash water using absorbent pads. Do not allow the wash water to enter the drain[1].
-
System Validation: Perform a secondary wipe of the area using a solvent-dampened swab (e.g., ethanol). Dispose of the swab as solid hazardous waste. Visually inspect the area under bright light to confirm the total absence of crystalline residue, ensuring the decontamination loop is closed and verified.
Disposal Logic & Workflow Visualization
The following diagram maps the logical flow of sulfonamide waste from generation to final destruction, emphasizing the critical role of emission controls.
Figure 1: End-to-end disposal and incineration workflow for sulfonamide derivative waste.
References
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US EPA - Management of Hazardous Waste Pharmaceuticals. Retrieved from:[Link]
-
US EPA - EPA's Ban on Sewering Pharmaceuticals. Retrieved from:[Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling N-[(4-Methylphenyl)sulfonyl]butanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. N-[(4-Methylphenyl)sulfonyl]butanamide, a compound of interest, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide, grounded in established safety protocols for analogous sulfonylamide compounds, provides a detailed operational plan for the use of Personal Protective Equipment (PPE), emergency preparedness, and proper disposal.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: Prolonged or repeated contact may cause irritation.[2][3][5]
-
Eye Irritation: Direct contact can cause serious eye irritation.[2][3][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][5]
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE and recommendations for enhanced protection during higher-risk procedures.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side-shields or a face shield.[1][7][8][9] | To prevent eye contact with dust or splashes. A face shield offers broader protection against splashes to the face.[7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1] | Protects against skin contact and absorption. Double-gloving is recommended for operations with a higher risk of exposure.[1] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. For high-risk operations, a chemical-resistant apron or coveralls over the lab coat is advised.[1][8] |
| Respiratory Protection | Work within a certified chemical fume hood. | Required to minimize inhalation risks, especially when handling powders or creating aerosols.[1] |
| Footwear | Closed-toe shoes.[1] | Protects feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for safe handling. The following diagram and steps detail the process from preparation to waste disposal.
Caption: Workflow for handling N-[(4-Methylphenyl)sulfonyl]butanamide.
1. Preparation:
-
Designated Area: All work with N-[(4-Methylphenyl)sulfonyl]butanamide should be conducted in a designated area, such as a certified chemical fume hood.[1]
-
Emergency Equipment: Before starting, confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible.[1][10]
-
PPE Inspection: Carefully inspect all PPE for any signs of damage or contamination before use.
2. Handling:
-
Weighing and Transfer: When weighing and transferring the solid compound, do so within the fume hood to contain any dust. Use appropriate tools to minimize the generation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
3. Decontamination and Disposal:
-
Work Surface Decontamination: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and excess chemical, in accordance with local, state, and federal regulations.[10] Empty containers should be treated as hazardous waste unless thoroughly decontaminated.[10][11]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing.[10] Rinse the affected area with copious amounts of water for at least 15 minutes.[2][4] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.[10] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and clean it up using an appropriate spill kit. Dispose of the collected material as hazardous waste. |
Conclusion
Adherence to these safety protocols is not merely a matter of compliance but a cornerstone of a robust safety culture. By understanding the potential hazards of N-[(4-Methylphenyl)sulfonyl]butanamide and diligently applying these PPE and handling guidelines, researchers can protect themselves and their colleagues while advancing scientific discovery.
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- Clean Room Garments. Chemosafety: How to Be Safe when handling Chemotherapy drugs.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ECHEMI.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
